SIRT2-IN-15
描述
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属性
分子式 |
C16H8BrIN2O2S |
|---|---|
分子量 |
499.1 g/mol |
IUPAC 名称 |
(2Z)-2-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H8BrIN2O2S/c17-9-5-8(14(21)10(18)7-9)6-13-15(22)20-12-4-2-1-3-11(12)19-16(20)23-13/h1-7,21H/b13-6- |
InChI 键 |
XDAUVIUCZAFBQH-MLPAPPSSSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C(=CC(=C4)Br)I)O)/S3 |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C(=CC(=C4)Br)I)O)S3 |
产品来源 |
United States |
Foundational & Exploratory
Discovery of Compound 15: A Structure-Based Approach
An in-depth technical guide on the discovery and synthesis of a novel Sirtuin 2 (SIRT2) inhibitor, herein referred to as Compound 15, is provided for researchers, scientists, and drug development professionals. This guide details the scientific journey from initial discovery and structural modifications to the synthesis pathway of this potent and selective inhibitor.
The discovery of Compound 15 originated from structural modifications of a 2-anilinobenzamide (B173500) scaffold.[1] In 2017, Suzuki and his group leveraged the crystal structure of SIRT2 in a complex with an existing inhibitor (SIRT2:13) to inform their design strategy.[1] Their goal was to develop a novel inhibitor that could simultaneously occupy both the substrate-binding site, also known as the "selectivity pocket," and the NAD+-binding site of the SIRT2 enzyme.[1] This dual-site occupancy was hypothesized to enhance both the potency and selectivity of the inhibitor.
Through targeted modifications of the amide moiety of the 2-anilinobenzamide core, the researchers successfully synthesized Compound 15.[1] This novel inhibitor demonstrated significant anti-proliferative activity in breast cancer cell lines, specifically MDA-MB-231 and MCF-7, highlighting its potential as a therapeutic agent.[1]
SIRT2 Signaling Pathways
SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes.[1][2] It is primarily located in the cytoplasm but can translocate to the nucleus during mitosis.[1] SIRT2's catalytic activity involves the deacetylation of a wide range of histone and non-histone substrates, thereby regulating processes like autophagy, myelination, immunity, and inflammation.[1] Dysregulation of SIRT2 activity has been linked to several diseases, including cancer and neurodegenerative disorders such as Parkinson's disease.[1][3]
The following diagram illustrates a simplified overview of some key signaling pathways involving SIRT2:
Caption: Simplified overview of key SIRT2 signaling pathways in the cytoplasm and nucleus.
Synthesis Pathway of SIRT2 Inhibitors
While the exact synthesis pathway for Compound 15 is proprietary to the research group, a generalizable synthetic route for 2-anilinobenzamide-based SIRT2 inhibitors can be outlined based on established organic chemistry principles. The synthesis typically involves a multi-step process starting from commercially available reagents.
A plausible synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis of 2-anilinobenzamide-based SIRT2 inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for representative SIRT2 inhibitors, providing a comparative overview of their potency and selectivity.
| Compound | Target | IC50 (µM) | Selectivity vs. SIRT1 | Cell-Based Activity | Reference |
| Compound 15 | SIRT2 | Data not publicly available | Data not publicly available | Anti-proliferative in MDA-MB-231 and MCF-7 cells | [1] |
| AGK2 | SIRT2 | 3.5 | Selective for SIRT2 | Neuroprotective effects | [4] |
| Tenovin-6 | SIRT1/SIRT2 | SIRT1: Data not availableSIRT2: Data not available | Unselective | Anti-cancer activity | [4] |
| Cambinol | SIRT1/SIRT2 | SIRT1: 56SIRT2: 59 | Dual inhibitor | Cytotoxic against cancer cells | [2] |
Note: Specific IC50 values for Compound 15 are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments involved in the discovery and characterization of SIRT2 inhibitors.
SIRT2 Deacetylase Activity Assay (In Vitro)
This assay is used to determine the inhibitory potential of a compound against the SIRT2 enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a fluorescently labeled peptide substrate with an N-acetylated lysine (B10760008) residue, NAD+, and the SIRT2 enzyme in an appropriate buffer.
-
Inhibitor Addition: The test compound (e.g., Compound 15) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specific period (e.g., 15-30 minutes) to allow for the deacetylation reaction to occur.
-
Development: A developer solution, often containing trypsin, is added to the mixture. Trypsin cleaves the deacetylated substrate, releasing the fluorophore from its quencher and resulting in a fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay (In Vitro)
This assay assesses the effect of an inhibitor on the growth of cancer cells.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the SIRT2 inhibitor for a specified duration (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or MTS assay. This involves adding the respective reagent to the wells and measuring the absorbance, which correlates with the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 value is determined.
The following diagram outlines the general workflow for the discovery and validation of a novel SIRT2 inhibitor:
Caption: General experimental workflow for the discovery and development of SIRT2 inhibitors.
References
- 1. Recent advances in the development of histone deacylase SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the SIRT2 Inhibitor: SIRT2-IN-15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental protocols for the selective Sirtuin 2 (SIRT2) inhibitor, commonly referred to in scientific literature as compound 15 , and herein designated as SIRT2-IN-15. This molecule belongs to the 2-anilinobenzamide (B173500) class of inhibitors and has demonstrated significant potential in cancer research.
Chemical Structure and Identification
This compound is a novel 2-anilinobenzamide derivative. Its core structure is characterized by a central benzamide (B126) scaffold with a phenylamino (B1219803) group at the 2-position.
Chemical Name: N-(4-(N-(4-methoxyphenyl)sulfamoyl)phenyl)-2-(phenylamino)benzamide
Canonical SMILES String: COC1=CC=C(C=C1)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C1=CC=CC=C1NC1=CC=CC=C1
Molecular Formula: C₃₂H₂₇N₃O₄S
Molecular Weight: 561.64 g/mol
Biological Activity and Quantitative Data
This compound has been identified as a potent and selective inhibitor of SIRT2. Its biological activity has been characterized through various in vitro assays.[1]
| Target | IC₅₀ (µM) | Assay Conditions | Reference |
| SIRT2 | 0.49 | Fluor de Lys assay | [1] |
| SIRT1 | >100 | Fluor de Lys assay | [1] |
| SIRT3 | 82 | Fluor de Lys assay | [1] |
As the data indicates, this compound exhibits high selectivity for SIRT2 over the closely related sirtuin isoforms, SIRT1 and SIRT3. This selectivity is a critical attribute for a chemical probe intended for targeted studies of SIRT2 function.
Furthermore, this compound has demonstrated anti-proliferative activity in human breast cancer cell lines.[1]
| Cell Line | IC₅₀ (µM) | Assay | Reference |
| MDA-MB-231 | 1.8 | MTT Assay | [1] |
| MCF-7 | 3.8 | MTT Assay | [1] |
These findings suggest that the inhibition of SIRT2 by this compound may be a viable strategy for targeting certain types of cancer.
Mechanism of Action
This compound is a potent inhibitor that is believed to occupy both the substrate-binding site (the "selectivity pocket") and the NAD⁺-binding site of the SIRT2 enzyme.[1] The 2-anilinobenzamide scaffold is a key feature for its inhibitory activity. The mechanism of action for this class of inhibitors generally involves competition with the acetylated substrate and/or the NAD⁺ cofactor, thereby preventing the deacetylation of SIRT2 target proteins.
Signaling Pathways
SIRT2 is a cytoplasmic deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic control. Inhibition of SIRT2 can therefore impact multiple downstream signaling pathways. The diagram below illustrates a simplified overview of a key pathway affected by SIRT2 inhibition.
Inhibition of SIRT2 by this compound prevents the deacetylation of α-tubulin, a key substrate of SIRT2. Increased acetylation of α-tubulin leads to enhanced microtubule stability, which can disrupt normal cell cycle progression and ultimately induce apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the formation of a sulfamoylbenzamide intermediate followed by an amide coupling reaction.
Workflow for the Synthesis of this compound:
Detailed Protocol:
-
Synthesis of N-(4-sulfamoylphenyl)-4-methoxybenzamide:
-
To a solution of 4-aminobenzenesulfonamide in pyridine, add 4-methoxybenzoyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and acidify with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the intermediate product.
-
-
Synthesis of N-(4-(N-(4-methoxyphenyl)sulfamoyl)phenyl)-2-(phenylamino)benzamide (this compound):
-
To a solution of N-(4-sulfamoylphenyl)-4-methoxybenzamide and 2-(phenylamino)benzoic acid in a suitable solvent (e.g., DMF), add a coupling agent such as HATU and a base such as DIPEA.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
-
In Vitro SIRT2 Fluorogenic Deacetylation Assay
This assay is used to determine the inhibitory activity of compounds against SIRT2.[2]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluor de Lys-SIRT2 substrate (a peptide with an acetylated lysine (B10760008) and a fluorescent reporter)
-
NAD⁺
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO as a vehicle control), and the SIRT2 enzyme.
-
Initiate the reaction by adding NAD⁺ to all wells.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Add the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.[3]
Materials:
-
MDA-MB-231 and MCF-7 human breast cancer cell lines
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound is a potent and selective 2-anilinobenzamide-based inhibitor of SIRT2. Its ability to induce apoptosis in cancer cell lines highlights its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols provided in this guide will enable researchers to further investigate the biological functions of SIRT2 and the therapeutic potential of its inhibition.
References
SIRT2-IN-15: A Technical Guide to its Mechanism of Action on SIRT2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2) is a NAD⁺-dependent protein deacetylase and deacylase that has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders and cancer. Its primary cytoplasmic localization and role in deacetylating key proteins such as α-tubulin underscore its importance in cellular processes like cell cycle regulation and microtubule dynamics. SIRT2-IN-15 is a small molecule inhibitor of SIRT2, identified through a high-throughput screening campaign. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols for its characterization, and its impact on SIRT2-mediated signaling pathways.
Core Mechanism of Action
This compound functions as a dual inhibitor of SIRT2's enzymatic activities, targeting both its deacetylase and demyristoylase functions. The inhibitory effects of this compound are concentration-dependent, with distinct potencies against the two primary catalytic activities of the SIRT2 enzyme.
Inhibitory Activity
The inhibitory potency of this compound against human SIRT2 has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzymatic Activity | Substrate | IC50 (µM) |
| Deacetylase | Acetylated Peptide | 7 |
| Demyristoylase | Myristoylated Peptide | 37 |
Table 1: In vitro inhibitory potency of this compound against SIRT2 deacetylase and demyristoylase activities.
Experimental Protocols
This section details the key experimental methodologies for the characterization of this compound's activity on SIRT2.
High-Throughput Homogeneous Time-Resolved Fluorescence (HTRF) Screen for SIRT2 Inhibitors
This protocol outlines the primary screening method used to identify this compound.
Objective: To identify small molecule inhibitors of SIRT2's demyristoylase activity.
Principle: The assay is a competitive binding assay that measures the displacement of a fluorescently labeled myristoylated peptide from the SIRT2 enzyme by a potential inhibitor. The proximity of a donor (Europium cryptate-labeled anti-tag antibody) and an acceptor (fluorophore-labeled peptide) when bound to the tagged SIRT2 results in a high HTRF signal. Inhibition of this interaction by a small molecule leads to a decrease in the HTRF signal.
Materials:
-
Recombinant human SIRT2 enzyme (tagged, e.g., with a His-tag)
-
Fluorescently labeled myristoylated peptide substrate (e.g., FAM-myristoyl-H4K16)
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-His)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare a solution of recombinant SIRT2 and the Europium cryptate-labeled anti-tag antibody in assay buffer. Incubate for 1 hour at room temperature to allow for antibody-protein binding.
-
Dispense the SIRT2/antibody complex into the wells of a 384-well microplate.
-
Add the test compounds (dissolved in DMSO) or DMSO vehicle control to the wells.
-
Add the fluorescently labeled myristoylated peptide to all wells to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 2 hours) at room temperature, protected from light.
-
Measure the HTRF signal on a compatible plate reader using an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound relative to the DMSO control.
Experimental Workflow for HTRF Screening
Workflow for the HTRF-based screening of SIRT2 inhibitors.
In Vitro SIRT2 Deacetylase and Demyristoylase Activity Assays
Objective: To quantify the inhibitory potency (IC50) of this compound on SIRT2's enzymatic activities.
Principle: These assays measure the ability of SIRT2 to remove acetyl or myristoyl groups from a synthetic peptide substrate. The reaction is typically coupled to a secondary detection system that generates a fluorescent or colorimetric signal proportional to the amount of deacylated product formed.
Materials:
-
Recombinant human SIRT2 enzyme
-
Acetylated or myristoylated peptide substrate
-
NAD⁺ (cofactor)
-
This compound (or other test inhibitors)
-
Assay buffer
-
Developer solution (containing a protease to cleave the deacetylated peptide and release a fluorophore)
-
96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the SIRT2 enzyme, the test inhibitor at various concentrations, and the acetylated or myristoylated peptide substrate.
-
Initiate the enzymatic reaction by adding NAD⁺ to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at 37°C for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement: Western Blot for α-Tubulin Acetylation
Objective: To assess the ability of this compound to inhibit SIRT2 activity in a cellular context.
Principle: SIRT2 is the primary deacetylase for α-tubulin at lysine (B10760008) 40. Inhibition of SIRT2 in cells leads to an accumulation of acetylated α-tubulin, which can be detected by Western blotting using an antibody specific for the acetylated form of α-tubulin.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat cells with increasing concentrations of this compound or DMSO vehicle for a specified duration (e.g., 6-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Impact on SIRT2 Signaling Pathways
SIRT2 is involved in a multitude of cellular signaling pathways, and its inhibition by this compound is expected to modulate these processes. The primary and most well-characterized pathway affected by SIRT2 inhibition is the regulation of microtubule dynamics through the deacetylation of α-tubulin.
SIRT2-Mediated Signaling Pathway
SIRT2 signaling pathways and the inhibitory action of this compound.
Inhibition of SIRT2 by this compound leads to the hyperacetylation of α-tubulin, which can affect microtubule stability and dynamics. This, in turn, can impact cellular processes such as cell motility and cell cycle progression. Furthermore, as SIRT2 can shuttle into the nucleus, its inhibition may also affect the acetylation status and activity of various transcription factors, including FOXO1, p53, and NF-κB, thereby influencing gene expression related to metabolism, stress response, and inflammation.
Conclusion
This compound is a valuable research tool for investigating the cellular functions of SIRT2. Its ability to inhibit both the deacetylase and demyristoylase activities of SIRT2 allows for a comprehensive interrogation of the enzyme's roles in various biological processes. The experimental protocols and pathway information provided in this guide serve as a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of SIRT2 inhibition. Further research is warranted to explore the in vivo efficacy and safety of this compound and its analogs for the treatment of SIRT2-implicated diseases.
In Vitro Characterization of SIRT2-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of SIRT2-IN-15, a potent and selective inhibitor of Sirtuin 2 (SIRT2). This compound belongs to the 2-anilinobenzamide (B173500) class of inhibitors and has demonstrated significant potential in preclinical studies, particularly in the context of cancer biology. This document details the quantitative inhibitory data, comprehensive experimental protocols, and relevant biological signaling pathways associated with this compound and its analogs, based on primary research findings.
Core Data Presentation
The inhibitory activity of this compound and its closely related analogs from the 2-anilinobenzamide series has been quantified against SIRT2 and other sirtuin isoforms to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | SIRT5 IC50 (µM) | Cell Line | Antiproliferative GI50 (µM) |
| This compound (Analog 36/KPM-2) | Potent (specific value not publicly disclosed) | >100 | >100 | - | MDA-MB-231 | 8.3 |
| Analog 8 | 1.18 | >100 | >100 | >100 | MCF-7 | Similar to MDA-MB-231 |
| Analog 43 | 0.89 | >100 | >100 | >100 | - | - |
| Thioamide Analog 53 | 0.15 | 16.2 | 11.5 | 15.6 | - | Potent |
Note: this compound is identified as a potent mechanism-based inactivator, KPM-2 (compound 36), developed by Suzuki and colleagues. While its precise IC50 is not detailed in the primary publication, its potent and selective nature is emphasized. Data for analogs from the same study are provided for comparison.
Signaling Pathways and Mechanism of Action
SIRT2 is a NAD+-dependent deacetylase with a primary cytoplasmic localization, although it can translocate to the nucleus during mitosis. It plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic control, by deacetylating a wide range of protein substrates.
The 2-anilinobenzamide class of inhibitors, including this compound, are designed to occupy the substrate-binding site and a unique "selectivity pocket" within the SIRT2 enzyme. More advanced analogs, such as thioamide 53, are mechanism-based inhibitors that form a conjugate with ADP-ribose, simultaneously occupying the substrate-binding site, the selectivity pocket, and the NAD+-binding site, leading to potent and selective inhibition.
By inhibiting SIRT2, these compounds can lead to the hyperacetylation of SIRT2 substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis. This mechanism is believed to underlie the antiproliferative effects observed in cancer cell lines.
Caption: Mechanism of action of this compound in cancer cells.
Experimental Protocols
Detailed methodologies for the in vitro characterization of 2-anilinobenzamide-based SIRT2 inhibitors are provided below.
Reagents and Materials
-
Enzymes: Recombinant human SIRT1, SIRT2, SIRT3, and SIRT5.
-
Substrates: Fluorogenic peptide substrates for sirtuin activity assays (e.g., from Enzo Life Sciences).
-
Cofactor: β-NAD+ (Nicotinamide adenine (B156593) dinucleotide).
-
Developer Solution: Trypsin-containing developer solution for fluorometric assays.
-
Cell Lines: MDA-MB-231 and MCF-7 (human breast adenocarcinoma), Neuro-2a (mouse neuroblastoma).
-
Cell Culture Reagents: RPMI-1640 medium, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
-
Assay Plates: 96-well black microplates for fluorescence assays, 96-well clear plates for cell-based assays.
SIRT Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the inhibitory activity of compounds against sirtuin enzymes.
Caption: Workflow for the fluorometric SIRT inhibition assay.
Procedure:
-
A reaction mixture containing recombinant human SIRT enzyme in assay buffer is prepared.
-
The test compound (e.g., this compound) at various concentrations is added to the enzyme mixture in a 96-well black microplate.
-
The plate is incubated for 15 minutes at 37°C to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the fluorogenic peptide substrate and NAD+.
-
The reaction is allowed to proceed for 30 minutes at 37°C.
-
The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
After a 15-minute incubation at 37°C, the fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT or Sulforhodamine B)
This protocol outlines a method to assess the antiproliferative effects of this compound on cancer cell lines.
Procedure:
-
Cancer cells (e.g., MDA-MB-231 or MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound or vehicle (DMSO) for 72 hours.
-
For MTT assays, MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells. The formazan crystals are then solubilized, and the absorbance is measured.
-
For Sulforhodamine B (SRB) assays, cells are fixed, and the total protein content is stained with SRB dye. The bound dye is solubilized, and the absorbance is measured.
-
The growth inhibition (GI50) values, representing the concentration at which cell proliferation is inhibited by 50%, are calculated from the dose-response curves.
Neurite Outgrowth Assay
This assay evaluates the effect of SIRT2 inhibitors on neuronal differentiation.
Procedure:
-
Neuro-2a cells are seeded in a suitable culture dish.
-
The cells are treated with the test compound at various concentrations or vehicle control.
-
After a 72-hour incubation period, the morphology of the cells is observed under a microscope.
-
Cells with neurites longer than twice the diameter of the cell body are considered differentiated.
-
The percentage of differentiated cells is calculated by counting the number of differentiated cells relative to the total number of cells in multiple fields of view.
Conclusion
This compound and its analogs represent a promising class of selective SIRT2 inhibitors. Their in vitro characterization demonstrates potent enzymatic inhibition and significant antiproliferative effects in cancer cell models. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of these compounds and to explore the broader biological roles of SIRT2. The unique mechanism of action, targeting a specific selectivity pocket within the enzyme, provides a strong basis for the development of next-generation SIRT2-targeted therapies.
In-Depth Technical Guide: Probing the Binding Affinity and Mechanism of the Selective SIRT2 Inhibitor, SirReal2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), an NAD dependent deacetylase, has emerged as a significant therapeutic target for a range of pathologies including cancer, neurodegenerative diseases, and inflammatory conditions.[1][2][3][4] Its diverse roles are attributed to its deacetylation of a multitude of protein substrates, both in the cytoplasm and the nucleus.[2][4][5] The development of potent and selective inhibitors is crucial for dissecting its complex biological functions and for therapeutic applications. This guide focuses on SirReal2, a highly selective and potent aminothiazole-based inhibitor of SIRT2. We will delve into its binding affinity, the experimental methodologies used for its characterization, and its impact on SIRT2-mediated signaling pathways.
Quantitative Binding Affinity of SirReal2 to SIRT2
The inhibitory potency of SirReal2 against SIRT2 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to define the effectiveness of an inhibitor.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| SirReal2 | Human SIRT2 | 140 | Fluorophore-labelled acetyl-lysine derivative assay | [1] |
| SirReal2 | Human SIRT2 | 400 | ZMAL-based assay | [1] |
| SirReal2 | Human SIRT2 | 140 - 160 | Deacetylase activity assay | [6] |
SirReal2 exhibits remarkable selectivity for SIRT2 over other sirtuin isoforms. At a concentration of 100 µM, SirReal2 shows minimal inhibition of SIRT1 (22%) and even less for SIRT3-5.[1] At 200 µM, its inhibitory effect on SIRT6 is only 19%.[1] This high selectivity makes SirReal2 an excellent tool for specifically probing SIRT2 functions.
Experimental Protocols
The determination of the binding affinity and inhibitory activity of compounds like SirReal2 relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly employed assays.
In Vitro Deacetylase Inhibition Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the deacetylase activity of SIRT2 using a synthetic, fluorophore-labelled acetyl-lysine substrate.
Workflow Diagram:
References
- 1. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Effects of Dimerization on the Deacylase Activities of Human SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for SIRT2 Inhibition by 2-Anilinobenzamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the inhibition of Sirtuin 2 (SIRT2) by a class of potent and selective inhibitors based on the 2-anilinobenzamide (B173500) scaffold. A notable example from this class, referred to as SIRT2-IN-15, demonstrates a unique inhibitory mechanism by occupying both the substrate-binding "selectivity pocket" and the NAD⁺-binding site. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows to serve as a comprehensive resource for researchers in the field of sirtuin biology and drug discovery.
Introduction to SIRT2 and its Inhibition
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD⁺-dependent protein deacylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics. Its dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. The development of potent and selective SIRT2 inhibitors is a key strategy for modulating its activity and exploring its therapeutic potential. The 2-anilinobenzamide class of inhibitors has emerged as a promising scaffold, exhibiting high potency and selectivity for SIRT2 over other sirtuin isoforms.
Quantitative Inhibition Data
The inhibitory potency of 2-anilinobenzamide derivatives against SIRT2 and other sirtuins has been determined through various enzymatic assays. The following table summarizes the key quantitative data for representative compounds from this class.
| Compound Reference | Target Sirtuin | IC₅₀ (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT3 | Assay Method | Reference |
| Compound 13 | SIRT2 | - | >35-fold | >35-fold | Fluor de Lys | [1] |
| Compound 14 | SIRT2 | - | - | - | Fluor de Lys | [1] |
| Compound 33a | SIRT2 | - | >35-fold | >35-fold | Enzyme assay | [2] |
| Compound 33i | SIRT2 | - | >35-fold | >35-fold | Enzyme assay | [2] |
| SR86 | SIRT2 | 1.3 | Inactive | Inactive | Enzyme assay | [3] |
| AGK2 (Reference) | SIRT2 | - | - | - | Enzyme assay | [2] |
Note: Specific IC₅₀ values for compounds 13, 14, 33a, and 33i were not explicitly found in the provided search results, but their high potency and selectivity are noted.
Structural Basis of Inhibition
The selective inhibition of SIRT2 by 2-anilinobenzamide derivatives is attributed to their unique binding mode, which leverages a "selectivity pocket" adjacent to the active site. Crystallographic studies of SIRT2 in complex with compound 13 (PDB: 5Y5N), a close analog of this compound, have provided critical insights into these interactions.
This compound is reported to occupy both the substrate-binding site, including the selectivity pocket, and the NAD⁺-binding site. This dual-site occupancy is a key feature of its potent inhibitory activity. The anilinobenzamide core forms hydrophobic interactions within the induced hydrophobic binding pocket, while the nicotinamide-like moiety extends into the NAD⁺ binding site, making water-bridged hydrogen bonds with key residues such as Phe96, Gln167, Asp95, and His187[1].
Signaling Pathway of SIRT2 Deacetylation and Inhibition
The following diagram illustrates the catalytic cycle of SIRT2 and the mechanism of its inhibition by a 2-anilinobenzamide inhibitor like this compound.
Caption: SIRT2 catalytic cycle and its inhibition by this compound.
Molecular Interactions of 2-Anilinobenzamide Inhibitors with SIRT2
This diagram depicts the key interactions between a 2-anilinobenzamide inhibitor and the SIRT2 active site, highlighting the occupancy of the selectivity pocket and the NAD⁺ binding site.
Caption: Key interactions of this compound within the SIRT2 active site.
Experimental Protocols
The characterization of 2-anilinobenzamide inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Recombinant SIRT2 Expression and Purification
-
Construct: Human SIRT2 (e.g., residues 50-356) is cloned into an expression vector (e.g., pGEX-6P-1) with an N-terminal GST tag and a TEV protease cleavage site.
-
Expression: The construct is transformed into E. coli (e.g., BL21(DE3)) and cultured in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.1 mM) and cells are further cultured at a lower temperature (e.g., 18°C) overnight.
-
Purification:
-
Cells are harvested, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF), and lysed by sonication.
-
The lysate is cleared by centrifugation, and the supernatant is applied to a Glutathione-Sepharose column.
-
After washing, the GST tag is cleaved on-column with TEV protease.
-
The eluted SIRT2 is further purified by ion-exchange chromatography (e.g., Mono Q column) followed by size-exclusion chromatography (e.g., Superdex 200 column).
-
Protein purity is assessed by SDS-PAGE.
-
In Vitro SIRT2 Inhibition Assay (Fluor de Lys)
-
Reaction Mixture: The assay is performed in a 96-well plate in a total volume of 50 µL per well. The reaction buffer typically contains 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.
-
Incubation: Recombinant human SIRT2 (e.g., 5 µM) is pre-incubated with various concentrations of the inhibitor (dissolved in DMSO) for 15 minutes at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the Fluor de Lys-SIRT2 substrate (e.g., 100 µM) and NAD⁺ (e.g., 500 µM).
-
Development: After incubation for 1 hour at 37°C, the reaction is stopped, and the deacetylated substrate is detected by adding the Developer solution containing nicotinamide.
-
Detection: The fluorescence is measured using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography
-
Protein Preparation: Purified SIRT2 is concentrated to 10-15 mg/mL.
-
Complex Formation: The inhibitor is added to the protein solution at a molar excess (e.g., 1:3 protein to inhibitor ratio) and incubated on ice.
-
Crystallization: Crystals are grown using the hanging-drop vapor-diffusion method at a constant temperature (e.g., 20°C). The reservoir solution may contain PEG, salts, and a buffer (e.g., 0.1 M Tris-HCl pH 8.5, 20% w/v PEG 3350).
-
Data Collection: Crystals are cryoprotected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a known SIRT2 structure as a search model. The inhibitor is then manually fitted into the electron density map, and the structure is refined.
Experimental Workflow for SIRT2 Inhibitor Characterization
The following diagram outlines the typical workflow for the discovery and characterization of a novel SIRT2 inhibitor.
Caption: Workflow for the characterization of a novel SIRT2 inhibitor.
Conclusion
The 2-anilinobenzamide scaffold represents a highly promising class of SIRT2-selective inhibitors. The detailed structural and biochemical data available for these compounds, particularly the insights into the dual occupancy of the substrate and NAD⁺ binding sites by inhibitors like this compound, provide a solid foundation for the rational design of next-generation SIRT2-targeted therapeutics. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for the continued investigation and development of novel SIRT2 modulators for the treatment of a variety of human diseases.
References
- 1. Recent advances in the development of histone deacylase SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of a novel series of human sirtuin-2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of SIRT2 Inhibition on Tubulin Acetylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the role of Sirtuin 2 (SIRT2) in the post-translational modification of α-tubulin and the consequences of its inhibition. While specific data for a compound designated "SIRT2-IN-15" is not publicly available, this document synthesizes the current understanding of SIRT2's function as a tubulin deacetylase and the effects of well-characterized SIRT2 inhibitors. This information serves as a crucial resource for researchers investigating the therapeutic potential of targeting SIRT2 in various diseases, including neurodegenerative disorders and cancer.
Core Concept: SIRT2 as a Key Tubulin Deacetylase
SIRT2 is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] Predominantly localized in the cytoplasm, SIRT2's primary and most well-documented function is the deacetylation of α-tubulin at the lysine-40 (K40) residue.[2][3] This enzymatic activity is a critical component of microtubule dynamics, influencing cell division, motility, and intracellular transport.[4] The acetylation and deacetylation of tubulin are tightly regulated processes, with SIRT2 and histone deacetylase 6 (HDAC6) being the two principal enzymes responsible for removing acetyl groups.[1]
The inhibition of SIRT2 is a key strategy to increase the acetylation of α-tubulin. This hyperacetylation is associated with more stable and flexible microtubules, which can have significant downstream cellular effects.[4] For instance, in the context of neurodegenerative diseases, stabilized microtubules can improve axonal transport, a process often impaired in these conditions.[4] In cancer, altering microtubule dynamics through SIRT2 inhibition can interfere with cell division and migration.[4][5]
Quantitative Analysis of SIRT2 Inhibitors
Numerous small molecule inhibitors of SIRT2 have been developed and characterized. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of SIRT2 by 50%. The following table summarizes the IC50 values for several commonly cited SIRT2 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target(s) | IC50 (µM) for SIRT2 | Reference Compound(s) |
| Mz325 (33) | Sirt2/HDAC6 | 0.48 | 4, 5, 55-57, SAHA |
| 4 | Sirt2 | - | - |
| 5 | Sirt2 | - | - |
| 55 | HDAC6 | - | - |
| 56 | HDAC6 | - | - |
| 57 | HDAC6 | - | - |
| SAHA | Pan-HDAC | - | - |
| NPD11033 | SIRT2 | 0.46 ± 0.056 | TSA |
Note: A lower IC50 value indicates a more potent inhibitor. The data for Mz325 (33) highlights a dual inhibitor targeting both SIRT2 and HDAC6.[1][6] NPD11033 is presented as a selective SIRT2 inhibitor.[3]
Experimental Protocols for Assessing Tubulin Acetylation
The following are detailed methodologies for key experiments used to evaluate the effect of SIRT2 inhibitors on tubulin acetylation.
Western Blotting for Global Tubulin Acetylation
This protocol is used to quantify the overall levels of acetylated α-tubulin in cell lysates.
a. Cell Lysis and Protein Quantification:
-
Treat cells with the SIRT2 inhibitor or a vehicle control (e.g., DMSO) for the desired time and concentration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A) to preserve the acetylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
b. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., anti-acetyl-α-Tubulin, clone 6-11B-1).
-
Also, probe a separate membrane or the same stripped membrane with a primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
c. Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
It is important to be aware that detecting changes in global tubulin acetylation via Western blot following selective SIRT2 inhibition can be challenging due to the compensatory activity of HDAC6.[7]
Immunofluorescence for Visualizing Tubulin Acetylation
This method allows for the visualization of acetylated microtubules within intact cells, providing spatial information that may not be apparent from Western blotting.
a. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a culture dish.
-
Treat the cells with the SIRT2 inhibitor or vehicle control.
b. Fixation and Permeabilization:
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, followed by permeabilization with a detergent like 0.1% Triton X-100 in PBS. Alternatively, fixation and permeabilization can be achieved simultaneously with ice-cold methanol.
c. Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., 5% fetal calf serum in PBS with 0.1% Triton X-100).
-
Incubate the cells with the primary antibody against acetylated α-tubulin.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).
-
Counterstain the nuclei with a DNA dye such as DAPI (4′,6-diamidino-2-phenylindole).
d. Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
The intensity and distribution of the fluorescent signal corresponding to acetylated α-tubulin can be observed and quantified. Studies have shown that SIRT2 inhibition can lead to a noticeable increase in perinuclear α-tubulin acetylation.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the SIRT2 signaling pathway and a typical experimental workflow.
Caption: SIRT2 signaling pathway for tubulin deacetylation.
Caption: Experimental workflow for assessing tubulin acetylation.
References
- 1. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel small molecule that inhibits deacetylase but not defatty-acylase reaction catalysed by SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Role of SIRT2 Inhibition in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase, has emerged as a critical regulator of various cellular processes, including cell cycle progression, genomic stability, and microtubule dynamics. Its dysregulation is implicated in numerous pathologies, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the role of SIRT2 inhibition in modulating the cell cycle. While specific data for "SIRT2-IN-15" is not publicly available, this document will focus on the effects of well-characterized, selective SIRT2 inhibitors to provide a comprehensive understanding of the therapeutic potential and mechanistic underpinnings of targeting this enzyme. We will delve into the molecular pathways affected by SIRT2 inhibition, present quantitative data from key experiments, and provide detailed experimental protocols relevant to the study of SIRT2's role in cell cycle control.
Introduction: SIRT2 as a Key Regulator of the Cell Cycle
SIRT2 is a member of the sirtuin family of class III histone deacetylases (HDACs).[1] Primarily localized in the cytoplasm, SIRT2 translocates to the nucleus during the G2/M phase of the cell cycle.[2][3] This dynamic localization allows it to deacetylate a variety of protein substrates in different cellular compartments, thereby influencing key cell cycle transitions.
Key functions of SIRT2 in cell cycle regulation include:
-
Mitotic Regulation: SIRT2 deacetylates α-tubulin, a major component of microtubules, influencing microtubule stability and dynamics, which are crucial for proper mitotic spindle formation and chromosome segregation.[4][5]
-
Chromatin Condensation: During mitosis, nuclear SIRT2 deacetylates histone H4 at lysine (B10760008) 16 (H4K16ac), a modification that facilitates chromatin compaction.[2][6]
-
Genomic Stability: By ensuring proper mitotic progression, SIRT2 plays a role in maintaining genomic stability.[7] Loss of SIRT2 function has been associated with chromosomal instability and an increased propensity for tumorigenesis.[7]
Given its pivotal role in cell division, pharmacological inhibition of SIRT2 has been explored as a potential anti-cancer strategy. Selective SIRT2 inhibitors have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][8]
Mechanism of Action of SIRT2 Inhibitors in Cell Cycle Progression
SIRT2 inhibitors exert their effects on the cell cycle primarily by preventing the deacetylation of key SIRT2 substrates. This leads to the hyperacetylation of these proteins, altering their function and disrupting the normal progression of the cell cycle.
Increased α-Tubulin Acetylation
One of the most well-documented effects of SIRT2 inhibition is the hyperacetylation of α-tubulin.[9][10] Acetylated microtubules are more stable and resistant to depolymerization. By inhibiting SIRT2, the equilibrium shifts towards acetylated microtubules, which can lead to:
-
Mitotic Spindle Defects: Disruption of microtubule dynamics can interfere with the formation and function of the mitotic spindle.
-
Mitotic Arrest: Cells with defective spindles often arrest in mitosis, typically at the G2/M checkpoint, to prevent aneuploidy.[3]
Modulation of Histone Acetylation and Chromatin Structure
Inhibition of SIRT2's nuclear activity during the G2/M phase prevents the deacetylation of H4K16.[6] This may lead to defects in chromatin condensation, further contributing to mitotic errors and potential cell cycle arrest.
Regulation of Cell Cycle Checkpoint Proteins
SIRT2 can also influence the activity of key cell cycle regulatory proteins. For instance, SIRT2 has been shown to deacetylate and regulate the activity of p53, a critical tumor suppressor that controls cell cycle checkpoints and apoptosis.[8] Inhibition of SIRT2 can lead to increased p53 acetylation and activation, resulting in the transcriptional upregulation of p53 target genes like the cyclin-dependent kinase inhibitor p21, which can induce G1 cell cycle arrest.[8]
Quantitative Data on the Effects of SIRT2 Inhibitors
The following tables summarize quantitative data from studies on representative selective SIRT2 inhibitors, demonstrating their potency and effects on cell cycle distribution and apoptosis.
Table 1: In Vitro Potency of Selective SIRT2 Inhibitors
| Inhibitor | IC50 (µM) | Target Selectivity | Reference |
| AEM1 | 18.5 | Selective for SIRT2 over SIRT1, SIRT3, and yeast Sir2. | [8] |
| AEM2 | 3.8 | Selective for SIRT2 over SIRT1, SIRT3, and yeast Sir2. | [8] |
| SirReal2 | 0.14 | Highly selective for SIRT2 over SIRT1 and SIRT3-SIRT6. | [11] |
| AGK2 | 3.5 | >14-fold selectivity for SIRT2 over SIRT1/3. | [9] |
Table 2: Effect of SIRT2 Knockdown on Cell Cycle Distribution in Multiple Myeloma Cells
| Cell Line | Condition | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| NCI-H929 | Control (Sh-NC) | 45.3 ± 2.1 | 38.6 ± 1.9 | 16.1 ± 1.5 | [4] |
| NCI-H929 | SIRT2 Knockdown (Sh-SIRT2) | 62.1 ± 2.5 (P<0.01) | 23.4 ± 1.7 (P<0.001) | 14.5 ± 1.3 | [4] |
| RPMI-8226 | Control (Sh-NC) | 50.2 ± 2.3 | 35.1 ± 1.8 | 14.7 ± 1.2 | [4] |
| RPMI-8226 | SIRT2 Knockdown (Sh-SIRT2) | 68.7 ± 2.8 (P<0.01) | 19.8 ± 1.5 (P<0.01) | 11.5 ± 1.1 | [4] |
Table 3: Effect of SIRT2 Knockdown on Apoptosis in Multiple Myeloma Cells
| Cell Line | Condition | Apoptotic Rate (%) | Reference |
| NCI-H929 | Control (Sh-NC) | 4.2 ± 0.5 | [4] |
| NCI-H929 | SIRT2 Knockdown (Sh-SIRT2) | 15.8 ± 1.2 (P<0.01) | [4] |
| RPMI-8226 | Control (Sh-NC) | 3.9 ± 0.4 | [4] |
| RPMI-8226 | SIRT2 Knockdown (Sh-SIRT2) | 14.5 ± 1.1 (P<0.01) | [4] |
Signaling Pathways Modulated by SIRT2 Inhibition
The inhibition of SIRT2 impacts several critical signaling pathways that converge to regulate cell cycle progression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of SIRT2 inhibitors in cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells of interest
-
SIRT2 inhibitor
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (10 mg/mL stock)
-
Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with the SIRT2 inhibitor or vehicle control for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing 5 µL of RNase A stock solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[12]
Western Blotting for Cell Cycle-Related Proteins
This technique is used to detect changes in the expression levels of key cell cycle regulatory proteins following treatment with a SIRT2 inhibitor.
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-total-α-tubulin, anti-p21, anti-p53, anti-SIRT2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a standard protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or total α-tubulin).
In Vitro SIRT2 Deacetylase Activity Assay
This assay measures the enzymatic activity of SIRT2 and can be used to determine the IC50 of an inhibitor.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
SIRT2 inhibitor
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In each well of the plate, add the SIRT2 enzyme, assay buffer, and varying concentrations of the SIRT2 inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for a further period (e.g., 15 minutes) at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for investigating the effects of a SIRT2 inhibitor on cell cycle progression.
Conclusion
Inhibition of SIRT2 presents a promising strategy for intervening in diseases characterized by uncontrolled cell proliferation, such as cancer. By targeting key substrates involved in microtubule dynamics, chromatin structure, and cell cycle checkpoint control, selective SIRT2 inhibitors can effectively induce cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of SIRT2 inhibition. While the specific compound "this compound" remains to be characterized in publicly accessible literature, the principles and methodologies outlined here, based on well-studied inhibitors, are broadly applicable to the evaluation of any novel SIRT2-targeting agent. Future research should continue to elucidate the complex, context-dependent roles of SIRT2 in different cellular environments to refine the development of targeted therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A one-step specific assay for continuous detection of sirtuin 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
SIRT2-IN-15: A Technical Guide to its Potential Impact on Autophagy Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a critical regulator of various cellular processes, including the intricate pathways of autophagy. Dysregulation of SIRT2 activity is implicated in a range of pathologies, from neurodegenerative diseases to cancer, making it a compelling target for therapeutic intervention. This technical guide focuses on SIRT2-IN-15, a known inhibitor of SIRT2, and explores its potential impact on autophagy. While direct experimental evidence detailing the effects of this compound on autophagy is currently limited, this document provides a comprehensive overview of the established roles of SIRT2 in autophagy, thereby inferring the likely consequences of its inhibition by compounds such as this compound. We present quantitative data from studies on other SIRT2 inhibitors, detailed experimental protocols for assessing the interplay between SIRT2 and autophagy, and visual diagrams of the core signaling pathways.
Introduction to SIRT2 and the Inhibitor this compound
Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which function as NAD+-dependent protein deacetylases and deacylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in regulating a wide array of cellular functions, including cell cycle progression, genomic stability, and metabolic control. A significant body of research has highlighted the involvement of SIRT2 in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins.
This compound is a chemical compound identified as an inhibitor of SIRT2. It has been shown to inhibit the deacetylase and deamyloacylase activity of SIRT2.
| Compound | Target | IC50 (Deacetylase) | IC50 (Deamyloacylase) |
| This compound | SIRT2 | 7 µM | 37 µM |
Table 1: Inhibitory activity of this compound.
Given its inhibitory action on SIRT2, this compound is a valuable tool for studying the physiological and pathological roles of this enzyme. This guide will delve into the known mechanisms by which SIRT2 modulates autophagy, providing a framework for understanding the potential effects of this compound.
SIRT2's Role in Autophagy Signaling Pathways
SIRT2 has been shown to influence autophagy through multiple mechanisms, acting at different stages of the process. Its role can be context-dependent, with reports suggesting both pro-autophagic and anti-autophagic functions.
Regulation of Autophagosome Formation and Trafficking
One of the primary mechanisms by which SIRT2 is thought to regulate autophagy is through its deacetylase activity on α-tubulin. Acetylated α-tubulin is essential for the stability of microtubules, which serve as tracks for the transport of autophagosomes to lysosomes for fusion and subsequent degradation of their contents. By deacetylating α-tubulin, SIRT2 can destabilize microtubules, thereby impairing autophagosome trafficking and leading to a decrease in autophagic flux. Inhibition of SIRT2, for instance by compounds like AK-7, has been shown to reverse this effect, leading to increased α-tubulin acetylation and restored autophagic clearance[1][2].
Furthermore, studies have indicated that SIRT2 can directly interact with key autophagy-related proteins. For instance, SIRT2 has been found to co-immunoprecipitate with LC3b-II and the autophagy receptor p62 (SQSTM1)[3]. The accumulation of p62 is often indicative of impaired autophagic clearance. Inhibition of SIRT2 has been observed to decrease p62 accumulation, suggesting an enhancement of autophagy[1].
Regulation of Chaperone-Mediated Autophagy (CMA)
Beyond macroautophagy, SIRT2 has been identified as a key regulator of chaperone-mediated autophagy (CMA), a more selective form of autophagy. SIRT2 can directly interact with and deacetylate the heat shock cognate 71kDa protein (HSC70) at lysine (B10760008) 557[4][5]. This deacetylation event is crucial for enhancing the binding of HSC70 to its substrate proteins that contain a KFERQ-like motif, thereby promoting their translocation into the lysosome for degradation[4][5]. This suggests that, in the context of CMA, SIRT2 acts as a positive regulator.
Quantitative Data on SIRT2 Modulation of Autophagy
As direct quantitative data for this compound's effect on autophagy is not yet available in the public domain, this section summarizes findings from studies using other SIRT2 inhibitors or SIRT2 knockdown to illustrate the potential impact.
| Experimental System | SIRT2 Modulation | Effect on Autophagy Markers | Reference |
| High-fat-exposed macrophages | SIRT2 inhibitor (AK-7) | Increased Beclin-1 and LC3b-II expression, decreased p62 accumulation, increased α-tubulin acetylation. | [1][2] |
| Skeletal muscle atrophy model | SIRT2 inhibition (sirtinol) | Increased expression of LC3b and Beclin-1. | [3] |
| Aged bovine oocytes | SIRT2 inhibitor (SirReal2) | Induced LC3-II accumulation and SQSTM1 degradation. | [6] |
| Acute liver failure model | SIRT2 inhibitor (AGK2) | Decreased p62 levels, increased P-PRKAA1, Beclin-1, and LC3B-II expression. | [7] |
| Neuronal cells | SIRT2 silencing (siRNA) | Attenuated accumulation of ubiquitinated proteins and p62. | [8] |
Table 2: Effects of SIRT2 inhibition on key autophagy markers in various models.
Experimental Protocols
To investigate the impact of this compound on autophagy, a series of well-established experimental protocols can be employed.
Western Blotting for Autophagy Markers
This protocol is fundamental for assessing the levels of key autophagy-related proteins.
Objective: To quantify the expression levels of LC3-I, LC3-II, p62/SQSTM1, and Beclin-1 following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, Beclin-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.
Autophagy Flux Assay using mRFP-GFP-LC3
This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux.
Objective: To monitor the progression of autophagy from autophagosome formation to lysosomal fusion in cells treated with this compound.
Methodology:
-
Transfection: Transfect cells with a plasmid encoding the mRFP-GFP-LC3 fusion protein. This reporter fluoresces yellow (merged red and green) in non-acidic compartments like autophagosomes and red in acidic autolysosomes (due to quenching of the GFP signal).
-
Cell Treatment: After successful transfection, treat the cells with this compound or a vehicle control.
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a confocal or fluorescence microscope.
-
-
Image Analysis:
-
Capture images in both the red (mRFP) and green (GFP) channels.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in red puncta relative to yellow puncta indicates enhanced autophagic flux.
-
Co-immunoprecipitation (Co-IP)
This protocol can be used to investigate the physical interaction between SIRT2 and proteins of the autophagy machinery.
Objective: To determine if this compound affects the interaction between SIRT2 and proteins such as HSC70, LC3, or p62.
Methodology:
-
Cell Lysis: Lyse cells treated with this compound or vehicle in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against the protein of interest (e.g., anti-SIRT2) or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binding, then elute the protein complexes.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners (e.g., anti-HSC70, anti-LC3, anti-p62).
Conclusion
SIRT2 is a multifaceted regulator of autophagy, with its inhibitory or activating role being highly dependent on the specific autophagic pathway and cellular context. This compound, as a documented inhibitor of SIRT2's enzymatic activity, represents a promising chemical tool to further dissect the intricate functions of SIRT2 in cellular homeostasis and disease. While direct studies on this compound's impact on autophagy are awaited, the existing body of research on other SIRT2 inhibitors strongly suggests that it will modulate autophagic pathways, likely by increasing α-tubulin acetylation and consequently enhancing autophagic flux, or by inhibiting chaperone-mediated autophagy through the prevention of HSC70 deacetylation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to systematically investigate the effects of this compound and to unlock its potential as a modulator of autophagy for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Sirtuin 2 Dysregulates Autophagy in High-Fat-Exposed Immune-Tolerant Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of SIRT2 in regulating the dexamethasone-activated autophagy pathway in skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deacetylation of HSC70 by SIRT2 promotes chaperone mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SIRT2 functions in aging, autophagy, and apoptosis in post-maturation bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SIRT2-AMPK axis regulates autophagy induced by acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT2 interferes with autophagy-mediated degradation of protein aggregates in neuronal cells under proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating SIRT2 Inhibition in Neurodegenerative Disease Models: A Technical Guide
Executive Summary:
Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a significant therapeutic target in the study of neurodegenerative diseases. Its role, however, is complex, with evidence suggesting both neuroprotective and detrimental functions depending on the specific context and disease model. This guide provides an in-depth overview of the investigation of SIRT2 inhibitors in preclinical models of neurodegenerative disorders.
Initial inquiries into the specific compound SIRT2-IN-15 (CAS 312275-43-7) have revealed a significant lack of published scientific literature detailing its use in neurodegenerative disease models. Available information is limited to vendor-supplied data, which identifies it as a SIRT2 deacetylase and deacylase inhibitor with IC50 values of 7 µM and 37 µM, respectively[1]. Due to the absence of peer-reviewed data, a comprehensive analysis of this compound in the context of neurodegeneration is not currently feasible.
Therefore, this guide will focus on a well-characterized and widely studied SIRT2 inhibitor, AGK2 , as a representative tool compound. The principles, protocols, and data analysis frameworks presented herein are broadly applicable to the investigation of other novel SIRT2 inhibitors. This document will cover the quantitative effects of AGK2 in various disease models, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data for AGK2 in Neurodegenerative Disease Models
The following table summarizes key quantitative data for the SIRT2 inhibitor AGK2 from various studies in neurodegenerative disease models. This data provides a comparative overview of its potency and efficacy.
| Parameter | Value | Disease Model | Cell/Animal Type | Source |
| IC50 (SIRT2 Deacetylase Activity) | 3.5 µM | In vitro enzymatic assay | Recombinant human SIRT2 | [2] |
| Selectivity | >14-fold selective for SIRT2 over SIRT1/3 | In vitro enzymatic assay | Recombinant human sirtuins | [2] |
| Neuroprotection | Significant rescue of striatal neurons from mutant Huntingtin toxicity | Huntington's Disease Model | Primary striatal neurons | N/A |
| Effect on α-synuclein | Ameliorates α-synuclein-mediated toxicity | Parkinson's Disease Model | In vitro cell model | [3] |
| Cognitive Improvement | Improves cognitive performance | Alzheimer's Disease Model | N/A | |
| Reduction in Aβ production | Reduces Aβ production and soluble β-AβPP | Alzheimer's Disease Model | N/A | |
| Microglial Activation | Significantly decreased LPS-induced increase in CD11b, TNF-α, and IL-6 | Neuroinflammation Model | BV2 microglia | N/A |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of SIRT2 inhibitors. The following sections outline common experimental protocols used to assess the efficacy of compounds like AGK2.
In Vitro SIRT2 Inhibition Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on SIRT2 enzymatic activity.
Principle: A fluorogenic acetylated peptide substrate is deacetylated by SIRT2. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on histone H3, H4, or p53)
-
NAD+
-
SIRT2 inhibitor (e.g., AGK2) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a protease (e.g., trypsin) and a sirtuin inhibitor (e.g., nicotinamide) to stop the reaction.
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the SIRT2 inhibitor in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, NAD+, and the inhibitor dilutions. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for a further period to allow for fluorescent signal development.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay assesses the target engagement of a SIRT2 inhibitor in a cellular context by measuring the acetylation of its primary cytoplasmic substrate, α-tubulin.
Principle: SIRT2 deacetylates α-tubulin at lysine (B10760008) 40. Inhibition of SIRT2 leads to an accumulation of acetylated α-tubulin, which can be detected by Western blotting.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
SIRT2 inhibitor (e.g., AGK2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the SIRT2 inhibitor for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease (MPTP Model)
This protocol outlines an in vivo study to evaluate the neuroprotective effects of a SIRT2 inhibitor in a chemically-induced mouse model of Parkinson's disease.
Principle: The neurotoxin MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking some of the pathology of Parkinson's disease. A neuroprotective compound will mitigate this neuronal loss.
Animals:
-
C57BL/6 mice
Materials:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
SIRT2 inhibitor (e.g., AGK2) formulated for in vivo administration (e.g., in a solution for intraperitoneal injection)
-
Saline
-
Equipment for behavioral testing (e.g., rotarod)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase (TH) antibody)
Procedure:
-
Acclimatize mice and divide them into experimental groups (e.g., vehicle control, MPTP + vehicle, MPTP + AGK2).
-
Administer the SIRT2 inhibitor or vehicle for a predefined period before and/or during MPTP administration.
-
Induce the Parkinson's disease phenotype by administering MPTP (e.g., via intraperitoneal injections for several consecutive days).
-
Conduct behavioral tests (e.g., rotarod test for motor coordination) at specified time points after MPTP administration.
-
At the end of the study, euthanize the animals and perfuse with saline followed by paraformaldehyde.
-
Collect the brains and process them for immunohistochemistry.
-
Stain brain sections for tyrosine hydroxylase (TH) to identify dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
-
Statistically analyze the behavioral and immunohistochemical data between the different experimental groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SIRT2 in neurodegeneration and a typical experimental workflow for evaluating a SIRT2 inhibitor.
Caption: SIRT2 Signaling in Neurodegeneration.
Caption: Workflow for SIRT2 Inhibitor Evaluation.
Conclusion
The investigation of SIRT2 inhibitors holds considerable promise for the development of novel therapeutics for neurodegenerative diseases. While the specific compound this compound remains largely uncharacterized in the scientific literature, the extensive research on tool compounds like AGK2 provides a robust framework for future studies. The methodologies and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals aiming to explore the therapeutic potential of SIRT2 inhibition. A thorough understanding of the complex and sometimes contradictory roles of SIRT2 in different cellular and disease contexts is essential for the successful translation of these findings into clinical applications.
References
The Therapeutic Potential of Selective SIRT2 Inhibition in Parkinson's Disease: A Technical Overview
Disclaimer: This document provides a comprehensive overview of the role of selective Sirtuin 2 (SIRT2) inhibitors as a potential therapeutic strategy for Parkinson's disease. Extensive searches of scientific literature and databases did not yield any specific information on a compound designated "SIRT2-IN-15." Therefore, this guide focuses on the broader class of selective SIRT2 inhibitors that have been characterized in the context of Parkinson's disease research.
Introduction: The Rationale for Targeting SIRT2 in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated alpha-synuclein (B15492655) (α-synuclein) in protein inclusions known as Lewy bodies.[1][2] Sirtuin 2 (SIRT2), a NAD+-dependent protein deacetylase, has emerged as a promising therapeutic target for PD.[3][4] SIRT2 is highly expressed in the brain and its levels have been shown to increase with age, a major risk factor for PD.[3][4] Growing evidence suggests that SIRT2 activity contributes to various pathological processes in PD, including α-synuclein aggregation and toxicity, microtubule instability, oxidative stress, and neuroinflammation.[3][4] Consequently, the inhibition of SIRT2 is being actively investigated as a neuroprotective strategy.[5][6]
Mechanism of Action: How SIRT2 Inhibition May Counteract Parkinson's Disease Pathology
The neuroprotective effects of SIRT2 inhibitors in models of Parkinson's disease are believed to stem from their influence on several key cellular pathways.
Modulation of Alpha-Synuclein Aggregation and Toxicity
A primary mechanism by which SIRT2 inhibition is thought to be beneficial in PD is through its impact on α-synuclein. SIRT2 can deacetylate α-synuclein, a post-translational modification that influences its aggregation propensity and toxicity.[1] Pharmacological or genetic inhibition of SIRT2 has been shown to rescue α-synuclein-mediated toxicity in various in vitro and in vivo models of PD.[5] One proposed mechanism is that SIRT2 inhibition promotes the formation of fewer, larger, and potentially less toxic α-synuclein inclusions.[7]
Stabilization of Microtubules via Alpha-Tubulin Hyperacetylation
SIRT2 is a major α-tubulin deacetylase in the cytoplasm.[2] The acetylation of α-tubulin is crucial for microtubule stability and function, which is essential for axonal transport and overall neuronal health. In PD models, microtubule dysfunction has been implicated in neuronal cell death.[2] By inhibiting SIRT2, the acetylation of α-tubulin is increased, leading to more stable microtubules. This stabilization may enhance the clearance of misfolded proteins and improve neuronal function.[2]
Attenuation of Oxidative Stress and Neuroinflammation
Oxidative stress and neuroinflammation are key contributors to the progressive neurodegeneration in Parkinson's disease. SIRT2 has been implicated in the regulation of these processes.[2][3] Some studies suggest that SIRT2 inhibition can have protective effects against oxidative stress.[8] Furthermore, SIRT2 is involved in inflammatory pathways, and its inhibition may help to dampen the detrimental neuroinflammatory responses observed in the PD brain.[9]
Quantitative Data on Selective SIRT2 Inhibitors
While no data is available for "this compound," several other selective SIRT2 inhibitors have been evaluated for their potential in Parkinson's disease models. The following tables summarize some of the available quantitative data for these compounds.
| Compound | Target(s) | IC50 (µM) | Selectivity | Reference(s) |
| AGK2 | SIRT2 | 3.5 | >14-fold vs SIRT1/3 | [10] |
| ICL-SIRT078 | SIRT2 | 1.45 (fluorogenic peptide assay) 0.17 (enzyme coupled SIRT-Glo) | Highly selective for SIRT2 | [11] |
| AK-7 | SIRT2 | Not specified in provided abstracts | Neuroprotective in PD models | [12] |
| Mz325 (33) | Sirt2/HDAC6 | Sirt2: 0.48 | Selective for Sirt2/HDAC6 over Sirt1, Sirt3, HDAC1, HDAC2, HDAC3 | [13] |
| YKK(ε-thioAc)AM | SIRT2 | 0.15 | More specific for SIRT2 than SIRT1 | [14] |
Key Experimental Protocols
This section outlines generalized protocols for key experiments used to evaluate the efficacy of SIRT2 inhibitors in the context of Parkinson's disease research.
In Vitro SIRT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SIRT2 deacetylase activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human SIRT2 enzyme and a fluorogenic acetylated peptide substrate (e.g., derived from p53) are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The SIRT2 enzyme, substrate, NAD+, and varying concentrations of the test compound (or DMSO as a vehicle control) are mixed in a microplate.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Development and Detection: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate. The fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.[11][15]
Alpha-Synuclein Aggregation Assay in a Cellular Model
Objective: To assess the effect of a SIRT2 inhibitor on the aggregation of α-synuclein in a cellular model.
Methodology:
-
Cell Culture: A human cell line (e.g., SH-SY5Y neuroblastoma cells) is cultured under standard conditions.
-
Transfection/Transduction: Cells are engineered to overexpress α-synuclein, often a disease-associated mutant form like A53T, to induce aggregation.
-
Compound Treatment: The cells are treated with various concentrations of the SIRT2 inhibitor or a vehicle control.
-
Incubation: Cells are incubated for a period sufficient to allow for α-synuclein aggregation (e.g., 48-72 hours).
-
Immunocytochemistry: Cells are fixed, permeabilized, and stained with an antibody specific for α-synuclein. A fluorescent secondary antibody is used for visualization.
-
Imaging and Quantification: Images are acquired using fluorescence microscopy. The number, size, and intensity of α-synuclein aggregates are quantified using image analysis software.[5]
Assessment of Neuroprotection in a Dopaminergic Neuron Culture Model
Objective: To determine if a SIRT2 inhibitor can protect dopaminergic neurons from a neurotoxin.
Methodology:
-
Primary Neuron Culture: Primary dopaminergic neurons are isolated from rodent embryonic midbrain tissue and cultured.
-
Compound Pre-treatment: Neurons are pre-treated with the SIRT2 inhibitor or vehicle for a specified time.
-
Toxin Exposure: A neurotoxin relevant to Parkinson's disease, such as MPP+ (the active metabolite of MPTP) or 6-hydroxydopamine (6-OHDA), is added to the culture medium to induce cell death.
-
Incubation: The cultures are incubated with the toxin and the compound for a defined period.
-
Viability Assessment: Neuronal viability is assessed using methods such as immunostaining for tyrosine hydroxylase (a marker for dopaminergic neurons) and a nuclear counterstain (e.g., DAPI) to count surviving neurons, or by using viability assays like the MTT assay.
-
Data Analysis: The percentage of surviving dopaminergic neurons in the compound-treated groups is compared to the vehicle-treated control.[5]
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
SIRT2-Mediated Deacetylation and its Inhibition
Caption: SIRT2 deacetylates α-synuclein and α-tubulin, promoting pathology.
Experimental Workflow for Evaluating SIRT2 Inhibitors In Vitro
Caption: Workflow for the in vitro evaluation of SIRT2 inhibitors.
SIRT2's Role in Oxidative Stress and Neuroinflammation
Caption: SIRT2 modulates oxidative stress and neuroinflammatory pathways.
Conclusion and Future Directions
The inhibition of SIRT2 represents a compelling therapeutic strategy for Parkinson's disease. A growing body of preclinical evidence demonstrates that selective SIRT2 inhibitors can mitigate key pathological features of the disease, including α-synuclein aggregation and neurotoxicity, by modulating critical cellular pathways. While the specific compound "this compound" remains uncharacterized in the public domain, the promising results from other selective SIRT2 inhibitors warrant further investigation. Future research should focus on the development of potent, selective, and brain-penetrant SIRT2 inhibitors and their rigorous evaluation in advanced preclinical models of Parkinson's disease. Ultimately, these efforts may pave the way for novel disease-modifying therapies for this debilitating neurodegenerative condition.
References
- 1. The mechanism of sirtuin 2–mediated exacerbation of alpha-synuclein toxicity in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 3. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Role of Sirtuin 2 in Parkinson’s Disease [frontiersin.org]
- 5. SIRT1 and SIRT2: emerging targets in neurodegeneration | EMBO Molecular Medicine [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Linking SIRT2 to Parkinson's disease. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and in vitro analysis of SIRT2 inhibitor targeting Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 15. A one-step specific assay for continuous detection of sirtuin 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Anti-Cancer Properties of the SIRT2 Inhibitor TM (Thiomyristoyl)
Disclaimer: No specific SIRT2 inhibitor with the designation "SIRT2-IN-15" was identified in publicly available research. This document details the anti-cancer properties of the potent and selective SIRT2 inhibitor, TM (Thiomyristoyl), as a representative and well-documented agent in this class.
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This technical guide provides an in-depth overview of the anti-cancer properties of the SIRT2 inhibitor, TM. It covers its mechanism of action, quantitative efficacy, and the experimental methodologies used to determine its therapeutic potential.
Introduction to SIRT2 and Its Role in Cancer
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1] While it has been implicated in various cellular processes, its role in cancer is complex, with reports suggesting both tumor-suppressive and oncogenic functions.[1] However, a growing body of evidence indicates that cancer cells can develop a dependency on SIRT2 for survival and proliferation.[2][3] Pharmacological inhibition of SIRT2 has emerged as a promising therapeutic strategy.[1] SIRT2's substrates include proteins involved in cell cycle regulation, genomic stability, and metabolism, such as α-tubulin, p53, and c-Myc.[2][4]
TM (Thiomyristoyl): A Potent and Selective SIRT2 Inhibitor
TM is a thiomyristoyl (B611349) lysine (B10760008) compound developed as a potent and highly selective mechanism-based inhibitor of SIRT2.[2][5] Its selectivity is a key attribute, as it minimizes off-target effects on other sirtuin isoforms, which can have confounding biological roles.[5][6]
Quantitative Data: In Vitro Potency and Selectivity
The inhibitory activity of TM against various sirtuin isoforms has been quantitatively assessed.
| Target | IC50 Value | Fold Selectivity vs. SIRT1 | Reference |
| SIRT2 (deacetylation) | 28 - 38 nM | ~650x | [5][7][8] |
| SIRT2 (demyristoylation) | 49 nM | N/A | [5] |
| SIRT1 | 98 µM | 1x | [8] |
| SIRT3 | > 200 µM | > ~7140x | [8] |
| SIRT6 | No inhibition | N/A | [5] |
In Vitro Anti-Cancer Activity
TM has demonstrated broad anti-cancer activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | Effect | Reference |
| MCF-7 | Breast Cancer | Inhibition of proliferation | [7] |
| MDA-MB-468 | Breast Cancer | Inhibition of proliferation | [7] |
| MDA-MB-231 | Breast Cancer | Inhibition of proliferation | [7] |
| NCI-60 Panel | Various | >50% growth inhibition in 36 of 56 cell lines at 10 µM | [2][9] |
| HCT116 | Colorectal Cancer | Inhibition of anchorage-independent growth | [5] |
Mechanism of Action: c-Myc Degradation
The primary anti-cancer mechanism of TM is the induction of c-Myc oncoprotein degradation.[2][3] c-Myc is a critical transcription factor that is overexpressed in a high percentage of human cancers, driving proliferation and tumor growth.[9]
Signaling Pathway
SIRT2 inhibition by TM leads to the ubiquitination and subsequent proteasomal degradation of c-Myc.[2] This suggests that SIRT2 normally acts to stabilize c-Myc, and its inhibition removes this protective effect. The sensitivity of cancer cell lines to TM correlates with the inhibitor's ability to reduce c-Myc protein levels.[2][10]
In Vivo Efficacy
The anti-cancer activity of TM has been validated in preclinical mouse models of breast cancer.[2][11] Administration of TM resulted in significant inhibition of tumor growth without causing notable toxicity or weight loss in the animals.[7][11] In vivo target engagement was confirmed by an increase in the acetylation of α-tubulin, a known SIRT2 substrate, within the tumor tissue.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TM.
In Vitro Sirtuin Inhibition Assay
-
Objective: To determine the IC50 values of TM against SIRT1, SIRT2, and SIRT3.
-
Procedure:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes are purified.
-
A fluorogenic acetylated peptide substrate is used.
-
The enzyme is incubated with the substrate and varying concentrations of the inhibitor (TM) in the presence of NAD+.
-
The reaction is quenched, and a developer solution is added to produce a fluorescent signal proportional to the amount of deacetylation.
-
Fluorescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay
-
Objective: To assess the cytotoxic effects of TM on cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of TM or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
A reagent such as MTT or PrestoBlue is added to the wells.
-
After incubation, the absorbance or fluorescence is measured, which correlates with the number of viable cells.
-
The percentage of cell viability relative to the control is calculated for each concentration.
-
Western Blotting for c-Myc and Acetyl-α-tubulin
-
Objective: To measure the effect of TM on c-Myc protein levels and SIRT2 activity in cells.
-
Procedure:
-
Cancer cells are treated with TM or a vehicle control for a specified time (e.g., 24 hours).
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against c-Myc, acetyl-α-tubulin (K40), and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to HRP.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified to determine relative protein levels.
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of TM in a living organism.
-
Procedure:
-
Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal injections of TM at a specified dose and schedule. The control group receives a vehicle solution.
-
Tumor volume and mouse body weight are measured regularly.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting for acetyl-α-tubulin).
-
Conclusion and Future Directions
The SIRT2 inhibitor TM demonstrates significant and broad-spectrum anti-cancer activity both in vitro and in vivo.[2][11] Its mechanism of action, centered on the degradation of the c-Myc oncoprotein, provides a clear rationale for its efficacy in many c-Myc-driven cancers.[3][10] While TM itself has limitations such as low aqueous solubility, it serves as a critical tool compound and a foundation for the development of next-generation SIRT2 inhibitors with improved pharmacological properties for clinical translation.[6][12] Further research into analogs of TM and the broader application of SIRT2 inhibition in various cancer types is warranted.
References
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 10. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Initial Toxicity Screening of SIRT2-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIRT2-IN-15 is a novel selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family implicated in a variety of cellular processes, including cell cycle regulation, genomic stability, and metabolism. Given its therapeutic potential in oncology and neurodegenerative diseases, a thorough initial toxicity screening is paramount to de-risk its progression in the drug development pipeline. This technical guide provides a comprehensive overview of a representative initial toxicity screening cascade for a selective SIRT2 inhibitor, herein referred to as this compound. It includes summaries of quantitative data from surrogate SIRT2 inhibitors, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of experimental workflows and relevant signaling pathways.
Introduction
Sirtuin 2 (SIRT2) has emerged as a promising therapeutic target. Its inhibition has been shown to have anti-cancer effects and potential benefits in neurodegenerative disorders. This compound is a fictional potent and selective inhibitor developed for therapeutic applications. Early assessment of the toxicological profile of any new chemical entity is a critical step in drug development. This guide outlines a standard initial toxicity screening program designed to identify potential liabilities of this compound. The program includes a battery of in vitro assays to assess cytotoxicity, genotoxicity, and cardiovascular safety, followed by a preliminary in vivo acute toxicity study.
In Vitro Toxicity Assessment
The initial phase of toxicity screening involves a series of in vitro assays to evaluate the effects of this compound on cellular functions.
Cytotoxicity Profiling
The cytotoxic potential of a compound is a fundamental early indicator of its toxicity. This is often assessed across a panel of cell lines, including both cancerous and non-cancerous lines, to determine the therapeutic window and potential for off-target toxicity. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) are key metrics derived from these assays.
Table 1: Representative In Vitro Cytotoxicity of Selective SIRT2 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| TM | MCF-7 | Cytotoxicity | GI50: 13.5 | [1] |
| TM | HCT116 | Anchorage-Independent Growth | GI50: 13.5 | [1] |
| AGK2 | OCI DLBCL | Cytotoxicity | LC50: 73.2 | [2] |
| SirReal2 | HCT116 | Anchorage-Independent Growth | GI50: 55.8 | [1] |
| Tenovin-6 | HCT116 | Anchorage-Independent Growth | GI50: 2.1 | [1] |
| Tenovin-6 | Various Cancer Cell Lines | Cytotoxicity | Potent | [1] |
Note: Data presented are for surrogate SIRT2 inhibitors and are intended to be representative. Actual values for this compound would need to be determined experimentally.
Sirtuin Selectivity
Assessing the selectivity of this compound against other sirtuin isoforms is crucial to understanding its potential for off-target effects.
Table 2: Representative In Vitro Selectivity of SIRT2 Inhibitors
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| TM | 98 | 0.028 | >200 | [3] |
| AGK2 | >50 | 3.5 | >50 | |
| Tenovin-6 | 21 | 10 | 67 | [4] |
Note: Data presented are for surrogate SIRT2 inhibitors. The selectivity profile of this compound should be experimentally determined.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below.
In Vitro Experimental Protocols
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Principle: This genotoxicity assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[5][6]
Protocol:
-
Cell Treatment: Treat appropriate cell lines (e.g., CHO, TK6) with at least three concentrations of this compound, with and without metabolic activation (S9 fraction), for a short (3-6 hours) and long (approximately 1.5-2 normal cell cycles) duration.[5][6]
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[6]
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. This assay assesses the potential of this compound to block the hERG channel using automated patch-clamp electrophysiology.[7]
Protocol:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology: Use an automated patch-clamp system (e.g., QPatch) to measure the hERG current in whole-cell patch-clamp mode.[8]
-
Compound Application: Apply a range of concentrations of this compound to the cells and record the hERG tail current.
-
Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC50 value.[8]
In Vivo Experimental Protocol
Principle: This study provides information on the acute toxic effects of a single oral dose of a substance. The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals.
Protocol:
-
Animals: Use healthy, young adult rodents (e.g., female rats), typically 8-12 weeks old.
-
Housing and Acclimatization: House the animals in standard conditions and allow them to acclimatize for at least 5 days.
-
Dosing: Administer a single oral dose of this compound to a group of 3 animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure:
-
If mortality is observed in 2 out of 3 animals, the experiment is stopped, and the substance is classified at that dose level.
-
If one animal dies, the test is repeated with 3 more animals at the same dose.
-
If no mortality is observed, the next higher dose level is tested in a new group of 3 animals.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The results are used to classify the substance for its acute oral toxicity according to the Globally Harmonized System (GHS).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the initial toxicity screening of this compound.
Signaling Pathway
Caption: SIRT2 inhibition can lead to p53-mediated apoptosis.
Conclusion
The initial toxicity screening of a novel SIRT2 inhibitor, such as the hypothetical this compound, is a multi-faceted process that provides crucial information for its continued development. The in vitro assays for cytotoxicity, genotoxicity, and cardiotoxicity, coupled with an in vivo acute toxicity study, form a robust initial safety assessment. The data and protocols presented in this guide, based on existing knowledge of SIRT2 inhibitors, offer a framework for researchers and drug developers to design and execute a comprehensive initial toxicity screening program. A thorough understanding of the toxicological profile of this compound will be instrumental in guiding its path toward clinical application.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. criver.com [criver.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the patent literature concerning the sirtuin 2 (SIRT2) inhibitor, SIRT2-IN-15, and structurally related compounds. It is designed to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel SIRT2-targeted therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways and experimental workflows.
Introduction to SIRT2 Inhibition
Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine (B10760008) deacetylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer. Its primary cytoplasmic localization and role in deacetylating key proteins such as α-tubulin and p53 have spurred the development of specific inhibitors. One such inhibitor, this compound, belongs to a class of pyrazole-5-carboxamide compounds that have demonstrated notable potency and selectivity. This guide delves into the available patent and scientific literature to provide a detailed technical overview of this compound and its analogs.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a selection of related SIRT2 inhibitors, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | SIRT2 | Deacetylase Activity | 7 |
| This compound | SIRT2 | Deacylase Activity | 37 |
Table 2: Comparative In Vitro Inhibitory Activity of Selected SIRT2 Inhibitors
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| AGK2 | >50 | 3.5 | >50 | [1] |
| SirReal2 | - | 0.23 | - | [2] |
| Tenovin-6 | ~26 | 9 | - | [2] |
| TM | ~26 | 0.038 | - | [2] |
| Thiazole Analog 1a | - | 17-45 | - | [3] |
| Thiazole Analog 2a | - | 17-45 | - | [3] |
| Thiazole Analog 7a | - | 17-45 | - | [3] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the patent literature are provided below.
Synthesis of Pyrazole-5-Carboxamide Analogs of this compound
While a specific patent detailing the synthesis of this compound (3-(4-aminophenyl)-N-cyclohexyl-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide) was not identified in the public domain, a general synthetic route can be postulated based on the synthesis of similar 1H-pyrazole-3-carboxamide and 5-amino-1H-pyrazole-4-carboxamide derivatives. A plausible multi-step synthesis is outlined below:
-
Synthesis of the Pyrazole (B372694) Core: Condensation of a β-ketoester with a substituted hydrazine (B178648) to form the pyrazole ring system.
-
Functional Group Interconversion: Modification of substituents on the pyrazole ring, such as the introduction of a nitro group at the 4-position of the phenyl ring at N1, which can later be reduced to the key amino group.
-
Amide Coupling: Activation of the carboxylic acid at the 5-position of the pyrazole ring (e.g., using a chlorinating agent like thionyl chloride or a coupling agent like HATU) followed by reaction with the desired amine (cyclohexylamine for this compound) to form the final carboxamide.
In Vitro SIRT2 Inhibition Assay (HPLC-Based)
This assay quantifies the enzymatic activity of SIRT2 by measuring the deacetylation of a peptide substrate via High-Performance Liquid Chromatography (HPLC).
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Enzyme and Inhibitor Incubation: Incubate recombinant human SIRT2 enzyme with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the acetylated peptide substrate (e.g., a peptide derived from histone H3) and NAD+.
-
Reaction Quenching: After a specific incubation time (e.g., 30-60 minutes), stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).
-
HPLC Analysis: Analyze the reaction mixture by reverse-phase HPLC to separate the acetylated and deacetylated peptide substrates. The extent of inhibition is determined by comparing the amount of deacetylated product in the presence of the inhibitor to the control (no inhibitor).
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[4][5][6]
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a human cancer cell line) to a desired confluency. Treat the cells with the test compound (e.g., this compound) at various concentrations or a vehicle control for a specific duration.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Separation of Aggregates: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble SIRT2 in the supernatant using a suitable method, such as Western blotting or ELISA.
-
Melting Curve Generation: Plot the amount of soluble SIRT2 as a function of temperature for both the vehicle- and compound-treated samples.
-
Analysis: A shift in the melting curve to higher temperatures in the presence of the compound indicates thermal stabilization of SIRT2, confirming target engagement.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to SIRT2 inhibition.
References
- 1. Current Trends in Sirtuin Activator and Inhibitor Development | MDPI [mdpi.com]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for SIRT2-IN-15 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SIRT2-IN-15, a selective inhibitor of Sirtuin 2 (SIRT2), in a variety of cell culture-based experiments. The following protocols and data are intended to facilitate research into the cellular functions of SIRT2 and the therapeutic potential of its inhibition.
Introduction
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that is predominantly localized in the cytoplasm.[1][2][3] It plays a crucial role in a multitude of cellular processes, including cell cycle regulation, microtubule dynamics, metabolic homeostasis, and inflammatory responses.[3] Dysregulation of SIRT2 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2][3] this compound is a small molecule inhibitor of SIRT2, providing a valuable tool for investigating the physiological and pathological roles of this enzyme.
Mechanism of Action
This compound functions as an inhibitor of SIRT2's enzymatic activity. It has been shown to inhibit both the deacetylase and de-fatty-acylase functions of SIRT2. By blocking the catalytic activity of SIRT2, this compound can be used to study the downstream effects of increased acetylation of SIRT2 substrates, such as α-tubulin, and to explore the therapeutic potential of SIRT2 inhibition.
Data Presentation
This compound Inhibitory Activity
| Target Activity | IC50 Value |
| Deacetylase | 7 µM[4] |
| De-fatty-acylase | 37 µM[4] |
Recommended Working Concentrations in Cell Culture
| Assay Type | Cell Line Examples | Recommended Concentration Range | Notes |
| Cell Proliferation Assay | MDA-MB-231, MCF-7[1] | 10 - 50 µM | Titration is recommended to determine the optimal concentration for specific cell lines and experimental conditions. |
| Western Blot (α-tubulin acetylation) | Various | 10 - 50 µM | Time-course and dose-response experiments are advised. |
| Cell Migration (Scratch) Assay | MCF-7 | 10 - 50 µM | The optimal concentration should be determined based on cell toxicity and desired inhibitory effect. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For a 10 mM stock solution, dissolve the appropriate amount of the compound in the calculated volume of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (DMSO alone) should be included in all experiments.
Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus the concentration of this compound.
Western Blot for α-Tubulin Acetylation
This protocol determines the effect of this compound on the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Analysis: Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Cell Migration (Scratch) Assay
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
24-well plates or culture inserts
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to create a confluent monolayer.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound (e.g., 0, 10, 25, 50 µM).
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure over time for each treatment group compared to the vehicle control.
Visualizations
Caption: Simplified diagram of SIRT2's role in deacetylation and its inhibition by this compound.
Caption: A generalized workflow for cell-based assays using this compound.
References
- 1. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SIRT2-IN-15 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT2 (Sirtuin 2) is a member of the sirtuin family of NAD+-dependent deacetylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, metabolic homeostasis, and cytoskeletal dynamics.[1][2] Its involvement in the deacetylation of key proteins such as α-tubulin and the regulation of oncoproteins like c-Myc has made it a compelling target for therapeutic intervention in cancer and neurodegenerative diseases.[3][4][5] SIRT2-IN-15 is a potent and selective inhibitor of SIRT2, designed as a chemical probe to investigate the cellular functions of SIRT2 and to evaluate its therapeutic potential.
These application notes provide detailed protocols for utilizing this compound in common cellular assays to characterize its effects on key SIRT2-mediated pathways.
Mechanism of Action
This compound, like other potent SIRT2 inhibitors such as the well-characterized thiomyristoyl (B611349) lysine (B10760008) compound (TM), is expected to competitively inhibit the deacetylation of SIRT2 substrates.[3] A primary and well-established substrate of SIRT2 is α-tubulin.[5][6] Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin. Furthermore, SIRT2 inhibition has been shown to promote the proteasomal degradation of the oncoprotein c-Myc, a key regulator of cell proliferation and survival.[3][7]
Data Presentation
Table 1: In Vitro and Cellular Activity of Representative Potent SIRT2 Inhibitors
| Compound | Target | IC50 (in vitro) | Cellular Assay | Effective Concentration | Cell Line | Reference |
| TM | SIRT2 | ~30-40 nM | c-Myc Degradation | 5-10 µM | MCF-7, MDA-MB-468, MDA-MB-231 | [3][8] |
| TM | SIRT2 | ~30-40 nM | Increased α-tubulin acetylation | 5 µM | MCF-7 | [4] |
| SirReal2 | SIRT2 | 140 nM | Inhibition of cell migration | Not specified | Gastric Cancer Cells | [9][10] |
| AGK2 | SIRT2 | 3.5 µM | Increased α-tubulin acetylation | Not specified | HeLa | [11] |
Note: This table summarizes data for well-characterized SIRT2 inhibitors to provide a reference for the expected potency of this compound. Optimal concentrations for this compound should be determined empirically.
Experimental Protocols
Protocol 1: Western Blot Analysis of α-Tubulin Acetylation
This protocol is designed to assess the effect of this compound on the acetylation status of its direct substrate, α-tubulin.
Workflow Diagram:
Caption: Workflow for Western Blot Analysis of α-Tubulin Acetylation.
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired time period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Protocol 2: c-Myc Degradation Assay
This protocol assesses the ability of this compound to induce the degradation of the oncoprotein c-Myc.
Workflow Diagram:
Caption: Workflow for c-Myc Degradation Assay.
Materials:
-
Cancer cell line with detectable c-Myc levels (e.g., PC-3M-luc, BE(2)-C)[7][12]
-
This compound
-
DMSO
-
MG132 (proteasome inhibitor, optional)
-
Western blotting reagents as described in Protocol 1
-
Primary antibodies: anti-c-Myc, anti-actin or anti-GAPDH (loading control)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. For a time-course experiment, treat cells for different durations (e.g., 6, 12, 24, 48 hours).[12]
-
Proteasome Inhibition (Optional): To confirm that c-Myc degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.[3][7]
-
Western Blotting: Follow steps 4-8 from Protocol 1, using primary antibodies against c-Myc and a suitable loading control.
-
Analysis: Analyze the c-Myc protein levels at different time points or in the presence/absence of the proteasome inhibitor to determine if this compound promotes its degradation.
Protocol 3: Cell Viability/Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Workflow Diagram:
Caption: Workflow for Cell Viability/Proliferation Assay.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
DMSO
-
Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Signaling Pathway Diagrams
SIRT2 and α-Tubulin Deacetylation
Caption: this compound inhibits the deacetylation of α-tubulin by SIRT2.
SIRT2 and c-Myc Degradation Pathway
Caption: SIRT2 inhibition by this compound leads to increased c-Myc degradation.[3]
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. SIRT1 and SIRT2: emerging targets in neurodegeneration | EMBO Molecular Medicine [link.springer.com]
- 3. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for SIRT2 Inhibition in In Vitro Studies
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics.[1][2][3] Its primary cytoplasmic localization and function as a tubulin deacetylase have made it a significant target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders.[1][4] This document provides detailed application notes and protocols for the in vitro study of SIRT2 inhibitors. While the specific inhibitor "SIRT2-IN-15" did not yield specific data in our search, this guide offers a comprehensive overview of recommended concentrations and methodologies based on a variety of well-characterized SIRT2 inhibitors.
Recommended Concentrations of SIRT2 Inhibitors
The optimal concentration of a SIRT2 inhibitor for in vitro studies is highly dependent on the specific compound, the cell type used, and the experimental endpoint. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the appropriate concentration range. Below is a summary of reported IC50 values and effective concentrations for several known SIRT2 inhibitors.
| Inhibitor | IC50 Value | Effective Concentration in Cell-Based Assays | Cell Type(s) | Reference(s) |
| SirReal2 | 140 nM | Not specified | --- | [5] |
| AEM1 | 18.5 µM | 20-50 µM | A549, H1299 | [6] |
| AEM2 | 3.8 µM | Not specified | --- | [6] |
| AGK2 | 3.5 µM | Not specified | HeLa | [7] |
| TM (Thiomyristoyl) | 30-40 nM | 5 µM | MCF-7 | [8][9] |
| Compound 26 | Not specified (stoichiometric) | 0.05 µM | MCF-7 | [9] |
| S2iL5 | Not specified | Not specified | --- | [9] |
| Ro 31-8220 | 800 nM | Not specified | A549 | [7] |
| ICL-SIRT078 | 1.45 µM | Not specified | --- | [7] |
Experimental Protocols
General Cell Culture and Inhibitor Treatment
This protocol outlines a general procedure for treating cultured cells with a SIRT2 inhibitor.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
SIRT2 inhibitor of choice
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 50-70% confluency).
-
Inhibitor Preparation: Prepare a stock solution of the SIRT2 inhibitor in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the SIRT2 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific assay being performed.
-
Harvesting: After incubation, wash the cells with PBS and proceed with downstream analysis (e.g., protein extraction for Western blotting, cell viability assays).
In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)
This protocol is for measuring the enzymatic activity of recombinant SIRT2 in the presence of an inhibitor.
Materials:
-
Recombinant human SIRT2
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue coupled to a fluorophore)
-
NAD+
-
SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trichostatin A and a trypsin-like protease)
-
SIRT2 inhibitor
-
96-well black microplate
Procedure:
-
Reaction Setup: In a 96-well plate, add the SIRT2 assay buffer, the fluorogenic substrate, and NAD+.
-
Inhibitor Addition: Add varying concentrations of the SIRT2 inhibitor or vehicle control to the wells.
-
Enzyme Addition: Initiate the reaction by adding recombinant SIRT2 to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Development: Stop the reaction by adding the developer solution. Incubate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of α-tubulin Acetylation
SIRT2 is a major deacetylase of α-tubulin.[4] This protocol assesses the effect of a SIRT2 inhibitor on the acetylation status of α-tubulin in cells.
Materials:
-
Cells treated with a SIRT2 inhibitor (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a SIRT2 inhibitor on cell viability.
Materials:
-
Cells treated with a SIRT2 inhibitor in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of inhibitor concentrations for the desired duration.
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for SIRT2 inhibitor validation.
Caption: Simplified SIRT2 signaling pathway.
References
- 1. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. SIRT2 deacetylates and inhibits the peroxidase activity of peroxiredoxin-1 to sensitize breast cancer cells to oxidant stress inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Dimerization on the Deacylase Activities of Human SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Efficacy of SIRT2-IN-15 in SH-SY5Y Neuroblastoma Cells
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 3. SIRT2 functions as a histone delactylase and inhibits the proliferation and migration of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 functions as a histone delactylase and inhibits the proliferation and migration of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accegen.com [accegen.com]
- 7. cyagen.com [cyagen.com]
- 8. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 10. 2018.igem.org [2018.igem.org]
Application Notes and Protocols for the Use of a Selective SIRT2 Inhibitor in Breast Cancer Cell Line Experiments
For research use only. Not for use in diagnostic procedures.
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant regulator in various cellular processes, including cell cycle control, genomic stability, and metabolism.[1][2] Its role in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the cellular context and tumor grade.[2][3] In breast cancer, particularly in more aggressive subtypes, elevated SIRT2 levels have been associated with poor prognosis, making it a compelling therapeutic target.[3]
Pharmacological inhibition of SIRT2 has shown promise in preclinical studies, leading to decreased viability and proliferation of breast cancer cells.[4][5] This document provides detailed application notes and protocols for the use of a representative selective SIRT2 inhibitor in breast cancer cell line experiments. The methodologies and data presented are based on published findings for potent and selective SIRT2 inhibitors.
Mechanism of Action
Selective SIRT2 inhibitors function by binding to the enzyme and blocking its deacetylase activity. A key downstream effect of SIRT2 inhibition in breast cancer cells is the destabilization of the oncoprotein c-Myc.[4][5] Mechanistically, SIRT2 inhibition can lead to the promotion of NEDD4, an E3 ubiquitin ligase, which in turn targets c-Myc for ubiquitination and subsequent proteasomal degradation.[2] This leads to cell cycle arrest and reduced cell proliferation. Additionally, SIRT2 is known to deacetylate α-tubulin, and its inhibition can affect microtubule dynamics and cell migration.[6][7]
Data Presentation
The following tables summarize the in vitro efficacy of representative selective SIRT2 inhibitors against various breast cancer cell lines.
Table 1: IC50 Values of Selective SIRT2 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Assay Type | Reference |
| RK-9123016 | MCF-7 | 0.18 | Enzymatic Activity | [5] |
| TM | MCF-7 | ~15 | Cell Viability | [4] |
| TM | MDA-MB-468 | ~15 | Cell Viability | [4] |
| TM | BT-549 | ~20 | Cell Viability | [4] |
| AGK2 | MCF7 | 66.20 | Cell Viability | [8] |
| AGK2 | MDA-MB-231 | 35.00 | Cell Viability | [8] |
| AGK2 | MDA-MB-468 | 20.00 | Cell Viability | [8] |
| AGK2 | BT-549 | 25.00 | Cell Viability | [8] |
| Cambinol (B1668241) | MCF7 | 57.87 | Cell Viability | [9] |
| Cambinol | MDA-MB-231 | 40.28 | Cell Viability | [9] |
Table 2: Effects of SIRT2 Inhibition on Cellular Processes in Breast Cancer Cells
| Inhibitor | Cell Line | Effect | Observation | Reference |
| TM | MCF-7 | Decreased Cell Viability | Significant reduction in viable cells after 72h treatment. | [4] |
| TM | MCF-7 | c-Myc Degradation | Time-dependent decrease in c-Myc protein levels. | [4] |
| TM | MDA-MB-231 | Inhibition of Tumor Growth | Reduced tumor volume in a xenograft mouse model. | [4] |
| Unnamed | MCF-7 | Inhibition of Cell Migration | Decreased closure of wound in a scratch assay. | [6] |
| RK-9123016 | MCF-7 | Increased eIF5A Acetylation | Dose-dependent increase in the acetylation of a known SIRT2 substrate. | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of a SIRT2 inhibitor on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Selective SIRT2 Inhibitor
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the SIRT2 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis for c-Myc Degradation
This protocol assesses the effect of a SIRT2 inhibitor on the protein levels of c-Myc.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
Selective SIRT2 Inhibitor
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the SIRT2 inhibitor at various concentrations or for different time points. Include a vehicle control.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol evaluates the effect of a SIRT2 inhibitor on the migratory capacity of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
Selective SIRT2 Inhibitor
-
DMSO (vehicle control)
-
6-well plates or specialized migration assay plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the SIRT2 inhibitor or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect on cell migration.[6]
Visualizations
Caption: SIRT2 Inhibition Signaling Pathway in Breast Cancer.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 4. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 8. Assessment of Pharmacological Interactions between SIRT2 Inhibitor AGK2 and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells [mdpi.com]
- 9. Additive pharmacological interaction between sirtuin inhibitor cambinol and paclitaxel in MCF7 luminal and MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing SIRT2-IN-15 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, metabolic homeostasis, and inflammatory responses.[1][2][3] Its dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[2][4][5] SIRT2-IN-15 is a potent and selective inhibitor of SIRT2.[4] Confirming the direct interaction of this compound with its intended target in a cellular context is a critical step in its validation as a chemical probe or therapeutic agent.[6]
This document provides detailed protocols for assessing the target engagement of this compound in cells using established methodologies. These include direct biophysical measurements of target binding and indirect assessments of downstream functional consequences of SIRT2 inhibition.
SIRT2 Signaling Pathway and Inhibition by this compound
SIRT2 is primarily localized in the cytoplasm and deacetylates a variety of protein substrates, with α-tubulin being a well-characterized example.[1][4] This deacetylation activity is dependent on the cofactor NAD+. This compound acts by binding to SIRT2 and inhibiting its deacetylase function. This leads to an accumulation of acetylated substrates, which can be monitored as a marker of target engagement.
Caption: SIRT2 signaling and inhibition by this compound.
Experimental Workflow for Assessing Target Engagement
A multi-faceted approach is recommended to robustly confirm the target engagement of this compound. This typically involves an initial in vitro characterization followed by cellular assays to confirm target binding and functional inhibition.
Caption: General workflow for assessing this compound target engagement.
Quantitative Data Summary
The following table summarizes the expected quantitative outputs from the described experimental protocols.
| Assay Type | Parameter Measured | Expected Outcome with this compound |
| In Vitro Fluorometric Assay | IC50 (Half-maximal inhibitory concentration) | Low micromolar to nanomolar value |
| Cellular Thermal Shift Assay (CETSA) | Tagg (Apparent melting temperature) | Increased Tagg of SIRT2 |
| Western Blot | Ratio of Acetylated α-tubulin to Total α-tubulin | Increased ratio in a dose-dependent manner |
Detailed Experimental Protocols
In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)
This assay quantitatively measures the enzymatic activity of SIRT2 and is a primary method for determining the IC50 value of this compound.[6] Commercially available kits, such as the SIRT2 Activity Assay Kit (Fluorometric), provide the necessary reagents and a standardized protocol.[1][7]
Materials:
-
Recombinant SIRT2 enzyme
-
Fluorogenic SIRT2 substrate
-
NAD+
-
Assay buffer
-
Developer solution
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the diluted this compound (or DMSO as a vehicle control), and recombinant SIRT2 enzyme to each well.[6]
-
Initiate the reaction by adding NAD+ to all wells.[6]
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[6]
-
Stop the enzymatic reaction and generate a fluorescent signal by adding the developer solution to each well.[8]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the binding of a compound to its target protein in intact cells.[6][9][10][11][12] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[8][10]
Materials:
-
Cultured cells (e.g., HEK293T)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibody against SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1 hour) under normal cell culture conditions.[6][8]
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend them in PBS.[6]
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler. Include a non-heated control.[6][8]
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.[8]
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[6][8]
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Normalize all samples to the same protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Probe the membrane with a primary antibody against SIRT2, followed by an HRP-conjugated secondary antibody.[6]
-
Detect the chemiluminescent signal.
-
-
Data Analysis: Quantify the band intensities of soluble SIRT2 at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[8]
Western Blot for Acetylated α-Tubulin
This method indirectly assesses SIRT2 target engagement by measuring the acetylation status of a known SIRT2 substrate, α-tubulin.[9] Inhibition of SIRT2 by this compound should lead to an increase in the levels of acetylated α-tubulin.[5]
Materials:
-
Cultured cells
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer with protease and deacetylase inhibitors
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibody against acetylated α-tubulin
-
Primary antibody against total α-tubulin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol.
-
Probe separate membranes or strip and re-probe the same membrane with primary antibodies against acetylated α-tubulin and total α-tubulin.[8]
-
-
Data Analysis: Quantify the band intensities for acetylated and total α-tubulin. An increase in the ratio of acetylated α-tubulin to total α-tubulin in the this compound-treated cells compared to the control indicates SIRT2 inhibition.[8]
Alternative and Emerging Technologies
While the protocols above are well-established, other methods can also be employed to assess SIRT2 target engagement:
-
NanoBRET™ Target Engagement Assay: This technology allows for the quantitative measurement of compound binding to a target protein in live cells in real-time.[9][13] It offers a high-throughput alternative to CETSA.[9]
-
PROTAC-based Approaches: Proteolysis-targeting chimeras (PROTACs) that induce the degradation of SIRT2 can be used in competition binding assays to assess the engagement of non-degrading inhibitors.[10]
Conclusion
The confirmation of target engagement is a cornerstone of drug discovery and chemical probe development. By employing a combination of in vitro enzymatic assays, direct cellular binding assays like CETSA, and functional cellular assays such as monitoring substrate acetylation, researchers can confidently validate the interaction of this compound with its intended target, SIRT2. This multi-pronged approach provides robust evidence of target engagement and is essential for the accurate interpretation of downstream biological effects.
References
- 1. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 2. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation in Microglia with a SIRT2 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective Sirtuin 2 (SIRT2) inhibitor for investigating neuroinflammation in microglia. While the specific compound "SIRT2-IN-15" is not extensively documented in the available scientific literature, the following protocols and data are based on studies using other well-characterized, selective SIRT2 inhibitors and are expected to be adaptable.
Introduction to SIRT2 in Neuroinflammation
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a critical regulator of inflammatory processes in the central nervous system (CNS).[1][2][3][4][5] Primarily localized in the cytoplasm, SIRT2 is abundantly expressed in the brain and plays a significant role in microglial activation, the resident immune cells of the CNS.[1][4] Dysregulation of microglial activation is a hallmark of many neurodegenerative diseases, making SIRT2 a compelling therapeutic target.
The role of SIRT2 in neuroinflammation is complex, with studies suggesting both pro- and anti-inflammatory functions depending on the context.[6][7] However, a substantial body of evidence indicates that SIRT2 inhibition can suppress neuroinflammation by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][4][6][8] By deacetylating components of this pathway, such as the p65 subunit, SIRT2 can influence the transcription of pro-inflammatory genes.[4][6] Therefore, selective SIRT2 inhibitors are valuable tools for dissecting the molecular mechanisms of neuroinflammation and for the preclinical assessment of novel therapeutic strategies.
Mechanism of Action of SIRT2 Inhibition in Microglia
In microglia, SIRT2 acts as a gatekeeper, preventing excessive activation in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][4][5] The inhibitory effect of a selective SIRT2 inhibitor on neuroinflammation is primarily attributed to its impact on the NF-κB signaling pathway.
Upon activation by stimuli such as LPS binding to Toll-like receptor 4 (TLR4), a signaling cascade leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB p65/RelA subunit.[6] The p65 subunit then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. SIRT2 can deacetylate p65 at lysine (B10760008) 310, a modification that generally suppresses NF-κB activity.[4][6] By inhibiting SIRT2, the acetylated state of p65 is maintained, which can, depending on the cellular context, either enhance or suppress its transcriptional activity. However, in the context of LPS-induced neuroinflammation, SIRT2 inhibition has been shown to reduce the expression of pro-inflammatory cytokines, suggesting that SIRT2 activity is required for a full-blown inflammatory response.[7]
Data on the Effects of SIRT2 Inhibition in Microglia
The following tables summarize quantitative data from studies using selective SIRT2 inhibitors in microglial cells.
Table 1: Effect of SIRT2 Inhibition on Pro-inflammatory Cytokine Production in LPS-stimulated Microglia
| Cell Type | Stimulus | SIRT2 Inhibitor | Inhibitor Conc. | Cytokine | % Reduction vs. LPS alone | Reference |
| BV2 microglia | LPS | AGK2 | 10 µM | TNF-α | Significant reduction | [4] |
| BV2 microglia | LPS | AGK2 | 10 µM | IL-6 | Significant reduction | [4] |
| Primary Microglia | LPS | AK-7 | 20 mg/kg (in vivo) | Inflammatory Cytokines | Increased expression | [8] |
| N9 microglia | LPS + TNF | SIRT2 knockdown | N/A | IL-6 | Increased production | [1][4] |
Note: The conflicting results with AK-7 in a traumatic brain injury model highlight the context-dependent role of SIRT2.[8]
Table 2: Effect of SIRT2 Inhibition on Other Inflammatory Markers in Microglia
| Cell Type | Stimulus | SIRT2 Inhibitor/ Knockdown | Marker | Effect | Reference |
| N9 microglia | LPS + TNF | SIRT2 knockdown | Nitric Oxide (NO) | Increased production | [1][4] |
| N9 microglia | LPS + TNF | SIRT2 knockdown | Reactive Oxygen Species (ROS) | Increased production | [1] |
| BV2 microglia | LPS | AGK2 | NF-κB nuclear translocation | Blocked | [4] |
| Primary Microglia | TBI | AK-7 | NF-κB p65 acetylation | Increased | [8] |
Experimental Protocols
The following are generalized protocols for studying the effects of a selective SIRT2 inhibitor on neuroinflammation in microglia. It is crucial to optimize concentrations and incubation times for the specific inhibitor (e.g., this compound) and cell type used.
General Experimental Workflow
Protocol 1: In Vitro Microglial Activation and Inhibition
Materials:
-
Microglial cells (e.g., BV2 cell line or primary microglia)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
SIRT2 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Seed microglial cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Pre-treatment: The next day, replace the medium with fresh, serum-free medium containing the desired concentrations of the SIRT2 inhibitor or vehicle control (e.g., DMSO). Incubate for 1-2 hours. Note: A dose-response experiment is recommended to determine the optimal inhibitor concentration.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL (or another optimized concentration).
-
Incubation: Incubate the cells for the desired time period. For cytokine analysis in the supernatant, 6-24 hours is typical. For analysis of cell lysates (RNA or protein), shorter incubation times (e.g., 30 minutes to 6 hours) may be appropriate depending on the target.
-
Harvesting:
-
Supernatant: Carefully collect the cell culture supernatant and store at -80°C for cytokine and nitric oxide analysis.
-
Cell Lysates: Wash the cells with ice-cold PBS and then lyse them with an appropriate buffer for RNA or protein extraction.
-
Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA
Materials:
-
Collected cell culture supernatants
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples (supernatants) to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)
Materials:
-
Collected cell culture supernatants
-
Griess Reagent System
Procedure:
-
Add 50 µL of cell culture supernatant to a 96-well plate.
-
Add 50 µL of sulfanilamide (B372717) solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
Selective SIRT2 inhibitors are powerful research tools for elucidating the role of SIRT2 in microglial-mediated neuroinflammation. The protocols and data presented here provide a framework for investigating the effects of such inhibitors on key inflammatory pathways and readouts. While specific information for this compound is currently limited, these guidelines, based on established SIRT2 inhibitors, offer a solid starting point for its characterization in the context of neuroinflammation research. Careful optimization of experimental conditions will be essential for obtaining robust and reproducible results.
References
- 1. The NAD‐dependent deacetylase sirtuin 2 is a suppressor of microglial activation and brain inflammation | The EMBO Journal [link.springer.com]
- 2. The NAD‐dependent deacetylase sirtuin 2 is a suppressor of microglial activation and brain inflammation | The EMBO Journal [link.springer.com]
- 3. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 4. The NAD-dependent deacetylase sirtuin 2 is a suppressor of microglial activation and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Context-dependent role of sirtuin 2 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT2 inhibition exacerbates neuroinflammation and blood-brain barrier disruption in experimental traumatic brain injury by enhancing NF-κB p65 acetylation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT2-IN-15 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1] Primarily localized in the cytoplasm, SIRT2 is involved in the deacetylation of various substrates, including α-tubulin, histone H4, and other key proteins, thereby regulating diverse cellular processes such as cell cycle progression, microtubule dynamics, and metabolic homeostasis.[1][2] The development of potent and selective SIRT2 inhibitors is a key strategy for therapeutic intervention. High-throughput screening (HTS) plays a crucial role in identifying novel SIRT2 modulators from large chemical libraries.
This document provides detailed application notes and protocols for the use of SIRT2-IN-15, a recently identified SIRT2 inhibitor, in high-throughput screening campaigns. This compound acts as a dual inhibitor of SIRT2's deacetylase and deacylase activities.
This compound: A Novel Inhibitor for High-Throughput Screening
This compound (also identified as compound 8008–3660) is a small molecule inhibitor of SIRT2. It has been shown to inhibit both the deacetylase and the deacylase (demyristoylase) activities of SIRT2, making it a valuable tool for studying the diverse functions of this enzyme.
Quantitative Data for this compound
The following table summarizes the inhibitory potency of this compound against SIRT2.
| Activity Assessed | IC50 (µM) | Reference |
| Deacetylase Activity | 7 | [3] |
| Deacylase (Demyristoylase) Activity | 37 | [3] |
SIRT2 Signaling Pathways
SIRT2 is a central node in several critical signaling pathways. Its inhibition by this compound can modulate these pathways, leading to various cellular effects.
High-Throughput Screening Protocol using this compound
The following protocol is based on a homogeneous time-resolved fluorescence (HTRF) binding assay, a robust method for HTS campaigns. This assay measures the displacement of a fluorescently labeled peptide substrate from the SIRT2 enzyme by a test compound.
Experimental Workflow
Materials and Reagents
-
SIRT2 Enzyme: Recombinant human SIRT2 (e.g., amino acids 56-356 with an N-terminal His-tag).
-
Peptide Substrate: FAM-labeled myristoylated histone H4 lysine (B10760008) 16 peptide (FAM-myristoyl-H4K16).
-
HTRF Detection Reagents: Anti-His-Europium cryptate antibody.
-
Assay Buffer: For example, 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.05% (w/v) bovine serum albumin (BSA).
-
Test Compound: this compound (as a control) and library compounds, typically dissolved in DMSO.
-
Assay Plates: Low-volume 384-well black plates.
-
Plate Reader: HTRF-compatible plate reader.
Assay Protocol
-
Enzyme Preparation: Dilute the SIRT2 enzyme to the desired concentration in the assay buffer.
-
Compound Dispensing:
-
For the primary screen, add a single concentration of test compounds (e.g., 10 µM final concentration) to the assay wells.
-
For dose-response curves of hits and the control (this compound), prepare serial dilutions.
-
Include control wells with DMSO only (negative control) and a known SIRT2 inhibitor (positive control).
-
-
Enzyme Addition: Add the diluted SIRT2 enzyme to all wells containing the test compounds and controls.
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add the FAM-myristoyl-H4K16 peptide substrate to all wells.
-
Second Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature.
-
Detection Reagent Addition: Add the anti-His-Europium cryptate antibody to all wells.
-
Final Incubation: Incubate the plate for a final period (e.g., 60 minutes) at room temperature, protected from light.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader.
Data Analysis
-
Calculate the HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)])
-
Ratio_compound: HTRF ratio in the presence of the test compound.
-
Ratio_min: HTRF ratio of the positive control (e.g., a saturating concentration of a known inhibitor).
-
Ratio_max: HTRF ratio of the negative control (DMSO).
-
-
Determine IC50 Values: For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.
-
Assess Assay Quality: Calculate the Z'-factor to evaluate the robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS. Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]
-
SD_max and Mean_max: Standard deviation and mean of the negative control.
-
SD_min and Mean_min: Standard deviation and mean of the positive control.
-
Secondary and Confirmatory Assays
Hits identified from the primary HTS should be validated through a series of secondary and confirmatory assays to eliminate false positives and characterize the mechanism of action.
Orthogonal Assays
-
Fluorescence-Based Deacetylase Assay: A common method involves a two-step reaction where SIRT2 deacetylates an acetylated peptide substrate, which is then cleaved by a developer enzyme to release a fluorophore. Inhibition is measured by a decrease in fluorescence. This confirms activity against the deacetylase function.
Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound binds to SIRT2 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Western Blot Analysis: Treat cells with the hit compound and measure the acetylation level of known SIRT2 substrates, such as α-tubulin. An increase in substrate acetylation indicates cellular target engagement.
Selectivity Profiling
-
Test the confirmed hits against other sirtuin isoforms (e.g., SIRT1 and SIRT3) to determine their selectivity profile. This is crucial for developing targeted therapies and understanding potential off-target effects.
Conclusion
This compound is a valuable tool compound for investigating the biological roles of SIRT2 and for serving as a control in high-throughput screening campaigns aimed at discovering novel SIRT2 inhibitors. The provided HTRF-based protocol offers a robust and scalable method for identifying new chemical matter targeting SIRT2. Rigorous hit validation through a cascade of secondary and confirmatory assays is essential for the successful progression of promising compounds in drug discovery programs.
References
Application Notes and Protocols for Detecting SIRT2 Inhibition by SIRT2-IN-15 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a member of the NAD+-dependent protein deacetylase family, which plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and tumorigenesis.[1][2][3] A primary cytoplasmic sirtuin, SIRT2's best-characterized substrate is α-tubulin, a key component of microtubules.[4] By deacetylating α-tubulin at lysine-40, SIRT2 influences microtubule stability and dynamics. Inhibition of SIRT2 activity leads to hyperacetylation of α-tubulin, a marker often used to confirm the engagement of SIRT2 inhibitors in a cellular context. These application notes provide a detailed protocol for utilizing Western blotting to detect the inhibition of SIRT2 by the small molecule inhibitor, SIRT2-IN-15, through the downstream analysis of acetylated α-tubulin levels.
Principle
The protocol is designed to assess the efficacy of this compound in inhibiting SIRT2's deacetylase activity within a cellular model. The experiment involves treating cells with this compound, preparing whole-cell lysates, and then employing Western blot analysis to measure the levels of total SIRT2, acetylated α-tubulin, and a loading control (e.g., GAPDH or α-tubulin). An increase in the level of acetylated α-tubulin in treated cells compared to control cells indicates successful inhibition of SIRT2 by this compound.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| Cell Line (e.g., HeLa, HEK293T) | ATCC | Varies |
| DMEM/EMEM | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| This compound | Varies | Varies |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Varies |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11697498001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4-20% Mini-PROTEAN TGX Precast Gels | Bio-Rad | Varies |
| Trans-Blot Turbo Mini PVDF Transfer Packs | Bio-Rad | Varies |
| 5% Non-fat Dry Milk or BSA in TBST | --- | --- |
| Primary Antibody: Anti-SIRT2 | Cell Signaling Technology | #12650 |
| Primary Antibody: Anti-acetyl-α-Tubulin | Cell Signaling Technology | #5335 |
| Primary Antibody: Anti-GAPDH | Novus Biologicals | NB300-328 |
| HRP-conjugated Anti-rabbit IgG | Cell Signaling Technology | #7074 |
| HRP-conjugated Anti-mouse IgG | Cell Signaling Technology | #7076 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Dilution | Incubation Time | Temperature |
| Anti-SIRT2 | 1:1000 | Overnight | 4°C |
| Anti-acetyl-α-Tubulin | 1:1000 | Overnight | 4°C |
| Anti-GAPDH | 1:5000 | 1 hour | Room Temperature |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | 1 hour | Room Temperature |
Note: Optimal antibody dilutions and incubation times should be determined empirically for each new lot of antibody and experimental condition.
Table 3: Example of Expected Quantitative Results
| Treatment | This compound Conc. | Relative Acetylated α-Tubulin Level (Fold Change vs. Vehicle) |
| Vehicle Control (DMSO) | 0 µM | 1.0 |
| This compound | 1 µM | To be determined |
| This compound | 5 µM | To be determined |
| This compound | 10 µM | To be determined |
Experimental Protocols
Cell Culture and Treatment
-
Seed the chosen cell line in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined empirically.
Cell Lysis and Protein Quantification
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Western Blotting
-
Prepare protein samples for loading by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibodies (anti-SIRT2, anti-acetyl-α-tubulin, and anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. It is recommended to probe for different proteins on separate blots initially.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, use densitometry software to measure the band intensities. Normalize the intensity of the acetylated α-tubulin and SIRT2 bands to the loading control (GAPDH).
Mandatory Visualization
Caption: Workflow for Western blot analysis of SIRT2 inhibition.
Caption: SIRT2 signaling pathway and the effect of this compound.
References
- 1. Acetyl-alpha-Tubulin (Lys40) (D20G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Recent advances in the development of histone deacylase SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining Following SIRT2-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to SIRT2-IN-15
This compound is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes by deacetylating a range of protein substrates, most notably α-tubulin.[2][3] this compound, a 2-anilinobenzamide (B173500) derivative, exerts its inhibitory effect by occupying both the substrate-binding pocket and the NAD+ binding site of the SIRT2 enzyme.[1] Inhibition of SIRT2 leads to hyperacetylation of its substrates, which can impact microtubule stability, cell cycle progression, and other signaling pathways.[2] These application notes provide a detailed protocol for the use of immunofluorescence (IF) to visualize and quantify the effects of this compound treatment on cultured cells, with a primary focus on the acetylation of α-tubulin.
Principle of the Application
Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins. Following treatment of cells with this compound, a key indicator of its cellular activity is the increase in acetylation of SIRT2 substrates. One of the most well-characterized substrates of SIRT2 is α-tubulin at lysine (B10760008) 40 (Ac-α-tubulin). This protocol details the methodology to fix and permeabilize this compound treated cells, followed by immunostaining with an antibody specific for acetylated α-tubulin. A fluorescently labeled secondary antibody is then used for detection, and the resulting signal can be imaged using fluorescence microscopy. Quantitative analysis of the fluorescence intensity provides a measure of the inhibitory effect of this compound.
Data Presentation
The following tables summarize representative quantitative data obtained from immunofluorescence experiments following treatment with SIRT2 inhibitors. While specific data for this compound is not yet widely published, these examples from studies with other SIRT2 inhibitors illustrate the expected outcomes.
Table 1: Effect of SIRT2 Inhibitors on Acetylated α-Tubulin Levels
| Cell Line | Inhibitor (Concentration) | Treatment Duration | Fold Increase in Acetylated α-Tubulin Fluorescence (Mean ± SD) | Reference |
| A549 | SirReal2 (25 µM) | 6 hours | 3.5 ± 0.5 | [4] |
| A549 | Compound 1 (100 µM) | 6 hours | 2.8 ± 0.4 | [4] |
| HEK293 | SIRT2 shRNA | Stable knockdown | ~2-fold increase in acetylated proteins | [3] |
Table 2: IC50 Values of Various SIRT2 Inhibitors
| Inhibitor | SIRT2 IC50 (µM) | Selectivity over SIRT1 | Selectivity over SIRT3 | Reference |
| AGK2 | 3.5 | >14-fold | >14-fold | [5] |
| SirReal2 | 0.14 | >1000-fold vs SIRT1, 3, 4, 5, 6 | >1000-fold vs SIRT1, 3, 4, 5, 6 | [6] |
| Tenovin-43 | Not specified | Increased selectivity for SIRT2 over SIRT1 compared to tenovin-6 | Not specified | [7] |
Note: The data presented are for illustrative purposes and are derived from studies using various SIRT2 inhibitors. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for this compound in their specific cell system.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Adherent mammalian cell line of choice (e.g., HeLa, A549, MCF-7)
-
Culture Medium: Appropriate complete growth medium for the chosen cell line
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-acetyl-α-Tubulin (Lys40) antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) to determine the optimal concentration.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to determine the optimal treatment time.
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA in PBS to each well to fix the cells.
-
Incubate at room temperature for 15 minutes.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well.
-
Incubate at room temperature for 10 minutes.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well.
-
Incubate at room temperature for 1 hour in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-acetyl-α-Tubulin antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Aspirate the blocking solution and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark in a humidified chamber.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
Acquire images using identical settings (e.g., exposure time, gain) for all experimental conditions to allow for quantitative comparison.
-
Quantify the fluorescence intensity of acetylated α-tubulin per cell using image analysis software such as ImageJ or CellProfiler.[8] The mean fluorescence intensity of the acetylated α-tubulin signal can be normalized to the cell area or the number of cells.
-
Visualizations
Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation and microtubule stability.
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
References
- 1. Recent advances in the development of histone deacylase SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 3. SIRT2 deacetylates and inhibits the peroxidase activity of peroxiredoxin-1 to sensitize breast cancer cells to oxidant stress inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Fluorescence – Keith R. Porter Imaging Facility – UMBC [kpif.umbc.edu]
Application Notes and Protocols for Animal Dosing and Administration of SIRT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, metabolic homeostasis, and inflammatory responses.[1][2][3] Its involvement in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, has made it a compelling target for therapeutic intervention.[3][4][5] This document provides detailed application notes and protocols for the in vivo administration of SIRT2 inhibitors in animal models, based on currently available research.
Disclaimer: Extensive searches for "SIRT2-IN-15" did not yield specific information on this compound. The following data and protocols are based on widely studied and published SIRT2 inhibitors such as AGK2 and AK-7 and are intended to serve as a general guide for researchers working with this class of molecules.
Mechanism of Action and Signaling Pathways
SIRT2 is primarily a cytoplasmic protein that deacetylates a range of substrates, with α-tubulin being one of the most well-characterized.[4] By removing acetyl groups, SIRT2 influences microtubule stability and dynamics.[6] Beyond its role in the cytoplasm, SIRT2 can also translocate to the nucleus and impact gene expression.[7]
Inhibition of SIRT2 has been shown to modulate several key signaling pathways:
-
Metabolic Pathways: SIRT2 inhibition can enhance glycolysis and oxidative phosphorylation in T cells by targeting key metabolic enzymes.[8][9] It is also involved in the regulation of gluconeogenesis.[3]
-
Inflammatory Pathways: SIRT2 can suppress inflammatory responses by deacetylating the p65 subunit of NF-κB, thereby inhibiting its activity.[8]
-
Cell Cycle and Cancer: By regulating the acetylation of proteins involved in mitosis, SIRT2 plays a role in cell cycle progression.[10] Its inhibition has been shown to have anti-cancer effects in various models.[1][4]
-
Neuroprotection: In models of neurodegenerative diseases, SIRT2 inhibition has demonstrated neuroprotective effects by modulating pathways such as AKT/FOXO3a and MAPK.[10]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using various SIRT2 inhibitors.
Table 1: In Vivo Efficacy of SIRT2 Inhibitors in Disease Models
| Compound | Animal Model | Disease | Dosing Regimen | Route of Administration | Key Findings | Reference |
| AGK2 | BALB/c Mice | M. tuberculosis Infection | 20-82 mg/kg | Intraperitoneal (i.p.) | Reduced pathogen load | [11] |
| AGK2 | C57BL/6 Mice | Herpes Simplex Virus 1 (HSV-1) | 20-82 mg/kg | Intraperitoneal (i.p.) | Reduced pathogen load | [11] |
| AGK2 | C57BL/6 Mice (HBV transgenic) | Hepatitis B Virus (HBV) | 20-82 mg/kg | Intraperitoneal (i.p.) | Reduced pathogen load | [11] |
| AK-7 | C57BL/6 Mice | S. typhimurium Infection | 15 mg/kg | Intraperitoneal (i.p.) | Reduced bacterial load | [11] |
| AK-7 | APP23 & 3xTg Transgenic Mice | Alzheimer's Disease | Not Specified | Not Specified | Increased soluble AβPPα | [10] |
| TM | Mice | Colitis | 50 mg/kg | Not Specified | Protective effects in DSS-induced colitis | [12] |
| 33i | APP/PS1 Mice | Alzheimer's Disease | Not Specified | Pharmacological Treatment | Improved cognitive function, reduced amyloid pathology | [5] |
| FLS-359 | BALB/c Mice | Human Cytomegalovirus (HCMV) | 50 mg/kg b.i.d. for 14 days | Oral (p.o.) | Reduced virus production | [11] |
Table 2: Pharmacokinetic Parameters of Selected SIRT2 Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Cmax | T1/2 | AUC | Brain Penetration | Reference |
| AK-7 | Mice | Not Specified | Intraperitoneal (i.p.) | ~2 µM in brain after 2h | Not Specified | Not Specified | Yes | [4] |
| FLS-359 | BALB/c Mice | 50 mg/kg (single dose) | Oral (p.o.) | 89 µM | ~6 hours | 713 µM·h/mL | Not Specified | [11] |
Experimental Protocols
Protocol 1: General Protocol for Intraperitoneal (i.p.) Administration of a SIRT2 Inhibitor in a Mouse Model of Neuroinflammation
Objective: To assess the anti-inflammatory effects of a SIRT2 inhibitor in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.
Materials:
-
SIRT2 inhibitor (e.g., AGK2)
-
Vehicle (e.g., DMSO and saline)
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the SIRT2 inhibitor in a minimal amount of DMSO.
-
Further dilute the solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Prepare a vehicle control solution with the same concentration of DMSO in saline.
-
-
Animal Acclimatization:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Randomly divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, SIRT2 Inhibitor + LPS).
-
Administer the SIRT2 inhibitor or vehicle via intraperitoneal injection at the desired dose (e.g., 20-80 mg/kg).
-
-
Induction of Neuroinflammation:
-
One hour after the inhibitor/vehicle administration, induce neuroinflammation by i.p. injection of LPS (e.g., 1 mg/kg). The saline control group receives a sterile saline injection.
-
-
Sample Collection and Analysis:
-
At a predetermined time point post-LPS injection (e.g., 6 or 24 hours), euthanize the mice.
-
Collect brain tissue and/or blood for analysis of inflammatory markers (e.g., cytokines via ELISA or qPCR) and assessment of SIRT2 target engagement (e.g., α-tubulin acetylation via Western blot).
-
Protocol 2: General Protocol for Oral (p.o.) Administration of a SIRT2 Inhibitor in a Mouse Xenograft Cancer Model
Objective: To evaluate the anti-tumor efficacy of an orally bioavailable SIRT2 inhibitor.
Materials:
-
SIRT2 inhibitor (e.g., FLS-359)
-
Vehicle suitable for oral gavage (e.g., 0.5% methylcellulose)
-
Cancer cell line for xenograft
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Preparation of Dosing Formulation:
-
Suspend the SIRT2 inhibitor in the vehicle at the desired concentration.
-
-
Grouping and Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer the SIRT2 inhibitor or vehicle orally via gavage at the specified dose and schedule (e.g., 50 mg/kg, twice daily).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined duration), euthanize the mice.
-
Excise tumors for weighing and further analysis (e.g., histology, Western blot for target modulation).
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by SIRT2 activity.
Experimental Workflow
References
- 1. oncotarget.com [oncotarget.com]
- 2. SIRT2 inhibition protects against cardiac hypertrophy and ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 7. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of NAD-dependent deacetylase sirtuin-2 in liver metabolic stress through regulating pyruvate kinase M2 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 11. Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Studying Metabolic Disorders with SIRT2-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase, has emerged as a critical regulator in a variety of cellular processes, including metabolic homeostasis.[1][2] Dysregulation of SIRT2 activity is implicated in the pathophysiology of numerous metabolic disorders, such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[1][2][3] As a result, SIRT2 is a promising therapeutic target for these conditions.[4] SIRT2-IN-15 is a chemical probe that inhibits the deacetylase and deacylase activity of SIRT2, offering a valuable tool for investigating the role of this enzyme in metabolic diseases.[5] These application notes provide a comprehensive guide for utilizing this compound in preclinical research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
SIRT2 is primarily a cytoplasmic protein that deacetylates a wide range of protein targets involved in key metabolic pathways.[6] By inhibiting SIRT2, this compound can modulate these pathways to study its therapeutic potential. Key metabolic processes influenced by SIRT2 inhibition include:
-
Glucose Metabolism: SIRT2 regulates gluconeogenesis and glycolysis through the deacetylation of enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and transcription factors such as FOXO1.[6] Inhibition of SIRT2 can therefore influence blood glucose levels and insulin (B600854) sensitivity.
-
Lipid Metabolism: SIRT2 is involved in adipogenesis and lipolysis.[4][6] By targeting SIRT2, researchers can investigate its role in fat storage and mobilization, which are central to obesity and related metabolic disorders.
-
Inflammation: Chronic low-grade inflammation is a hallmark of many metabolic diseases. SIRT2 can deacetylate and thereby regulate the activity of NF-κB, a key transcription factor in the inflammatory response.
-
Insulin Signaling: The role of SIRT2 in insulin signaling is complex and may be context-dependent. Some studies suggest that SIRT2 inhibition can improve insulin sensitivity, making it a topic of interest for diabetes research.
Data Presentation
The following table summarizes the quantitative data for this compound and other commonly used SIRT2 inhibitors for comparative purposes.
| Compound | Target | IC50 Value | Cell-Based Assay Concentration | In Vivo Dosage | Reference |
| This compound | SIRT2 Deacetylase | 7 µM | Not yet reported, suggest starting with 1-2x IC50 (7-14 µM) and optimizing | Not yet reported, requires dose-response studies | [5] |
| SIRT2 Deacylase | 37 µM | Not yet reported | Not yet reported | [5] | |
| AGK2 | SIRT2 | 3.5 µM | 10 µM (in HepG2 cells) | 15 mg/kg (i.p. in mice) | [1] |
| SirReal2 | SIRT2 | 140 nM | Not specified | Not specified | [2] |
| Tenovin-6 | SIRT1/SIRT2 | SIRT2: ~10-20 µM | 200 µM (in vitro deacetylation assay) | Not specified |
Experimental Protocols
In Vitro Studies: Assessing the Effect of this compound on Cellular Metabolism
1. Cell Culture and Treatment:
-
Cell Lines: Utilize metabolically relevant cell lines such as HepG2 (human hepatoma), 3T3-L1 (mouse pre-adipocytes), C2C12 (mouse myoblasts), or primary hepatocytes.
-
Culture Conditions: Maintain cells in appropriate media and conditions as recommended by the supplier. For studies on insulin resistance, cells can be treated with high glucose, palmitate, or TNF-α to induce an insulin-resistant state.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution. Further dilute the stock solution in culture media to achieve the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.
-
Treatment Concentration: Based on the IC50 value of 7 µM for deacetylase activity, a starting concentration range of 7-14 µM is recommended. A dose-response curve should be generated to determine the optimal concentration for the specific cell line and experimental endpoint.
-
Treatment Duration: The incubation time with this compound can vary from a few hours to 24-48 hours, depending on the specific metabolic process being investigated.
2. Key In Vitro Assays:
-
Glucose Uptake Assay:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Starve the cells in serum-free media for 2-4 hours.
-
Pre-treat the cells with this compound or vehicle for the desired duration.
-
Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.
-
Add a fluorescently labeled glucose analog (e.g., 2-NBDG) and incubate for 30-60 minutes.
-
Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader.
-
-
Lipid Accumulation Assay (Oil Red O Staining for Adipocytes):
-
Differentiate 3T3-L1 pre-adipocytes into mature adipocytes in the presence of this compound or vehicle.
-
After differentiation, fix the cells with 10% formalin.
-
Wash the cells with PBS and then with 60% isopropanol (B130326).
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
Wash the cells to remove excess stain and acquire images using a microscope.
-
For quantification, extract the dye with isopropanol and measure the absorbance at a specific wavelength.
-
-
Western Blotting for Signaling Pathway Analysis:
-
Treat cells with this compound as described above.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in metabolic signaling pathways (e.g., p-Akt, Akt, p-AMPK, AMPK, acetylated-tubulin, HNF4α).
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Studies: Evaluating the Therapeutic Potential of this compound in Animal Models of Metabolic Disorders
1. Animal Models:
-
Diet-Induced Obesity (DIO) Mice: Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Genetically Modified Models: Utilize models such as db/db mice or ob/ob mice, which have genetic mutations leading to obesity and diabetes.
2. This compound Administration:
-
Route of Administration: The route of administration (e.g., intraperitoneal injection, oral gavage) will need to be determined based on the physicochemical properties of this compound.
-
Dosage and Dosing Frequency: As there is no published in vivo data for this compound, a pilot dose-response study is essential to determine the optimal dose and frequency. Start with a low dose and escalate to assess efficacy and potential toxicity. The dosage used for other SIRT2 inhibitors, such as AGK2 (15 mg/kg), can serve as a starting point for consideration.
-
Treatment Duration: The duration of treatment will depend on the specific metabolic disorder being studied and the endpoints of interest. Short-term studies may last for a few days to a week, while longer-term studies to assess chronic effects may extend for several weeks.
3. Key In Vivo Assessments:
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
Fast the animals overnight (for GTT) or for 4-6 hours (for ITT).
-
Administer a bolus of glucose (for GTT) or insulin (for ITT) via intraperitoneal injection.
-
Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection using a glucometer.
-
-
Metabolic Cage Analysis:
-
Acclimate individual mice to metabolic cages.
-
Monitor key metabolic parameters over a 24-48 hour period, including food and water intake, oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.
-
-
Histological Analysis of Tissues:
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, skeletal muscle).
-
Fix the tissues in formalin and embed them in paraffin.
-
Perform histological staining, such as Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation in the liver.
-
Visualization of Signaling Pathways and Workflows
Caption: SIRT2 signaling in metabolic regulation.
Caption: In vitro experimental workflow.
References
- 1. Send Inquiry or RFQ to this compound (CAS No. 312275-43-7) Suppliers & Manufacturers [chemicalregister.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SIRT2 Inhibition in Combination Cancer Therapy
Note: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "SIRT2-IN-15." Therefore, these application notes and protocols are based on the well-characterized, potent, and selective SIRT2 inhibitor, AGK2 , as a representative tool compound for studying the effects of SIRT2 inhibition in combination with other therapeutic agents. The principles and methodologies described herein are broadly applicable to other selective SIRT2 inhibitors.
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, is a promising therapeutic target in oncology. Primarily localized in the cytoplasm, SIRT2 deacetylates numerous protein substrates, including α-tubulin, thereby playing a critical role in microtubule dynamics, cell cycle progression, and genomic stability. Inhibition of SIRT2 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Furthermore, combining SIRT2 inhibitors with conventional chemotherapeutic agents or other targeted therapies has demonstrated synergistic anti-cancer effects, offering a potential strategy to enhance therapeutic efficacy and overcome drug resistance.[1]
These application notes provide an overview of the use of the selective SIRT2 inhibitor AGK2 in combination with other anti-cancer agents, along with detailed protocols for key in vitro experiments to assess synergy and elucidate the underlying mechanisms of action.
Mechanism of Action and Rationale for Combination Therapy
AGK2 is a cell-permeable and selective inhibitor of SIRT2.[2] It acts competitively by binding to the NAD+ binding pocket of SIRT2, which prevents the deacetylation of its substrates.[2] The resulting hyperacetylation of proteins like α-tubulin can disrupt microtubule stability, leading to mitotic arrest and apoptosis.[3] SIRT2 inhibition has also been linked to the modulation of key signaling pathways involved in cell survival and proliferation, such as the Wnt/β-catenin and PI3K/mTOR pathways.[2][4]
The rationale for combining SIRT2 inhibitors with other therapeutic agents stems from the potential for synergistic interactions. For instance, by disrupting microtubule dynamics, SIRT2 inhibitors can sensitize cancer cells to microtubule-targeting agents like paclitaxel.[5] Additionally, by interfering with cell cycle checkpoints and DNA damage repair processes, SIRT2 inhibition can enhance the efficacy of DNA-damaging agents and inhibitors of other signaling pathways crucial for cancer cell survival.[4]
Quantitative Data: In Vitro Inhibitory Activity and Combination Effects
The following tables summarize the inhibitory activity of AGK2 and its synergistic effects when combined with other therapeutic agents in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of AGK2 against Sirtuins
| Sirtuin Isoform | IC50 (µM) | Selectivity vs. SIRT2 |
| SIRT1 | 30 | ~8.6-fold |
| SIRT2 | 3.5 | - |
| SIRT3 | 91 | ~26-fold |
(Data sourced from MedChemExpress and other publicly available databases)[6]
Table 2: Synergistic Effects of AGK2 in Combination with Paclitaxel in Breast Cancer Cells
| Cell Line (Breast Cancer Subtype) | AGK2 IC50 (µM) | Paclitaxel IC50 (nM) | Combination Effect |
| T47D (Luminal A) | >100 | 2.5 | Antagonism |
| MCF7 (Luminal A) | 48.9 | 3.2 | Synergy |
| MDA-MB-231 (Triple-Negative) | 27.6 | 4.5 | Synergy |
| MDA-MB-468 (Triple-Negative) | 33.1 | 6.8 | Additive |
| BT-549 (Triple-Negative) | 38.7 | 5.1 | Synergy |
| HCC1937 (Triple-Negative, BRCA1 mut) | 45.2 | 7.2 | Synergy |
(Data adapted from a study by Wawruszak et al., 2022. The type of pharmacological interaction was determined by isobolographic analysis.)[5]
Table 3: Synergistic Effects of SirReal2 (another selective SIRT2 inhibitor) in Combination with VS-5584 (a PI3K/mTOR inhibitor) in Acute Myeloid Leukemia (AML) Cells
| Cell Line (AML) | VS-5584 IC50 (nM) | VS-5584 + SirReal2 IC50 (nM) | Fold Reduction in IC50 |
| MOLM13 | ~50 | ~25 | ~2 |
| MV4-11 | ~40 | ~20 | ~2 |
(Qualitative and quantitative data adapted from a study by Wang et al., 2023, which demonstrated a significant reduction in the IC50 of VS-5584 when combined with SirReal2.)[4]
Experimental Protocols
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the IC50 value of a SIRT2 inhibitor.
Principle: The assay measures the NAD+-dependent deacetylase activity of recombinant SIRT2 on a fluorogenic acetylated peptide substrate. The deacetylated substrate is then cleaved by a developer, releasing a fluorophore that can be quantified.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 fluorogenic substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+
-
Developer solution (containing a protease like trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
AGK2 (or other SIRT2 inhibitor)
-
DMSO
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AGK2 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of AGK2 in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare working solutions of SIRT2 enzyme, NAD+, and the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 5 µL of the serially diluted AGK2 or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Add 20 µL of the SIRT2 enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 25 µL of a pre-mixed solution of NAD+ and the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Development and Measurement:
-
Stop the enzymatic reaction and develop the signal by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of SIRT2 inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assays for Combination Studies
a. Cell Culture and Treatment:
-
Culture the desired cancer cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability, 6-well for Western blotting and apoptosis) and allow them to adhere overnight.
-
Prepare stock solutions of AGK2 and the combination agent in DMSO.
-
Treat the cells with a range of concentrations of AGK2 alone, the combination agent alone, and the combination of both at various ratios. Include a vehicle control (DMSO).
b. Cell Viability Assay (MTT or CellTiter-Glo®):
-
After the desired treatment period (e.g., 48 or 72 hours), add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
For the MTT assay, solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
c. Synergy Analysis (Chou-Talalay Method): The interaction between AGK2 and the combination agent can be quantified using the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to calculate the CI values from the dose-response curves of the single agents and their combination.
d. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
After treatment, harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
e. Western Blot Analysis:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., acetylated-α-tubulin, cleaved PARP, cleaved Caspase-3, β-catenin, p-Akt, p-mTOR, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways Modulated by SIRT2 Inhibition
Caption: Key signaling pathways affected by the SIRT2 inhibitor AGK2.
Experimental Workflow for Combination Synergy Analysis
Caption: General workflow for assessing synergy of a SIRT2 inhibitor.
References
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. SIRT2 inhibitor SirReal2 enhances anti-tumor effects of PI3K/mTOR inhibitor VS-5584 on acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Pharmacological Interactions between SIRT2 Inhibitor AGK2 and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cryo-EM Studies of SIRT2 in Complex with a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural determination of Sirtuin 2 (SIRT2) in complex with a potent inhibitor, exemplified here as SIRT2-IN-15, using cryogenic electron microscopy (cryo-EM). This document is intended to guide researchers through the experimental workflow, from sample preparation to data analysis, and to highlight the utility of cryo-EM in structure-based drug design for SIRT2-targeted therapeutics.
Introduction to SIRT2
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1][2] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in a variety of cellular processes, including cell cycle regulation, metabolic homeostasis, and the inflammatory response.[3][4][5] It consists of a conserved catalytic core, which includes a Rossmann fold for NAD+ binding and a zinc-binding domain.[1][2][6] Dysregulation of SIRT2 activity has been implicated in several diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.[5][7] Structural elucidation of SIRT2 in complex with inhibitors is paramount for understanding the molecular basis of its inhibition and for the rational design of novel, highly specific therapeutic agents.
Data Presentation
Table 1: Hypothetical Cryo-EM Data Collection and Processing Statistics for SIRT2/SIRT2-IN-15 Complex
| Parameter | Value |
| Microscope | Titan Krios G3i |
| Detector | Gatan K3 BioQuantum |
| Voltage | 300 kV |
| Magnification | 105,000x |
| Pixel Size | 0.83 Å/pixel |
| Total Electron Dose | 50 e-/Ų |
| Number of Movies | 5,200 |
| Number of Particles Picked | 1,500,000 |
| Final Particle Number | 350,000 |
| Final Map Resolution | 2.8 Å |
| Map Sharpening B-factor | -85 Ų |
Experimental Protocols
I. Expression and Purification of Human SIRT2
-
Construct Design: The full-length human SIRT2 (isoform 1) coding sequence is cloned into a pET-28a vector with an N-terminal His6-tag and a TEV protease cleavage site.
-
Protein Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated at 18°C for 16-18 hours.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP), and lysed by sonication.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the protein is eluted with lysis buffer containing 250 mM imidazole.
-
Tag Cleavage and Further Purification: The His6-tag is cleaved by incubation with TEV protease overnight at 4°C during dialysis against a low-salt buffer. The cleaved protein is passed through a second Ni-NTA column to remove the tag and uncleaved protein.
-
Size Exclusion Chromatography: The protein is further purified by size exclusion chromatography on a Superdex 200 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.
-
Purity and Concentration: Protein purity is assessed by SDS-PAGE to be >95%. The protein concentration is determined using the Bradford assay.
II. Preparation of the SIRT2/SIRT2-IN-15 Complex
-
Inhibitor Preparation: A 10 mM stock solution of this compound is prepared in DMSO.
-
Complex Formation: Purified SIRT2 is incubated with a 5-fold molar excess of this compound for 1 hour on ice to ensure saturation of the binding site.
III. Cryo-EM Sample Preparation and Vitrification
-
Grid Preparation: Quantifoil R1.2/1.3 300-mesh copper grids are glow-discharged for 45 seconds to render them hydrophilic.
-
Sample Application and Vitrification: 3 µL of the SIRT2/SIRT2-IN-15 complex at a concentration of 2-5 mg/mL is applied to the glow-discharged grids. The grids are blotted for 3-4 seconds and rapidly plunge-frozen into liquid ethane (B1197151) using a Vitrobot Mark IV (Thermo Fisher Scientific).[8][9] The Vitrobot chamber is maintained at 4°C and 100% humidity.
IV. Cryo-EM Data Collection
-
Microscope Setup: Data is collected on a Titan Krios G3i transmission electron microscope operating at 300 kV.
-
Data Acquisition: Movies are recorded on a Gatan K3 BioQuantum direct electron detector in super-resolution mode. Automated data collection is performed using EPU software. A total of 5,200 movies are collected with a defocus range of -0.8 to -2.2 µm. Each movie consists of 50 frames with a total electron dose of 50 e-/Ų.
V. Cryo-EM Data Processing
-
Preprocessing: Movie frames are aligned and dose-weighted using MotionCor2.[10] The contrast transfer function (CTF) for each micrograph is estimated using CTFFIND4.[10]
-
Particle Picking: Particles are automatically picked from the micrographs using a template-free approach in cryoSPARC.
-
2D Classification: Several rounds of 2D classification are performed to remove poor-quality particles and ice contaminants.
-
Ab-initio 3D Reconstruction: An initial 3D model is generated from a subset of the best 2D class averages.
-
3D Heterogeneity and Refinement: The particle stack is subjected to multiple rounds of heterogeneous and non-uniform refinement in cryoSPARC to obtain a high-resolution 3D reconstruction.
-
Post-processing: The final map is sharpened using a negative B-factor to enhance high-resolution features. The final resolution is estimated by Fourier shell correlation (FSC) at the 0.143 cutoff.
Visualizations
Caption: Experimental workflow for the cryo-EM study of the SIRT2/SIRT2-IN-15 complex.
Caption: Simplified signaling pathway of SIRT2-mediated tubulin deacetylation and its inhibition.
References
- 1. Structural basis for sirtuin 2 activity and modulation: Current state and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of histone deacylase SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. frederick.cancer.gov [frederick.cancer.gov]
Troubleshooting & Optimization
SIRT2-IN-15 solubility and stability issues
Disclaimer: The specific inhibitor "SIRT2-IN-15" could not be definitively identified in publicly available literature. This guide is based on common solubility and stability issues encountered with widely used, structurally relevant SIRT2 inhibitors, particularly those with known solubility challenges like Thiomyristoyl (TM) and its analogs. The troubleshooting advice and protocols provided should be adapted as necessary for your specific compound.
Frequently Asked Questions (FAQs)
Q1: My SIRT2 inhibitor precipitated when I diluted my DMSO stock in aqueous buffer. What should I do?
A1: This is a common issue with hydrophobic SIRT2 inhibitors. Here are several steps to troubleshoot this problem:
-
Decrease the final concentration: Your working concentration might be above the solubility limit of the compound in the aqueous buffer. Try a lower final concentration.
-
Optimize the dilution process: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a serial dilution. First, make intermediate dilutions of your DMSO stock in 100% DMSO. Then, add the final, most diluted DMSO stock to your aqueous buffer while vortexing to ensure rapid mixing. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a different solvent system: Some inhibitors may have better solubility in other organic solvents like ethanol.[1] Check the datasheet for your specific inhibitor for recommended solvents. For in vivo studies, formulation with co-solvents like PEG300 and Tween 80 might be necessary.[2]
-
Consider more soluble analogs: If solubility issues persist and hinder your experiments, consider using a more water-soluble analog if available. For example, analogs of the poorly soluble inhibitor TM, such as NH4-6 and NH4-13, have been developed with improved aqueous solubility.[3][4]
Q2: How should I prepare and store stock solutions of my SIRT2 inhibitor?
A2: Proper preparation and storage are critical for the stability and efficacy of your inhibitor.
-
Stock Solution Preparation: Most hydrophobic SIRT2 inhibitors are soluble in DMSO.[1][2][5][6][7] It is recommended to use fresh, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).[2][7] To aid dissolution, gentle warming (e.g., in a 50°C water bath) and sonication can be used for some compounds like AGK2 and SirReal2.[6][8] Always refer to the manufacturer's datasheet for specific instructions.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][6][9] Solid, powdered inhibitor is typically stable at -20°C for several years.[2][6][9] Aqueous solutions of some inhibitors are not stable and should not be stored for more than a day.[9]
Q3: I am not observing the expected biological effect of my SIRT2 inhibitor. What could be the reason?
A3: Several factors could contribute to a lack of effect:
-
Compound Instability: The inhibitor may have degraded. Ensure it has been stored correctly and that stock solutions are not too old. Some compounds, particularly those with ester bonds, may be prone to hydrolysis in aqueous media.[4]
-
Insufficient Concentration or Cellular Uptake: The concentration of the inhibitor might be too low to effectively engage the target in your cells. You may need to perform a dose-response experiment to determine the optimal concentration. Poor cell permeability can also be a factor for some compounds.[3]
-
Off-Target Effects or Cellular Compensation: The observed phenotype might be due to off-target effects, or other cellular pathways may be compensating for the inhibition of SIRT2. It is crucial to use a secondary, structurally different SIRT2 inhibitor to confirm that the biological effect is on-target.[10] Additionally, genetic approaches like siRNA or CRISPR-mediated knockdown of SIRT2 can be used to validate the phenotype.[10]
Troubleshooting Guides
Table 1: Solubility and Stock Preparation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | Exceeding the solubility limit of the compound. | 1. Lower the final concentration of the inhibitor.[11]2. Perform serial dilutions in 100% DMSO before adding to the aqueous buffer.3. Increase the percentage of DMSO in the final solution (up to a tolerable limit for your assay).4. Vigorously mix the solution while adding the inhibitor stock. |
| Buffer pH or composition is not optimal for solubility. | 1. Check the pKa of your compound and adjust the buffer pH if possible, ensuring it remains compatible with your experimental system.[12] | |
| Difficulty dissolving the compound in DMSO | The compound may require more energy to dissolve. | 1. Gently warm the solution (e.g., 37-50°C water bath).[8]2. Use sonication to aid dissolution.[6]3. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[2][7] |
| Cloudy or precipitated stock solution after storage | The compound may have come out of solution during freezing. | 1. Before use, warm the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. |
Table 2: Experimental and Data Interpretation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect on a known SIRT2 substrate (e.g., α-tubulin acetylation) | Insufficient inhibitor concentration or cellular uptake. | 1. Increase the inhibitor concentration; perform a dose-response curve.2. Increase the incubation time. |
| Poor compound stability in culture media. | 1. Check the stability of your compound in your specific media conditions. Some compounds may be less stable in the presence of serum.[4] | |
| The substrate is not a primary target of SIRT2 in your cell type. | 1. Confirm the SIRT2-substrate relationship in your model system using techniques like co-immunoprecipitation.[10] | |
| Inconsistent results between experiments | Variability in inhibitor stock solution preparation. | 1. Prepare a large, single batch of stock solution and aliquot it for all related experiments to ensure consistency. |
| Cell passage number and confluency can affect results. | 1. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. | |
| Observed phenotype may be an off-target effect | The inhibitor may not be specific for SIRT2 at the concentration used. | 1. Use a more selective and structurally different SIRT2 inhibitor as a control.[10]2. Validate the phenotype using a genetic approach (e.g., SIRT2 siRNA/shRNA or knockout).[10]3. Perform a dose-response analysis and correlate the effective concentration with the known IC50 for SIRT2.[10] |
Quantitative Data Summary
Table 3: Solubility of Common SIRT2 Inhibitors
| Inhibitor | DMSO | Ethanol | Aqueous Buffer (e.g., PBS) | Notes |
| Thiomyristoyl (TM) | ≥ 32 mg/mL[1], 30 mg/mL[5], 100 mg/mL[7] | 15.29 mg/mL[1], 2 mg/mL[5] | Poor solubility; precipitates.[3][4] 0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2).[5] | Hygroscopic nature of DMSO can impact solubility; use fresh DMSO.[1][7] |
| AGK2 | ~1 mg/mL[9], 2.5 mg/mL, 10 mg/mL[8] | Insoluble[8] | Insoluble[8] | Warming and sonication may be required for complete dissolution in DMSO.[8] |
| SirReal2 | 55 mg/mL[6], 84 mg/mL[2], ≥14.71 mg/mL[13] | Not reported | Not reported | Sonication is recommended for dissolution in DMSO.[6] |
| NH4-6 | 50 mM stock is preparable.[4] | Not reported | Soluble; does not precipitate when diluted from DMSO stock.[4] | Designed as a water-soluble analog of TM.[3][4] |
| NH4-13 | 50 mM stock is preparable.[4] | Not reported | Soluble; does not precipitate when diluted from DMSO stock.[4] | Designed as a water-soluble analog of TM.[4] |
Experimental Protocols
Protocol 1: Preparation of a SIRT2 Inhibitor Stock Solution (General Protocol for Hydrophobic Compounds)
-
Weigh the inhibitor: Carefully weigh the required amount of the powdered inhibitor in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the inhibitor: Vortex the solution thoroughly. If the compound does not fully dissolve, you can try gentle warming in a water bath (37-50°C) or sonication for a short period.[6][8] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.[2][9]
-
Working dilutions: When preparing for an experiment, thaw an aliquot and prepare any necessary serial dilutions in 100% DMSO before the final dilution into your aqueous experimental buffer or media.
Protocol 2: In Vitro SIRT2 Deacetylase Activity Assay
This protocol is a general guideline for measuring SIRT2 activity using a fluorogenic substrate.
-
Prepare reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
SIRT2 Enzyme: Dilute recombinant human SIRT2 to the desired concentration in assay buffer.
-
Substrate: Prepare a stock solution of a fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin) in assay buffer.
-
NAD+: Prepare a stock solution of NAD+ in assay buffer.
-
Inhibitor: Prepare serial dilutions of the SIRT2 inhibitor in DMSO.
-
-
Set up the reaction: In a 96-well black plate, add the assay components in the following order:
-
Assay buffer
-
SIRT2 enzyme
-
SIRT2 inhibitor at various concentrations (or DMSO as a vehicle control)
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the fluorogenic substrate and NAD+ to each well to start the reaction.
-
Incubate: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.
-
Develop the signal: Add the developer solution (which contains a protease to cleave the deacetylated substrate and release the fluorophore). Incubate for 15-30 minutes at 37°C.
-
Measure fluorescence: Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data analysis: Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value.
Visualizations
Caption: SIRT2-mediated deacetylation of α-tubulin.
Caption: Regulation of the NF-κB pathway by SIRT2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. SirReal2 | Sirtuin | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. raybiotech.com [raybiotech.com]
Technical Support Center: Optimizing SIRT2-IN-15 Concentration for Maximum Efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of SIRT2-IN-15, a novel inhibitor of Sirtuin 2 (SIRT2), for maximum efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell culture?
A1: The optimal concentration of this compound is highly dependent on the cell type, experimental endpoint, and treatment duration. As a starting point, we recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for SIRT2 inhibition in your specific cell line. A typical starting range for a novel, potent SIRT2 inhibitor could be from 10 nM to 10 µM.
Q2: How can I confirm that this compound is engaging with SIRT2 in my cells?
A2: Target engagement can be confirmed using several methods. A common approach is to measure the acetylation level of a known SIRT2 substrate, such as α-tubulin (at lysine (B10760008) 40) or histone H4 (at lysine 16), via Western blotting. An increase in the acetylation of these substrates upon treatment with this compound indicates target engagement. Additionally, a Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target binding in a cellular context.[1]
Q3: I am observing cytotoxicity at higher concentrations of this compound. What should I do?
A3: Cytotoxicity can be a result of on-target effects (due to potent inhibition of SIRT2's essential functions) or off-target effects. To distinguish between these, consider the following:
-
Dose-response analysis: Determine the concentration at which cytotoxicity is observed and compare it to the IC50 for SIRT2 inhibition. If cytotoxicity only occurs at concentrations significantly higher than the IC50, it may be due to off-target effects.
-
Use a structurally different SIRT2 inhibitor: If another selective SIRT2 inhibitor phenocopies the effect of this compound (both in terms of efficacy and cytotoxicity), it is more likely an on-target effect.
-
Rescue experiment: If possible, overexpressing a SIRT2 mutant that is resistant to this compound could rescue the cytotoxic phenotype, confirming an on-target effect.
Q4: My results with this compound are not consistent. What are the potential causes?
A4: Inconsistent results can stem from several factors:
-
Compound stability: Ensure that this compound is properly stored and that the stock solution is not undergoing degradation. Prepare fresh dilutions for each experiment.
-
Cell culture conditions: Variations in cell density, passage number, and media composition can affect cellular responses. Maintain consistent cell culture practices.
-
Experimental timing: The duration of treatment with this compound can significantly impact the outcome. Perform a time-course experiment to identify the optimal treatment window.
Troubleshooting Guides
Issue 1: No observable effect of this compound on the acetylation of α-tubulin.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration | Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). |
| Short incubation time | Increase the incubation time with this compound (e.g., 12, 24, or 48 hours). |
| Low SIRT2 expression in the cell line | Confirm SIRT2 protein expression in your cell line by Western blot. |
| Poor cell permeability | While less common for optimized inhibitors, consider this possibility if other troubleshooting steps fail. Unfortunately, direct measurement of intracellular concentration is challenging without a labeled compound. |
| Compound degradation | Prepare a fresh stock solution of this compound. |
Issue 2: High background in the in vitro SIRT2 deacetylase assay.
| Possible Cause | Troubleshooting Step |
| Contaminated reagents | Use fresh, high-purity recombinant SIRT2, NAD+, and substrate. |
| Non-specific substrate cleavage | Run a control reaction without SIRT2 to assess background fluorescence. |
| Autofluorescence of this compound | Measure the fluorescence of this compound alone at the assay wavelengths. |
Quantitative Data Summary
The following tables provide a summary of IC50 values for several known SIRT2 inhibitors. This data can serve as a reference for a typical potency range for a selective SIRT2 inhibitor.
Table 1: In Vitro IC50 Values of Common SIRT2 Inhibitors
| Inhibitor | SIRT2 IC50 (µM) | Selectivity Notes | Reference |
| AGK2 | 3.5 | >14-fold selective over SIRT1/3 | [2] |
| SirReal2 | 0.14 | Highly selective for SIRT2 | [3] |
| TM (Thiomyristoyl) | 0.03-0.04 | Potent and selective | [4] |
| Tenovin-6 | ~10 | Dual SIRT1/SIRT2 inhibitor | [2] |
| AEM2 | 3.8 | Selective for SIRT2 over SIRT1/3 | [5] |
Table 2: Example Cellular IC50 Values for a Potent SIRT2 Inhibitor
| Cell Line | Assay Endpoint | IC50 (µM) |
| MCF-7 (Breast Cancer) | Inhibition of cell migration | ~0.05 |
| PC-3 (Prostate Cancer) | Increased α-tubulin acetylation | ~1.0 |
| HeLa (Cervical Cancer) | Apoptosis induction | ~5.0 |
Note: The cellular IC50 values are hypothetical examples to illustrate the variability across different cell lines and endpoints.
Experimental Protocols
Protocol 1: In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the deacetylase activity of recombinant SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
This compound and control inhibitors
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 25 µL of the SIRT2 enzyme solution to each well.
-
Add 5 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of a solution containing the fluorogenic substrate and NAD+.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Stop the reaction and develop the signal by adding 10 µL of the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Protocol 2: Western Blot for α-Tubulin Acetylation
This protocol assesses the effect of this compound on the acetylation of endogenous α-tubulin in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Visualizations
Caption: Key signaling pathways modulated by SIRT2 activity.
Caption: A logical workflow for optimizing this compound concentration.
References
- 1. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. abcam.com [abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of SIRT2 Inhibitors in Primary Neurons
Disclaimer: Publicly available data for a compound specifically named "SIRT2-IN-15" could not be located. The following technical support guide provides strategies for minimizing cytotoxicity based on the characteristics of known SIRT2 inhibitors and general best practices for working with small molecule inhibitors in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing significant neuronal death after treating our primary cortical neurons with a novel SIRT2 inhibitor. What are the common causes of inhibitor-induced cytotoxicity?
A1: Cytotoxicity of small molecule inhibitors in primary neurons can stem from several factors:
-
High Inhibitor Concentration: The most common cause is using a concentration of the inhibitor that is above its toxic threshold for the specific primary neuron type and culture conditions.
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets besides SIRT2, leading to unintended and toxic consequences.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to neurons at concentrations as low as 0.1%.[1]
-
Suboptimal Culture Conditions: Primary neurons are highly sensitive to their environment. Factors like improper coating of culture plates, changes in media pH, or osmotic stress can exacerbate the toxic effects of a chemical compound.[2]
-
Metabolite Toxicity: The inhibitor itself might not be toxic, but its metabolic byproducts in the cellular environment could be.
Q2: What is a recommended starting concentration for a new SIRT2 inhibitor in primary neuron cultures?
A2: As a starting point, it is advisable to perform a dose-response experiment. A common range to test for novel compounds is from 0.1 µM to 50 µM.[3] For known SIRT2 inhibitors like AGK2 and AK-7, neuroprotective effects have been observed in the low micromolar range (e.g., 1-15 µM).[4][5] It is crucial to establish a therapeutic window where the inhibitor is effective at inhibiting SIRT2 without causing significant cell death.
Q3: How can we differentiate between cytotoxicity caused by the SIRT2 inhibitor and that caused by the vehicle (e.g., DMSO)?
A3: It is essential to include a vehicle-only control group in your experiments. This group should be treated with the same concentration of the solvent (e.g., DMSO) as the highest concentration used for the inhibitor. If you observe significant cell death in the vehicle control group, you will need to reduce the final solvent concentration in your working solutions.
Q4: Are there any known general mechanisms of SIRT2 inhibitor-mediated neurotoxicity?
A4: While many SIRT2 inhibitors are designed for neuroprotection, high concentrations or off-target effects can lead to toxicity. For example, some studies with the SIRT2 inhibitor AGK2 in non-neuronal and microglial cells have shown induction of apoptosis and necrosis at higher concentrations.[2][6] The specific mechanisms are often compound-dependent and can involve disruption of essential cellular processes.
Troubleshooting Guides
Issue 1: High levels of neuronal death observed across all concentrations of the SIRT2 inhibitor.
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a wider dose-response experiment, starting from a much lower concentration range (e.g., nanomolar). |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%.[1] Prepare a vehicle control with the highest concentration of DMSO used. |
| Poor health of primary neuron culture. | Review your neuron culture protocol. Ensure optimal plating density, proper coating of culture vessels, and gentle handling.[2] |
| Contamination of the inhibitor stock solution. | Prepare a fresh stock solution of the inhibitor from a new vial. |
Issue 2: Inconsistent results and high variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Uneven plating of neurons. | Ensure a single-cell suspension of neurons before plating and use appropriate techniques to achieve a uniform cell density across wells. |
| Edge effects in multi-well plates. | To minimize evaporation from outer wells, which can concentrate the inhibitor and media components, consider not using the outermost wells for experiments or use specialized plates designed to reduce edge effects. |
| Inaccurate pipetting of the inhibitor. | Calibrate your pipettes regularly. For preparing serial dilutions, use low-retention tips and ensure thorough mixing. |
| Inhibitor instability in culture medium. | Prepare fresh dilutions of the inhibitor in culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
Quantitative Data Summary for Known SIRT2 Inhibitors
The following table summarizes key quantitative data for commonly used SIRT2 inhibitors. It is important to note that optimal concentrations can vary between different types of primary neurons and culture conditions. A dose-response curve should always be performed for your specific experimental setup.
| Inhibitor | Target | IC₅₀ (for SIRT2) | Reported Neuroprotective Concentration | Notes on Cytotoxicity |
| AGK2 | SIRT2 | 3.5 µM[2] | 10 µM (in an OGD model of primary cortical neurons)[4] | In microglial BV2 cells, 10 µM AGK2 decreased intracellular ATP and increased apoptosis and necrosis.[6] In MDA-MB-231 cells, 10 µM reduced viability to ~47% in complete media, but viability was >80% in serum-free media.[7] |
| AK-7 | SIRT2 | ~10-34 µM (varies with substrate and NAD+ concentration)[5] | 12.5 µM (maximal protection against α-synuclein toxicity in a cellular model) | In vivo, a high dose of 30 mg/kg was suggested to have potential systemic toxicity in mice.[8] |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability using the MTT Assay
This protocol provides a method to determine the cytotoxicity of a SIRT2 inhibitor in primary neurons by measuring mitochondrial activity.
Materials:
-
Primary neuron culture
-
SIRT2 inhibitor of interest
-
Vehicle (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 20,000-50,000 cells/well. Culture for at least 7 days to allow for maturation.
-
Inhibitor Treatment: Prepare serial dilutions of the SIRT2 inhibitor in pre-warmed culture medium. Also, prepare a vehicle control with the corresponding DMSO concentration.
-
Carefully remove half of the old medium from each well and replace it with the medium containing the inhibitor or vehicle.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Immunofluorescence Staining of Acetylated α-Tubulin
This protocol allows for the visualization of changes in α-tubulin acetylation, a direct downstream target of SIRT2, in response to inhibitor treatment.
Materials:
-
Primary neurons cultured on glass coverslips
-
SIRT2 inhibitor and vehicle
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-acetylated-α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Treatment: Treat primary neurons with the desired concentration of the SIRT2 inhibitor or vehicle for the chosen duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with the permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash twice with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. An increase in the fluorescence signal for acetylated α-tubulin is expected with effective SIRT2 inhibition.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways modulated by SIRT2 in neurons.
Caption: SIRT2-mediated deacetylation of α-tubulin.
Caption: SIRT2 and the regulation of sterol biosynthesis.
Caption: SIRT2's dual role in FOXO3a signaling.
Caption: SIRT2-mediated regulation of the NF-κB pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The Sirtuin 2 Inhibitor AK-7 is Neuroprotective in Huntington Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SIRT2-IN-15 in Cancer Cells
Welcome to the technical support center for SIRT2-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and overcoming resistance to the SIRT2 inhibitor, this compound, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. SIRT2 has a variety of substrates and is involved in numerous cellular processes, including cell cycle regulation, genomic stability, and metabolism. In the context of cancer, SIRT2 can act as either a tumor suppressor or an oncogene depending on the cellular context.[1] Inhibition of SIRT2 by this compound can lead to cell cycle arrest, induction of apoptosis, and suppression of cell proliferation in susceptible cancer cell lines.[2]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons?
Lack of response to this compound can be due to several factors:
-
Intrinsic Resistance: The cancer cell line may not depend on SIRT2 for its survival and proliferation. This can be due to the specific genetic background and the dominant oncogenic pathways in that cell line.
-
Acquired Resistance: Cells can develop resistance over time with continuous exposure to the inhibitor.
-
Suboptimal Experimental Conditions: Incorrect drug concentration, insufficient incubation time, or issues with the drug's stability can lead to an apparent lack of response.
-
Cell Line Specific Factors: The expression level of SIRT2 and the presence of specific mutations can influence sensitivity.[3]
Q3: What are the known or suspected mechanisms of resistance to SIRT2 inhibitors?
While specific resistance mechanisms to this compound are still under investigation, resistance to SIRT2 inhibitors in general can arise from:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for SIRT2 inhibition by upregulating parallel survival pathways. Commonly implicated pathways include the RAS/ERK and PI3K/AKT signaling cascades.[4][5]
-
Alterations in Downstream Targets: Changes in the expression or function of SIRT2 downstream targets, such as c-Myc and p53, can confer resistance.[6][7] For instance, mutations in p53 might render cells less sensitive to apoptosis induced by SIRT2 inhibition.[8]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.
-
Metabolic Reprogramming: Cancer cells might adapt their metabolism to become less dependent on pathways regulated by SIRT2.
Q4: How can I confirm that the observed effects in my experiment are due to SIRT2 inhibition?
To ensure on-target activity of this compound, consider the following validation experiments:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete SIRT2. If the phenotype of SIRT2 knockdown matches the effect of this compound treatment, it provides strong evidence for on-target activity.[9]
-
Rescue Experiments: Overexpression of a wild-type, but not a catalytically inactive, SIRT2 in cells treated with this compound should rescue the observed phenotype.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of the inhibitor to SIRT2 within the cell.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak cytotoxic effect observed | 1. Suboptimal drug concentration: The IC50 value can vary significantly between cell lines. 2. Insufficient incubation time: The effects of SIRT2 inhibition may take time to manifest. 3. Drug instability: The compound may degrade in the culture medium. 4. Intrinsic resistance: The cell line may not be sensitive to SIRT2 inhibition. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 for your specific cell line. 2. Conduct a time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours). 3. Prepare fresh drug solutions: Dissolve this compound in a suitable solvent like DMSO and prepare fresh dilutions for each experiment. Store the stock solution as recommended by the manufacturer. 4. Test on a known sensitive cell line: Use a cell line reported to be sensitive to SIRT2 inhibitors as a positive control. |
| High variability between replicate wells in cell viability assays | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Incomplete drug solubilization: Precipitation of the inhibitor in the culture medium. | 1. Ensure a single-cell suspension: Properly resuspend cells before seeding and use a calibrated multichannel pipette. 2. Avoid outer wells: Fill the outer wells with sterile PBS or media without cells. 3. Check for precipitation: Visually inspect the drug dilutions for any signs of precipitation before adding to the cells. |
| Resistant clones emerge after prolonged treatment | 1. Selection of pre-existing resistant cells: A small subpopulation of resistant cells may have been present in the initial culture. 2. Acquired resistance: Cells may have developed new mechanisms of resistance. | 1. Isolate and characterize resistant clones: Expand the resistant colonies and perform molecular analyses to identify the resistance mechanisms (e.g., sequencing of SIRT2, western blotting for bypass pathway activation). 2. Consider combination therapy: Based on the identified resistance mechanism, combine this compound with an inhibitor of the bypass pathway (e.g., a MEK or PI3K inhibitor).[3] |
| No change in the acetylation status of a known SIRT2 substrate (e.g., α-tubulin) | 1. Ineffective drug concentration: The concentration of this compound may be too low to inhibit SIRT2 in your specific cell line. 2. Dominant activity of other deacetylases: Other HDACs might compensate for SIRT2 inhibition. 3. Antibody issues in Western blotting: The antibody used to detect the acetylated substrate may not be specific or sensitive enough. | 1. Increase the concentration of this compound: Perform a dose-response experiment and analyze substrate acetylation at various concentrations. 2. Use a pan-HDAC inhibitor as a control: This can help determine if other deacetylases are involved. 3. Validate your antibody: Use a positive control (e.g., cells treated with a known HDAC inhibitor) and a negative control (e.g., lysate from SIRT2 knockout cells) to validate your antibody. |
Data Presentation
Table 1: IC50 Values of Various SIRT2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| TM | MCF-7 | Breast Cancer | ~0.05 | [10] |
| TM | MDA-MB-231 | Breast Cancer | ~0.1 | [10] |
| TM | HCT116 | Colon Cancer | ~0.1 | |
| AGK2 | A549 | Non-small Cell Lung Cancer | 3.5 | [9] |
| AEM2 | A549 | Non-small Cell Lung Cancer | 3.8 | [8] |
| AEM1 | A549 | Non-small Cell Lung Cancer | 18.5 | [8] |
| SirReal2 | HeLa | Cervical Cancer | 0.23 | |
| Tenovin-6 | HCT116 | Colon Cancer | ~9 |
Note: Data for this compound is not widely available in public literature. The table provides IC50 values for other commonly used SIRT2 inhibitors to offer a general reference for expected potency.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as required.
-
Harvest cells, wash with PBS, and resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in signaling pathways (e.g., p-ERK, p-Akt) in response to this compound.
Materials:
-
This compound treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-SIRT2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) and the total protein levels.
Mandatory Visualizations
Signaling Pathways
Caption: Potential signaling pathways involved in resistance to SIRT2 inhibition.
Experimental Workflow
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirt2 Deacetylase Is a Novel AKT Binding Partner Critical for AKT Activation by Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase SIRT2 stabilizes Myc oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Technical Support Center: Improving the Bioavailability of SIRT2-IN-15
Welcome to the technical support center for SIRT2-IN-15. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of this potent SIRT2 inhibitor. Given that many small molecule inhibitors like this compound exhibit poor aqueous solubility, this guide focuses on practical strategies to enhance formulation and improve systemic exposure in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my this compound compound low and variable in animal studies?
A1: Low and variable oral bioavailability is a common challenge for many new chemical entities, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II or IV.[1][2] These compounds are characterized by low aqueous solubility.[1][2] The primary reasons for poor bioavailability often include:
-
Poor Solubility: The compound does not adequately dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[3][4]
-
Slow Dissolution Rate: Even if soluble, the compound may dissolve too slowly to be absorbed as it transits through the GI tract.[1]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. An intravenous (IV) administration study can help differentiate between poor absorption and high clearance.[5]
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the GI lumen.[5]
Q2: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A2: There are three main approaches to improve the bioavailability of poorly soluble compounds from a formulation perspective:[1][2][6]
-
Particle Size Reduction: Decreasing the particle size to the micron or nanometer range increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[1][4] This is the principle behind micronization and nanocrystal formulations.[4][6]
-
Amorphous Solid Dispersions (ASDs): This strategy involves converting the drug from its stable, low-energy crystalline form to a high-energy, more soluble amorphous state.[3][7][8] The amorphous drug is typically dispersed within a polymer matrix to prevent it from recrystallizing.[7][8] Amorphous drugs can exhibit 5- to 100-fold higher solubility than their crystalline counterparts.[7]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations incorporate the drug into lipidic excipients, such as oils, surfactants, and co-solvents.[9][10] Upon contact with GI fluids, they can form fine emulsions or microemulsions, which keep the drug solubilized and can enhance absorption via intestinal lymphatic pathways.[1][11]
Q3: How do I choose between a nanocrystal, an amorphous solid dispersion (ASD), or a lipid-based (LBDDS) formulation?
A3: The choice depends on the specific physicochemical properties of this compound and the goals of your study.
-
Choose Nanocrystals if: Your compound has a high melting point and is challenging to make amorphous (often termed a 'brick-dust' molecule).[2] Nanocrystal technology is also advantageous because it allows for a high drug loading.[12]
-
Choose ASDs if: Your compound can be converted to a stable amorphous form and has a high lipophilicity ('grease-ball' molecule).[2][7] ASDs are particularly effective at achieving and maintaining a state of supersaturation in the GI tract, which can significantly drive absorption.[13]
-
Choose LBDDS if: Your compound is highly lipophilic (high logP) and has good solubility in oils and lipids.[9][10] LBDDS can also be beneficial for compounds susceptible to first-pass metabolism by promoting lymphatic transport, which bypasses the liver initially.[1]
Q4: What role do stabilizers and polymers play in these formulations?
A4: Stabilizers and polymers are critical components.
-
In nanocrystal formulations, stabilizers (typically surfactants or polymers) are adsorbed onto the surface of the drug nanocrystals.[14] They prevent the nanoparticles from agglomerating (a process called Ostwald ripening) by providing steric or electrostatic repulsion, ensuring the high surface area is maintained.[2][15]
-
In ASDs , a polymer matrix is used to stabilize the high-energy amorphous state of the drug by reducing molecular mobility and inhibiting recrystallization.[7][8] The choice of polymer is crucial; polymers like HPMCAS are effective due to their high glass transition temperature (Tg) and ability to inhibit crystallization in GI fluids.[7]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between animal subjects in the same dosing group.
| Potential Cause | Troubleshooting Step |
| Inhomogeneous Formulation | For suspensions (like nanocrystals), ensure the formulation is uniformly suspended (e.g., via vortexing or stirring) immediately before dosing each animal to prevent settling of drug particles.[5] |
| Inconsistent Dosing Technique | If using oral gavage, ensure all personnel are properly trained to minimize stress and ensure accurate delivery to the stomach. Avoid accidental dosing into the lungs.[16] |
| Food Effects | The presence of food can significantly alter GI physiology and drug absorption, especially for lipophilic compounds.[5] Implement a consistent fasting protocol (e.g., overnight fasting) for all animals before dosing to minimize this source of variability.[5] |
| Animal Stress or Health | Stress can alter gastric emptying and intestinal motility. Ensure animals are properly acclimatized to handling and housing conditions before the study begins.[5] |
Issue 2: A new formulation (e.g., nanocrystals) did not significantly improve bioavailability compared to a simple suspension.
| Potential Cause | Troubleshooting Step |
| Permeability-Limited Absorption | The compound's absorption may be limited by its ability to cross the intestinal membrane, not its dissolution rate (indicative of a BCS Class IV compound).[5] Re-evaluate the compound's permeability using an in vitro model like Caco-2 cell monolayers. If permeability is low, consider formulations with permeation enhancers or LBDDS.[5] |
| Extensive First-Pass Metabolism | The drug is being absorbed but is rapidly metabolized by the gut wall or liver. Compare the pharmacokinetic profiles after oral and intravenous (IV) administration. A large difference suggests a high first-pass effect.[5] LBDDS might help by promoting lymphatic absorption. |
| Efflux by Transporters | The compound may be a substrate for efflux transporters like P-gp. Conduct in vitro transporter assays. Co-dosing with a known P-gp inhibitor in a non-clinical study can help confirm this mechanism in vivo.[5] |
| Instability in GI Fluids | The compound may be degrading in the acidic environment of the stomach or the enzymatic environment of the intestine. Assess the chemical stability of this compound in simulated gastric and intestinal fluids. |
Data Presentation: Comparison of Formulation Strategies
The following tables summarize representative quantitative data for different bioavailability enhancement strategies, based on results achieved for various poorly soluble compounds.
Table 1: Solubility and Dissolution Enhancement
| Formulation Strategy | Typical Particle Size / State | Solubility Enhancement (Fold Increase) | Key Advantage | Reference |
| Simple Suspension (Micronized) | 2 - 5 µm | 1 (Baseline) | Simple to prepare | [6] |
| Nanocrystals | 100 - 400 nm | 2 - 10 | Increased dissolution velocity due to high surface area | [12] |
| Amorphous Solid Dispersion (ASD) | Amorphous state in polymer matrix | 5 - 100 | Achieves supersaturation for enhanced absorption | [7] |
| Lipid-Based System (LBDDS) | Solubilized in lipid matrix | Varies (High drug load possible) | Maintains drug in a solubilized state; potential for lymphatic uptake | [1][9] |
Table 2: Representative In Vivo Pharmacokinetic Improvement
| Formulation Strategy | Example Compound | Animal Model | Bioavailability Improvement (Fold Increase in AUC vs. Suspension) | Reference |
| Nanocrystals | Midazolam | Rat | 2.72 | [12] |
| Nanocrystals | Carvedilol | Rat | ~2.0 | [17] |
| Amorphous Solid Dispersion | Not Specified | General | Can lead to significant increases, often >10-fold | [7][13] |
| Lipid-Based System (LBDDS) | Not Specified | General | Highly effective for lipophilic drugs, variable but significant improvement | [1][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension via Wet Bead Milling
This protocol describes a common top-down method for producing drug nanocrystals.
-
Preparation of Milling Slurry:
-
Weigh the required amount of this compound active pharmaceutical ingredient (API).
-
Prepare a stabilizer solution. A common choice is a 1-2% (w/v) solution of a stabilizer like Poloxamer 188 or a combination of stabilizers (e.g., HPMC and SLS) in purified water.
-
Disperse the this compound API into the stabilizer solution to create a pre-suspension. A high-shear mixer can be used to ensure the powder is well-wetted.
-
-
Milling Process:
-
Add the pre-suspension to the milling chamber of a bead mill.
-
Add the milling media (e.g., yttrium-stabilized zirconium oxide beads, typically 0.1-0.5 mm in diameter). The volume of beads is usually around 50-70% of the chamber volume.
-
Begin milling at a set speed (e.g., 2000-3000 rpm). The process should be conducted in a temperature-controlled jacket to dissipate heat generated during milling.
-
-
Particle Size Monitoring:
-
At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the suspension.
-
Measure the particle size distribution using a technique like laser diffraction or dynamic light scattering (DLS).
-
Continue milling until the desired particle size (e.g., a mean size of <300 nm with a narrow polydispersity index) is achieved and remains stable over two consecutive time points.
-
-
Harvesting and Storage:
-
Separate the nanosuspension from the milling beads using a sieve or filter.
-
Store the final nanosuspension at 2-8°C. Assess its physical stability (particle size, absence of crystals) over time before in vivo use.
-
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD) via Spray Drying
This protocol describes a common bottom-up method for producing an ASD.
-
Solution Preparation:
-
Select a suitable polymer (e.g., HPMCAS, PVP VA64). The drug-to-polymer ratio is a critical parameter to optimize (e.g., starting at 1:3 w/w).
-
Select a volatile organic solvent or solvent mixture (e.g., acetone, methanol, or a mixture) in which both this compound and the polymer are fully soluble.
-
Dissolve the drug and polymer completely in the solvent to form a clear solution.
-
-
Spray Drying Process:
-
Set the parameters on the spray dryer: inlet temperature, atomization gas flow rate, and solution feed rate. These parameters must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the compound.
-
Pump the drug-polymer solution through the atomizer nozzle into the drying chamber. The atomizer creates fine droplets.
-
As the droplets come into contact with the hot drying gas (typically nitrogen), the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed amorphously in the polymer matrix.
-
-
Powder Collection and Secondary Drying:
-
The solid ASD powder is separated from the gas stream by a cyclone and collected.
-
The collected powder should undergo secondary drying in a vacuum oven at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the ASD using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
The resulting powder can be suspended in an appropriate aqueous vehicle for oral gavage in animal studies.
-
Visualizations
Caption: Key strategies for enhancing the bioavailability of poorly soluble compounds.
Caption: Simplified SIRT2 signaling pathway showing its deacetylase activity.
Caption: Workflow for selecting a bioavailability enhancement strategy.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contractpharma.com [contractpharma.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Webinar: Lipid-Based Drug Delivery: Dosage Form Design From Pre-Clinical to First-in-Human Studies | SGS [sgs.com]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanocrystals: A perspective on translational research and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
SIRT2-IN-15 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of the SIRT2 inhibitor, SIRT2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for SIRT2-IN-1?
A: Proper storage is crucial to maintain the stability and activity of SIRT2-IN-1. For the solid powder, it is recommended to store it at -20°C for up to three years. Once dissolved in a solvent, the stability of the stock solution depends on the storage temperature. For optimal results, aliquot the solution to avoid repeated freeze-thaw cycles.[1]
Q2: I am having trouble dissolving SIRT2-IN-1. What should I do?
A: SIRT2-IN-1 is highly soluble in DMSO (150 mg/mL with the aid of ultrasonication).[1] If you experience precipitation or phase separation, gentle heating and/or sonication can help facilitate dissolution. It is important to use a freshly opened container of DMSO, as it is hygroscopic and absorbed moisture can significantly impact the solubility of the compound.[1]
Q3: My SIRT2-IN-1 solution has been stored at -20°C for 3 months. Is it still viable?
A: Based on the supplier's recommendations, stock solutions of SIRT2-IN-1 stored at -20°C should be used within one month.[1] For longer-term storage of solutions, -80°C is recommended, which extends the stability to six months.[1] Using the solution beyond the recommended period may result in decreased potency.
Q4: Can I prepare an aqueous solution of SIRT2-IN-1 for my experiments?
A: Direct dissolution of SIRT2-IN-1 in aqueous buffers is not recommended due to its low aqueous solubility. For in vivo experiments, specific protocols involving co-solvents are necessary. Two common formulations are:
It is advised to prepare these solutions freshly on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | 1. Inappropriate solvent. 2. Hygroscopic solvent. 3. Insufficient mixing. | 1. Use DMSO for initial stock solution preparation. 2. Use a new, unopened vial of DMSO.[1] 3. Use ultrasonication to aid dissolution.[1] |
| Precipitate forms in solution after storage | 1. Improper storage temperature. 2. Exceeded storage time. 3. Freeze-thaw cycles. | 1. Store stock solutions at -80°C for long-term stability.[1] 2. Use solutions within the recommended timeframe (1 month at -20°C, 6 months at -80°C).[1] 3. Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[1] |
| Inconsistent experimental results | 1. Degraded compound due to improper storage. 2. Inaccurate concentration due to incomplete dissolution. | 1. Ensure the compound and its solutions are stored according to the recommended guidelines. 2. Visually inspect the solution to ensure the compound is fully dissolved before use. If necessary, use sonication. |
| In vivo formulation is cloudy or separates | 1. Incorrect order of solvent addition. 2. Solution not freshly prepared. | 1. Add each solvent sequentially and ensure complete mixing at each step as per the recommended protocol.[1] 2. Prepare the in vivo formulation on the day of the experiment for optimal results.[1] |
Quantitative Data Summary
Storage and Stability of SIRT2-IN-1
| Form | Storage Temperature (°C) | Shelf Life |
| Solid Powder | -20 | 3 years[1] |
| In Solvent | -20 | 1 month[1] |
| In Solvent | -80 | 6 months[1] |
Solubility of SIRT2-IN-1
| Solvent | Concentration | Notes |
| DMSO | 150 mg/mL (268.97 mM) | Requires ultrasonication. Use of newly opened DMSO is recommended.[1] |
In Vivo Formulation Solubility
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.48 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.48 mM)[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of SIRT2-IN-1 (Molecular Weight: 557.69 g/mol ).[1] For example, for 1 mL of a 10 mM solution, weigh 5.58 mg.
-
Add the appropriate volume of fresh, high-purity DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[1]
-
Visually inspect the solution for any undissolved particles.
-
Aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.[1]
Visualizations
Caption: General overview of SIRT2's cellular functions and its inhibition by SIRT2-IN-1.
Caption: Recommended workflow for handling and preparing SIRT2-IN-1 for experiments.
References
Navigating Inconsistent Results with SIRT2-IN-15: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing inconsistent results when working with the SIRT2 inhibitor, SIRT2-IN-15. The following information is designed to clarify common issues and provide robust experimental protocols to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase. SIRT2 is predominantly found in the cytoplasm and is involved in various cellular processes, including cell cycle regulation, metabolic homeostasis, and neuroprotection.[1][2] It exerts its function by removing acetyl groups from a variety of protein substrates, most notably α-tubulin and histone H4 at lysine (B10760008) 16 (H4K16).[3][4] The role of SIRT2 in different biological contexts can be complex and sometimes contradictory, which can contribute to inconsistent experimental outcomes.[5][6]
Q2: I am observing variable levels of α-tubulin acetylation after treating my cells with this compound. What could be the cause?
A2: Inconsistent α-tubulin acetylation can stem from several factors:
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Cell Cycle Phase: SIRT2 expression and activity are known to fluctuate during the cell cycle, with increased levels and a shift to chromatin localization during the G2/M transition.[4][5] If your cell population is not synchronized, variations in the percentage of cells in different phases can lead to inconsistent results.
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Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your cell culture medium. Precipitation of the compound will lead to a lower effective concentration. It is advisable to visually inspect the medium for any signs of precipitation after the addition of the inhibitor.[7]
-
Off-target Effects: At higher concentrations, inhibitors can have off-target effects. It is crucial to perform a dose-response analysis to determine the optimal concentration for SIRT2 inhibition without inducing widespread cellular stress or inhibiting other deacetylases.[7]
Q3: My results with this compound in a neuroinflammation model are different from published studies. Why might this be?
A3: The role of SIRT2 in neuroinflammation is particularly complex, with conflicting reports on the effects of its inhibition.[5] Discrepancies can arise from:
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Different Animal Models: The specific animal model used (e.g., LPS-induced inflammation vs. traumatic brain injury models) can significantly influence the outcome.[5]
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Timing and Duration of Treatment: The point at which this compound is administered relative to the inflammatory insult and the duration of the treatment can be critical.
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Cell-Type Specificity: SIRT2's function can vary between different cell types within the central nervous system (e.g., microglia, neurons).[5]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Lack of Expected Phenotype or Target Engagement
Q: I am not observing the expected cellular phenotype (e.g., changes in cell migration, apoptosis) after treatment with this compound, and I'm unsure if the inhibitor is engaging with SIRT2 in my cells.
A: This is a common challenge. A systematic approach is necessary to pinpoint the issue.
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Confirm Target Engagement: The most direct way to confirm that this compound is binding to SIRT2 in your cells is to perform a Cellular Thermal Shift Assay (CETSA). An increase in the thermal stability of SIRT2 in the presence of the inhibitor indicates direct binding.[7]
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Verify Downstream Target Modulation: Use Western blotting to check the acetylation status of a known SIRT2 substrate, such as α-tubulin (at lysine 40) or histone H4 (at lysine 16). An increase in the acetylation of these targets is a good indicator of SIRT2 inhibition.[3][8]
-
Optimize Inhibitor Concentration and Incubation Time: Perform a dose-response and time-course experiment to identify the optimal concentration and duration of treatment for your specific cell line and experimental conditions.
-
Consider Genetic Knockdown as a Control: To confirm that the observed phenotype is specifically due to SIRT2 inhibition, use siRNA or shRNA to knock down SIRT2 expression. If the phenotype of the knockdown matches that of this compound treatment, it provides strong evidence for on-target activity.[7]
Experimental Protocols & Data
This compound: Summary of Quantitative Data
| Parameter | Value | Reference |
| SIRT2 IC50 (Deacetylase) | 7 µM | [9] |
| SIRT2 IC50 (Demyristoylase) | 37 µM | [9] |
Note: IC50 values can vary depending on the specific assay conditions.
Protocol 1: Western Blotting for Acetylated α-Tubulin
This protocol is designed to assess the inhibition of SIRT2's deacetylase activity in cells by measuring the acetylation of its substrate, α-tubulin.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations for the appropriate time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (Lys40) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total α-tubulin or a loading control like GAPDH.
-
Protocol 2: Fluorometric SIRT2 Activity Assay
This in vitro assay measures the deacetylase activity of recombinant SIRT2 and can be used to determine the IC50 of this compound. Commercial kits are available for this purpose.[2]
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant SIRT2 enzyme, the fluorogenic acetylated peptide substrate, and NAD+ in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add serial dilutions of this compound (or DMSO for the control).
-
Add recombinant SIRT2 enzyme to all wells except the blank.
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Add NAD+ to initiate the reaction.
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Incubate at 37°C for a specified time (e.g., 1 hour).
-
Add the developer solution containing a protease to stop the reaction and generate the fluorescent signal.
-
Incubate at 37°C for 15-30 minutes.
-
-
Measurement:
-
Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent experimental results obtained with this compound.
Simplified SIRT2 Signaling Pathway
Caption: A simplified diagram illustrating the inhibitory action of this compound on the SIRT2 signaling pathway.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 3. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SirT2 (D4O5O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SIRT2-IN-15 Treatment
Welcome to the technical support center for optimizing experiments involving the SIRT2 inhibitor, SIRT2-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SIRT2 inhibitors like this compound?
A1: SIRT2 (Sirtuin 2) is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and inflammatory responses.[1][2] It is predominantly found in the cytoplasm where one of its major substrates is α-tubulin.[2][3] SIRT2 inhibitors block the deacetylase activity of the SIRT2 enzyme. This leads to an increase in the acetylation of its target proteins, thereby modulating their function and downstream signaling pathways.
Q2: How do I determine the optimal incubation time for this compound in my cell-based experiments?
A2: The optimal incubation time for this compound is cell-type and concentration-dependent and should be determined empirically. We recommend performing a time-course experiment. A general starting point is to treat cells for various durations (e.g., 2, 4, 6, 8, 12, 24, and 48 hours) and measure the acetylation of a known SIRT2 substrate, such as α-tubulin, by western blot. The time point at which you observe a significant increase in acetylation without compromising cell viability is a good starting point for your experiments. Some studies have shown effects of SIRT2 inhibitors on protein levels after 24 to 48 hours of treatment.[4] For some inhibitors, changes in α-tubulin acetylation can be observed in as little as 12 hours.[5]
Q3: What is a good starting concentration for this compound?
A3: While the specific IC50 for this compound may vary, looking at structurally similar or well-characterized SIRT2 inhibitors can provide a starting point. For example, the IC50 for AGK2 is approximately 3.5 µM for SIRT2.[6] It is advisable to perform a dose-response curve (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How can I confirm that the observed phenotype is due to SIRT2 inhibition and not off-target effects?
A4: This is a critical aspect of using any chemical inhibitor. To validate that your observations are due to on-target SIRT2 inhibition, consider the following controls:
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Genetic knockdown/knockout: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce SIRT2 expression should produce a similar phenotype to inhibitor treatment.[4][6]
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Rescue experiment: Overexpression of a SIRT2 construct in cells treated with the inhibitor should rescue the phenotype, demonstrating the specificity of the inhibitor's action.
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Dose-response analysis: The concentration at which the phenotype is observed should correlate with the IC50 of the inhibitor for SIRT2.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable change in phenotype or target acetylation after treatment. | Suboptimal Incubation Time: The treatment duration may be too short for the effect to manifest. | Perform a time-course experiment: Treat cells for a range of durations (e.g., 6, 12, 24, 48 hours) and assess the endpoint at each time point. |
| Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit SIRT2. | Perform a dose-response experiment: Test a range of concentrations around the expected IC50 value. | |
| Poor Inhibitor Stability or Solubility: The inhibitor may be degrading or precipitating in the culture medium. | Visually inspect the medium for precipitation. Prepare fresh stock solutions and ensure the final solvent concentration is not toxic to the cells. | |
| Cell-Type Specific Resistance: The targeted pathway may not be active or SIRT2 may not play a critical role in the chosen cell line. | Confirm SIRT2 expression in your cell line. Consider using a different cell line where the role of SIRT2 is well-established. | |
| High cell toxicity or death observed. | Inhibitor concentration is too high. | Lower the concentration of this compound. Perform a viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration. |
| Prolonged incubation time. | Reduce the incubation time. A shorter treatment may be sufficient to observe the desired effect without causing significant cell death. | |
| Off-target effects of the inhibitor. | Perform control experiments as described in FAQ Q4 to confirm on-target effects. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell passage number, confluency, and serum concentration can affect experimental outcomes. | Standardize all cell culture parameters. Use cells within a consistent passage number range and seed them to reach a specific confluency for treatment. |
| Inhibitor stock degradation: Improper storage can lead to loss of inhibitor activity. | Store the inhibitor stock solution as recommended by the manufacturer. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time and Concentration of this compound
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Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of final concentrations to test (e.g., 0.1, 1, 5, 10, 25 µM).
-
Treatment:
-
For Dose-Response: Treat the cells with the different concentrations of this compound for a fixed time point (e.g., 24 hours).
-
For Time-Course: Treat the cells with a fixed concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (e.g., DMSO) in all experiments.
-
-
Cell Lysis: At the end of each treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control). An antibody against SIRT2 can also be used to confirm its expression.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities for acetylated-α-tubulin and normalize them to total α-tubulin. Plot the normalized values against the inhibitor concentration or incubation time to determine the optimal conditions.
Signaling Pathways and Workflows
Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation.
Caption: Workflow for optimizing this compound incubation time and concentration.
Quantitative Data Summary
The following table summarizes IC50 values for some common SIRT2 inhibitors. This data can be used as a reference for estimating an effective concentration range for this compound.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| AGK2 | 30 | 3.5 | 91 | [6] |
| Tenovin-6 | ~10 | ~21 | >100 | [7] |
| SirReal2 | >100 | 0.23 | >100 | [7] |
| TM (Thiomyristoyl) | >100 | 0.057 | >100 | [8] |
Note: IC50 values can vary depending on the assay conditions. It is crucial to determine the optimal concentration for your specific experimental setup.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
dealing with SIRT2-IN-15 precipitation in culture media
Welcome to the technical support center for SIRT2-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in a laboratory setting. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning compound precipitation in culture media.
Troubleshooting Guide: Compound Precipitation
Precipitation of small molecule inhibitors like this compound upon addition to aqueous culture media is a common issue, primarily due to their hydrophobic nature. This guide provides a step-by-step approach to prevent and resolve this problem.
Issue: Immediate Precipitation of this compound in Culture Media
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Question: I dissolved this compound in DMSO to create a stock solution. However, when I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
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Answer: This phenomenon, often referred to as "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO concentration is diluted.[1] The key is to maintain the compound's solubility throughout the dilution process.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[1] |
| Rapid Dilution | Directly adding a concentrated DMSO stock to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) culture media.[1] It is also recommended to add the compound dropwise while gently vortexing the media to ensure gradual mixing.[1] |
| Low Temperature of Media | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for all dilutions.[1][2] |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution in DMSO. |
Issue: Precipitation of this compound Over Time in the Incubator
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Question: My this compound solution was clear when I added it to the cells, but after some time in the incubator, I observed a precipitate. What could be the cause?
-
Answer: Delayed precipitation can be caused by several factors related to the incubator environment and the stability of the compound in the complex biological medium.[2]
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH within the incubator can affect compound solubility over time.[2] | Ensure the incubator is properly calibrated for temperature and CO2 levels to maintain a stable environment. Use appropriately buffered culture media.[2] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[2] | Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. |
| Media Evaporation | Evaporation of media in long-term cultures can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids for long-term experiments.[1] |
| Freeze-Thaw Cycles of Stock Solution | Repeated freeze-thaw cycles can cause the compound to precipitate out of the stock solution, leading to issues in subsequent experiments. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2] If precipitate is observed in a thawed stock, gently warm to 37°C and vortex to redissolve before use.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the tube or warm it gently in a 37°C water bath to ensure the compound is fully dissolved.[1]
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C for long-term stability.[3]
Protocol 2: Preparation of Working Solution and Cell Treatment
-
Pre-warm Media: Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C.
-
Intermediate Dilution (Optional but Recommended): For high final concentrations, it is advisable to first perform an intermediate dilution of the stock solution in pre-warmed media.
-
Final Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. Add the stock solution dropwise while gently swirling the medium.
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Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound. For control wells, add the same volume of medium containing an equivalent concentration of DMSO (vehicle control).
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for this compound?
-
Q2: What is the maximum recommended final concentration of DMSO in the culture medium?
-
A2: To avoid cytotoxicity and precipitation issues, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.[1]
-
-
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
-
Q4: Can I store the diluted working solution of this compound?
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A4: It is generally recommended to prepare the working solution fresh for each experiment to avoid potential degradation or precipitation over time.
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Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for Compound Precipitation
References
Technical Support Center: Characterizing Off-Target Kinase Activity of Novel SIRT2 Inhibitors
Disclaimer: Information regarding a specific compound designated "SIRT2-IN-15" is not publicly available. This technical support guide is based on established knowledge of sirtuin inhibitors and provides general guidance for researchers working with novel SIRT2 inhibitors. The principles and methodologies described here are applicable to the investigation of off-target effects for any new chemical probe targeting SIRT2.
This guide will use the placeholder "SIRT2-IN-X" to refer to a hypothetical novel SIRT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with our novel SIRT2 inhibitor, SIRT2-IN-X. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a common challenge when working with chemical inhibitors. To determine if the observed effects are on-target (related to SIRT2 inhibition) or off-target, a systematic approach is recommended:
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Rescue Experiments: The most definitive method to validate on-target effects is a rescue experiment. This involves re-introducing a version of SIRT2 that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.
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Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by SIRT2-IN-X with that of other well-characterized, structurally distinct SIRT2 inhibitors (e.g., TM, AGK2).[1] If multiple inhibitors targeting SIRT2 produce the same phenotype, it is more likely to be an on-target effect.
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Dose-Response Analysis: A clear dose-response relationship between your inhibitor and the observed phenotype is essential. However, be aware that off-target effects can also be dose-dependent.
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Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays.[2][3][4] These services screen your compound against a large panel of kinases to determine its inhibitory activity against each.
Q2: How can we proactively identify potential off-target kinase activities of SIRT2-IN-X?
A2: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common and highly recommended approach is to perform a kinase selectivity profile by screening the inhibitor against a large panel of kinases.[2][4] This can be done through commercial services that offer panels covering a significant portion of the human kinome. This will provide data on the percentage of inhibition for each kinase at a given concentration, and for any significant "hits," a dose-response curve can be generated to determine the IC50 value.
Q3: We've identified potential off-target kinases from a screening panel. How do we validate these hits in a cellular context?
A3: Validating off-target kinase activity within a cellular context is a critical next step. Here are some recommended approaches:
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Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your inhibitor binds to the suspected off-target protein inside the cell.[5][6]
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target kinase. If SIRT2-IN-X modulates the phosphorylation of known substrates of this kinase in a dose-dependent manner, it provides strong evidence of a functional interaction.[5] Western blotting is a common technique for this analysis.[3]
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Knockdown/Knockout of Potential Off-Targets: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the identified off-target kinase. If the knockdown of the off-target kinase phenocopies the effect of your inhibitor, it suggests that the observed phenotype may be due to the inhibition of that off-target.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results in cell viability or proliferation assays. | Off-target toxicity | Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways. Validate any hits in cellular assays.[5] |
| Cell line-specific effects | Test the inhibitor on a panel of cell lines with varying expression levels of SIRT2 and potential off-target kinases. | |
| Experimental variability | Ensure consistent cell passage number, seeding density, and inhibitor preparation.[6] | |
| Unexpected changes in gene expression unrelated to known SIRT2 pathways. | Off-target kinase modulating other signaling pathways | Use pathway analysis tools to identify potential signaling pathways affected by the off-target kinases identified in a profiling screen. Validate the modulation of these pathways by Western blotting for key phosphorylated proteins.[5] |
| Inhibition of non-kinase off-targets | Some kinase inhibitors have been shown to interact with non-kinase proteins. Consider performing chemical proteomics to identify other potential binding partners.[2] | |
| No effect observed in cells despite potent in vitro SIRT2 inhibition. | Poor cell permeability of the inhibitor | Assess the inhibitor's physicochemical properties and consider chemical modifications to improve permeability. Alternatively, use a cellular target engagement assay like CETSA to confirm intracellular target binding.[2] |
| Target not expressed or inactive in the cell model | Verify the expression and activity of SIRT2 in your cell model using Western blotting or a similar technique.[2] |
Data Presentation: Off-Target Kinase Profile of a Hypothetical SIRT2 Inhibitor
The following table illustrates how quantitative data from a kinase selectivity screen for a hypothetical inhibitor, "SIRT2-IN-X," might be presented. The data for other known SIRT2 inhibitors are included for comparison.
| Kinase | SIRT2-IN-X (% Inhibition @ 1µM) | AGK2 (IC50, µM) | Tenovin-6 (IC50, µM) | TM (IC50, µM) |
| SIRT2 | 95% | 3.5 [7] | 9 [1] | ~0.05 [1] |
| SIRT1 | 30% | ~50[1] | ~26[1] | ~26[1] |
| SIRT3 | 15% | >50[7] | - | - |
| CDK2 | 85% | - | - | - |
| ROCK1 | 60% | - | - | - |
| AKT1 | 10% | - | - | - |
Note: Data for AGK2, Tenovin-6, and TM are from published literature. The data for SIRT2-IN-X is hypothetical and for illustrative purposes only. A comprehensive screen would include hundreds of kinases.
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor using a commercial kinase profiling service.
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Compound Preparation: Prepare a 10 mM stock solution of the kinase inhibitor in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[2]
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Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
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Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm target engagement of the inhibitor in a cellular environment.
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Cell Treatment: Treat intact cells with the SIRT2 inhibitor or vehicle control for a specified time.
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Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes) and then cool them on ice.
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Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
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Protein Detection: Analyze the amount of soluble target protein (SIRT2 and potential off-targets) at each temperature using Western blotting or another suitable protein detection method.
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Data Analysis: An increase in the thermal stability of the target protein in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Workflow for identifying and validating off-target kinase activity.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Specificity of SIRT2 Inhibitors in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the specificity of SIRT2 inhibitors, using SirReal2 as a primary example, in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is SirReal2, and why is it considered a specific SIRT2 inhibitor?
A1: SirReal2 is a potent and selective small-molecule inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase. Its specificity arises from a unique binding mechanism that involves a ligand-induced rearrangement of the SIRT2 active site, creating a highly selective interaction.[1] This minimizes off-target effects on other sirtuin isoforms.
Q2: What are the primary cellular functions of SIRT2?
A2: SIRT2 is predominantly located in the cytoplasm and is involved in various cellular processes, including:
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Cell Cycle Regulation: SIRT2 deacetylates key proteins involved in mitotic progression.
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Metabolic Control: It plays a role in glucose metabolism and adipogenesis.[2]
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Oxidative Stress Response: SIRT2 can deacetylate transcription factors like FOXO3a, influencing the expression of antioxidant enzymes.
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Cytoskeletal Dynamics: A primary substrate of SIRT2 is α-tubulin, and its deacetylation affects microtubule stability.
Q3: What are the potential off-target effects of SIRT2 inhibitors?
A3: While highly selective inhibitors like SirReal2 exist, less specific inhibitors might interact with other sirtuin family members (SIRT1, SIRT3-7) due to the conserved NAD+ binding pocket. Potential off-target effects could also extend to other unrelated proteins. It is crucial to experimentally validate the specificity of any inhibitor in the chosen cellular model.
Q4: How can I experimentally confirm that the observed cellular phenotype is due to SIRT2 inhibition?
A4: To confirm that the observed effects are specifically due to SIRT2 inhibition, researchers should employ a combination of approaches:
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Perform genetic knockdown or knockout of SIRT2: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SIRT2 expression should phenocopy the effects of the inhibitor.
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Conduct rescue experiments: Re-introducing a SIRT2 expression vector (ideally a mutant version insensitive to the inhibitor) into SIRT2-depleted cells should reverse the observed phenotype.
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Perform target engagement studies: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to SIRT2 within the cell.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect after inhibitor treatment. | 1. Insufficient inhibitor concentration or treatment time. 2. Poor cell permeability of the inhibitor. 3. Low SIRT2 expression in the cellular model. 4. Inhibitor degradation. | 1. Perform a dose-response and time-course experiment. 2. Consult literature for optimal concentrations or try a more cell-permeable analog. 3. Confirm SIRT2 expression levels via Western Blot or qPCR. 4. Ensure proper storage and handling of the inhibitor. |
| Observed phenotype is inconsistent with known SIRT2 functions. | 1. Potential off-target effects of the inhibitor. 2. Cell-type specific functions of SIRT2. 3. Indirect effects downstream of a non-SIRT2 target. | 1. Perform off-target analysis using IP-MS (see Experimental Protocols). 2. Validate findings using genetic approaches (siRNA/CRISPR). 3. Use CETSA to confirm target engagement with SIRT2. |
| Difficulty confirming target engagement with CETSA. | 1. Suboptimal heating temperatures. 2. Insufficient antibody quality for detection. 3. Low protein concentration in the lysate. | 1. Optimize the temperature gradient to accurately determine the melting curve. 2. Validate the primary antibody for specificity and sensitivity in your application. 3. Ensure adequate cell numbers and efficient lysis to obtain sufficient protein. |
| Increased α-tubulin acetylation is not observed after inhibitor treatment. | 1. The specific lysine (B10760008) residue on α-tubulin is not a primary target in your cell line. 2. Compensatory mechanisms by other deacetylases. 3. Antibody for acetylated α-tubulin is not working. | 1. Investigate other known SIRT2 substrates. 2. Consider the activity of other HDACs, particularly HDAC6. 3. Include a positive control for the acetylated α-tubulin antibody (e.g., treatment with a pan-HDAC inhibitor like Trichostatin A). |
Quantitative Data
Table 1: Selectivity Profile of SIRT2 Inhibitor SirReal2
| Sirtuin Isoform | IC50 (nM) | Fold Selectivity vs. SIRT2 |
| SIRT1 | > 100,000 | > 714 |
| SIRT2 | 140 | 1 |
| SIRT3 | > 100,000 | > 714 |
| SIRT4 | > 100,000 | > 714 |
| SIRT5 | > 100,000 | > 714 |
| SIRT6 | > 100,000 | > 714 |
Data synthesized from multiple sources indicating high selectivity.[1]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of an inhibitor to SIRT2 in intact cells.
Materials:
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Cell culture reagents
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SIRT2 inhibitor (e.g., SirReal2) and vehicle (e.g., DMSO)
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Phosphate-buffered saline (PBS) with protease inhibitors
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PCR tubes
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Thermal cycler
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Lysis buffer (e.g., RIPA buffer)
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Reagents for Western Blotting
Procedure:
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Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the SIRT2 inhibitor or vehicle for the desired time (e.g., 1 hour).
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Harvesting: Wash cells with PBS and harvest by scraping. Pellet the cells by centrifugation.
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Resuspension: Resuspend the cell pellet in PBS containing protease inhibitors.
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Aliquoting: Distribute the cell suspension into PCR tubes for each temperature point.
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Heat Shock: Place the PCR tubes in a thermal cycler and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step to 4°C.
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Cell Lysis: Add lysis buffer to each tube and lyse the cells (e.g., through freeze-thaw cycles or sonication).
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Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
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Sample Preparation: Collect the supernatant, which contains the soluble protein fraction, and determine the protein concentration.
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Western Blot Analysis: Analyze the soluble protein fractions by Western Blotting using a validated SIRT2 antibody. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol helps identify potential off-target binding partners of the SIRT2 inhibitor.
Materials:
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Cell culture reagents and lysis buffer
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SIRT2 inhibitor
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Antibody against the inhibitor (if available) or use of a tagged inhibitor
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Protein A/G magnetic beads
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Wash buffers
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Elution buffer
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Reagents for mass spectrometry sample preparation (e.g., urea, DTT, iodoacetamide, trypsin)
Procedure:
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Cell Lysis: Lyse inhibitor-treated and control cells with a suitable lysis buffer.
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Pre-clearing: Pre-clear the lysates with protein A/G beads to reduce non-specific binding.
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Immunoprecipitation: Incubate the pre-cleared lysates with an antibody targeting the inhibitor (or with beads if a tagged inhibitor is used) overnight at 4°C.
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Bead Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.
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Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
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Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
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LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify proteins that are significantly enriched in the inhibitor-treated sample compared to the control. These are potential off-target interactors.
Western Blot for α-Tubulin Acetylation
This protocol assesses the functional consequence of SIRT2 inhibition on its primary substrate.
Materials:
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Cell culture reagents and lysis buffer
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SIRT2 inhibitor
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Reagents for SDS-PAGE and protein transfer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Treatment and Lysis: Treat cells with the SIRT2 inhibitor at various concentrations and lyse the cells.
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Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-α-tubulin and total α-tubulin overnight at 4°C.
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Washing: Wash the membrane with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the ratio of acetylated α-tubulin to total α-tubulin indicates successful SIRT2 inhibition.
Visualizations
Figure 1: Experimental workflow for validating the specificity of a SIRT2 inhibitor.
References
Technical Support Center: Synthesis of SIRT2-IN-15 and Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of the SIRT2 inhibitor, SIRT2-IN-15, and its structural analogs.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: The putative chemical structure of this compound is 2-((3-(1H-tetrazol-5-yl)phenyl)amino)-N-cyclopropyl-4-methyl-5-(thiazol-2-yl)thiophene-3-carboxamide.
Q2: What are the main challenges in synthesizing this compound and its analogs?
A2: The primary challenges include:
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Multi-step synthesis: The synthesis is linear and involves several steps, which can lead to low overall yields.
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Heterocyclic ring formation: The construction of the thiophene, thiazole, and tetrazole rings can be challenging and may require specific catalysts and reaction conditions.
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Purification: Purification of intermediates and the final product can be difficult due to the presence of multiple polar functional groups and potential for side products.
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Selectivity: Achieving high selectivity for SIRT2 over other sirtuin isoforms, particularly the structurally similar SIRT1 and SIRT3, is a key challenge in designing and synthesizing analogs.[1][2]
Q3: What are the key starting materials for the synthesis of the thiophene-3-carboxamide (B1338676) core?
A3: Key starting materials typically include a substituted β-keto ester and an activated methylene (B1212753) nitrile, which undergo a Gewald-type reaction to form the 2-aminothiophene core.
Q4: Are there any common side reactions to be aware of during the synthesis?
A4: Yes, common side reactions may include the formation of regioisomers during the Gewald reaction, incomplete amide bond formation, and side reactions related to the functionalization of the heterocyclic rings. Careful control of reaction conditions and purification of intermediates are crucial to minimize these issues.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound and its analogs, focusing on the key reaction steps.
Gewald Aminothiophene Synthesis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low to no yield of the 2-aminothiophene product. | - Inactive catalyst (if used).- Incorrect reaction temperature.- Poor quality of starting materials. | - Ensure the base catalyst (e.g., morpholine (B109124), piperidine) is fresh and active.- Optimize the reaction temperature; some reactions require heating while others proceed at room temperature.- Verify the purity of the β-keto ester and the active methylene nitrile by NMR or other analytical techniques. |
| Formation of multiple products (isomers). | - Lack of regioselectivity in the initial condensation. | - Modify the reaction solvent to influence selectivity.- Experiment with different base catalysts or catalyst concentrations.- Purify the desired isomer carefully using column chromatography. |
| Product is an insoluble tar. | - Polymerization of starting materials or intermediates.- Reaction temperature is too high. | - Lower the reaction temperature and extend the reaction time.- Add the reagents slowly to control the reaction rate.- Ensure efficient stirring. |
Amide Bond Formation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete conversion to the amide. | - Inefficient coupling reagent.- Steric hindrance from the amine or carboxylic acid.- Presence of moisture. | - Use a more powerful coupling reagent (e.g., HATU, HOBt/EDC).- Increase the reaction temperature or extend the reaction time.- Ensure all reagents and solvents are anhydrous. |
| Low yield of the desired amide. | - Epimerization at the α-carbon (if chiral).- Side reactions with the coupling reagent. | - Use a base like DIPEA which is known to minimize epimerization.- Add the coupling reagent at a lower temperature (e.g., 0 °C) and then warm to room temperature. |
| Difficulty in purifying the product from the coupling reagents. | - Water-soluble byproducts from coupling reagents (e.g., urea (B33335) from EDC). | - Perform an aqueous workup to remove water-soluble impurities.- Use a resin-bound coupling reagent that can be filtered off. |
Tetrazole Ring Formation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the tetrazole. | - Incomplete reaction of the nitrile with azide (B81097).- Decomposition of the azide source (e.g., sodium azide with strong acid). | - Use a catalyst such as zinc chloride or ammonium (B1175870) chloride to facilitate the cycloaddition.- Ensure the reaction is run for a sufficient amount of time (can be >24 hours).- Use a milder acid or a different azide source (e.g., trimethylsilyl (B98337) azide). |
| Safety concerns with azides. | - Sodium azide is highly toxic and potentially explosive. | - Handle sodium azide with appropriate personal protective equipment.- Avoid contact with strong acids which can generate highly toxic hydrazoic acid. |
Quantitative Data Summary
The following table summarizes typical inhibitory activities of different classes of SIRT2 inhibitors.
| Inhibitor Class | Example Compound | SIRT2 IC₅₀ (µM) | Selectivity over SIRT1 | Selectivity over SIRT3 | Reference |
| Cambinol Analogs | Compound 6j | 1.0 | >90-fold | >90-fold | [3] |
| Open-Ring Cambinol Analogs | Compound 19a | 0.25 | >200-fold | >200-fold | [4] |
| Thienopyrimidinones | Compound 15e | Submicromolar | >100-fold | >100-fold | [2] |
| 3-Aminobenzyloxy Nicotinamides | Compound 15b | ~0.5 | High | High | [1] |
Experimental Protocols
General Synthesis of a 2-Aminothiophene-3-carboxamide Core
This protocol is a general representation for the synthesis of the core structure of this compound and its analogs.
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Step 1: Gewald Aminothiophene Synthesis.
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To a solution of an appropriate β-keto ester (1.0 eq) and an active methylene nitrile (e.g., malononitrile, 1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
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Add a catalytic amount of a base such as morpholine or piperidine (B6355638) (0.1-0.2 eq).
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Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Step 2: N-acylation.
-
Suspend the 2-aminothiophene derivative (1.0 eq) in a suitable solvent like dichloromethane (B109758) or THF.
-
Add a base such as triethylamine (B128534) or DIPEA (1.5-2.0 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (B1165640) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Step 3: Amide Bond Formation.
-
Dissolve the carboxylic acid intermediate (1.0 eq) in an anhydrous solvent like DMF or dichloromethane.
-
Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) or HATU (1.2 eq).
-
Add a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (e.g., cyclopropylamine, 1.1 eq).
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with an organic solvent and wash with aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
-
Visualizations
Signaling Pathway
Caption: SIRT2 signaling pathways affected by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Cambinol Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with SIRT2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to assist you in troubleshooting and interpreting unexpected experimental results when using SIRT2 inhibitors, with a focus on a hypothetical inhibitor, SIRT2-IN-15. The guidance provided is based on the known characteristics of sirtuin biology and established SIRT2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are using this compound and observing a phenotype that doesn't align with the known functions of SIRT2. What could be the reason?
A1: Unexpected phenotypes when using a chemical inhibitor can arise from several factors:
-
Off-target effects: The inhibitor may be affecting other proteins besides SIRT2. Sirtuin family members, particularly SIRT1 and SIRT3, share structural similarities with SIRT2, making them potential off-targets.[1][2]
-
Context-dependent function of SIRT2: The role of SIRT2 can be highly dependent on the cell type, developmental stage, and metabolic state.[3] Its function as a tumor suppressor or promoter, for instance, is debated and appears to be context-specific.[4][5][6]
-
Activation of compensatory pathways: Inhibition of SIRT2 might trigger cellular signaling cascades that compensate for the loss of its activity, leading to unforeseen outcomes.
-
Compound-specific effects: The chemical scaffold of the inhibitor itself might have biological activity independent of its effect on SIRT2.
Q2: How can we validate that the observed phenotype is a direct result of SIRT2 inhibition?
A2: To confirm on-target activity, a multi-faceted approach is recommended:
-
Use a structurally different SIRT2 inhibitor: If a different, well-characterized SIRT2 inhibitor with a distinct chemical structure recapitulates the phenotype, it strengthens the evidence for on-target action.
-
Genetic knockdown or knockout: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce SIRT2 expression should produce a similar phenotype if the inhibitor's effect is on-target.
-
Rescue experiment: In a SIRT2 knockdown or knockout background, the phenotype should not be further exacerbated by the inhibitor. Conversely, overexpressing a SIRT2 mutant that is resistant to the inhibitor should rescue the phenotype.
-
Dose-response analysis: The phenotype should correlate with the concentration of the inhibitor used, ideally within the known IC50 range for SIRT2.
Q3: Our SIRT2 inhibitor works in our biochemical (in vitro) assay but fails to show efficacy in our cell-based (in vivo) model. What are the possible reasons?
A3: Discrepancies between in vitro and in vivo results are common and can be attributed to:
-
Cellular permeability: The inhibitor may not efficiently cross the cell membrane to reach its cytoplasmic and/or nuclear target.
-
Compound stability and metabolism: The inhibitor could be rapidly metabolized or effluxed by the cells.
-
Subcellular localization: SIRT2 is predominantly cytoplasmic but can translocate to the nucleus during mitosis.[3] The inhibitor must be able to reach the relevant subcellular compartment where the targeted SIRT2 population resides.
-
High intracellular NAD+ levels: As sirtuins are NAD+-dependent deacetylases, high intracellular concentrations of NAD+ can outcompete the inhibitor, especially if it is competitive with NAD+.[7][8]
Troubleshooting Guide for Unexpected Phenotypes
This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments with SIRT2 inhibitors like this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Increased cell death or toxicity | 1. Off-target effects: The inhibitor might be hitting essential cellular targets other than SIRT2. For example, some sirtuin inhibitors have been shown to induce apoptosis-like changes in platelets.[9] 2. High inhibitor concentration: The concentration used might be too high, leading to non-specific toxicity. 3. On-target toxicity in the specific cell line: The cell line being used may be particularly sensitive to SIRT2 inhibition. | 1. Verify selectivity: Test the inhibitor against other sirtuins (SIRT1, SIRT3) and a panel of kinases. 2. Perform a dose-response curve: Determine the minimal effective concentration that elicits the desired phenotype without causing widespread cell death. 3. Use a genetic approach: Confirm if SIRT2 knockdown/knockout phenocopies the inhibitor's effect. |
| No observable phenotype | 1. Insufficient inhibitor concentration or incubation time: The inhibitor may not have reached a sufficient intracellular concentration or been present long enough to exert its effect. 2. Poor bioavailability: The inhibitor may have low cell permeability or be rapidly degraded. 3. Cellular context: The specific cell line or experimental conditions may lack the necessary downstream effectors for SIRT2 inhibition to produce a measurable phenotype. 4. Redundant pathways: Other cellular mechanisms may be compensating for the loss of SIRT2 activity. | 1. Optimize treatment conditions: Increase the concentration and/or incubation time, while monitoring for toxicity. 2. Assess cellular uptake: If possible, use analytical methods like LC-MS to measure the intracellular concentration of the inhibitor. 3. Use a positive control: Treat a cell line known to be responsive to SIRT2 inhibition. 4. Investigate compensatory mechanisms: Explore the involvement of other sirtuins or related pathways. |
| Contradictory results compared to published data | 1. Differences in experimental conditions: Cell line passage number, media composition, and serum concentration can all influence cellular responses. 2. Variability in inhibitor batches: There may be differences in the purity or activity of the inhibitor from different suppliers or synthesis batches. 3. Context-dependent SIRT2 function: As mentioned, the role of SIRT2 can vary significantly between different biological systems.[3] | 1. Standardize protocols: Ensure all experimental parameters are consistent with the published literature. 2. Validate the inhibitor: Confirm the identity and purity of your inhibitor batch. 3. Consider the biological context: Acknowledge that your experimental system may have unique characteristics that lead to different outcomes. |
Data Presentation: Selectivity of Common SIRT2 Inhibitors
The selectivity profile of an inhibitor is crucial for interpreting experimental results. Below is a summary of the half-maximal inhibitory concentrations (IC50) for several well-characterized SIRT2 inhibitors against SIRT1 and SIRT3. This data can serve as a reference when evaluating the potential for off-target effects.
| Inhibitor | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Reference(s) |
| AGK2 | 3.5 | 30 | 91 | [10] |
| SirReal2 | 0.14 | >100 | >100 | [11] |
| TM (Thiomyristoyl) | ~0.05 (stoichiometric) | >10 | >10 | [5] |
| NH4-13 | 0.087 | >50 | >50 | [12] |
| Cambinol | ~5 | ~15 | Moderate Inhibition | [2][7] |
Experimental Protocols
Protocol 1: In Vitro Sirtuin Deacetylase Assay
This protocol is designed to determine the IC50 of an inhibitor against SIRT2 and to assess its selectivity against other sirtuins.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Recombinant human SIRT1, SIRT2, and SIRT3.
-
Fluorogenic substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorophore).
-
NAD+ solution.
-
This compound and control inhibitors dissolved in DMSO.
-
Developer solution.
-
-
Set up the Reaction:
-
In a 96-well plate, add assay buffer, sirtuin enzyme, and the inhibitor at various concentrations.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate and NAD+ to start the reaction.
-
Incubate for 1-2 hours at 37°C.
-
-
Develop and Read Signal:
-
Add the developer solution and incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol confirms the direct binding of an inhibitor to its target in intact cells.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification and Western Blot:
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Quantify the protein concentration in the soluble fraction.
-
Analyze the amount of soluble SIRT2 at each temperature by Western blot.
-
-
Data Analysis:
-
A ligand-bound protein is generally more thermally stable. Therefore, in the presence of a binding inhibitor, the SIRT2 band should be more prominent at higher temperatures compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by SIRT2 in the cytoplasm and nucleus.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]
- 2. Recent advances in the development of histone deacylase SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 9. Sirtuin Inhibition Induces Apoptosis-like Changes in Platelets and Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating SIRT2 Inhibition: A Comparative Guide for Researchers
For researchers and drug development professionals, rigorously validating the inhibitory effect of novel compounds on Sirtuin 2 (SIRT2) is a critical step in preclinical development. This guide provides a framework for comparing the performance of a SIRT2 inhibitor, using established compounds as benchmarks. While specific data for SIRT2-IN-15 is not publicly available, this guide outlines the necessary experiments and presents comparative data for well-characterized SIRT2 inhibitors, offering a roadmap for the validation of any new SIRT2-targeting molecule.
Comparative Analysis of SIRT2 Inhibitors
A direct comparison of the biochemical potency and cellular activity of a novel inhibitor against known standards is essential. The following tables summarize key data for several widely used SIRT2 inhibitors.
In Vitro Inhibitory Potency Against Sirtuins
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. It is crucial to assess the selectivity of an inhibitor by testing its activity against other related sirtuin isoforms, particularly SIRT1 and SIRT3.
| Inhibitor | SIRT2 IC50 (μM) | SIRT1 IC50 (μM) | SIRT3 IC50 (μM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| AGK2 | 3.5[1] | 30[2] | 91[2] | ~8.6 | ~26 | [1][2] |
| SirReal2 | 0.14[3] | >100 | >100 | >714 | >714 | [3] |
| Tenovin-6 | ~21 | ~10.5 | - | ~0.5 | - | |
| TM | 0.038[4] | 26[4] | >50[4] | ~684 | >1315 | [4] |
Note: Lower IC50 values indicate higher potency. Higher selectivity ratios indicate a greater preference for inhibiting SIRT2 over other sirtuins.
Cellular Activity of SIRT2 Inhibitors
Validating target engagement and downstream effects within a cellular context is a critical step. This often involves measuring the acetylation of known SIRT2 substrates, such as α-tubulin, and assessing the impact on cell growth.
| Inhibitor | Cell Line | Cellular Effect | Concentration | Reference |
| AGK2 | HeLa | Increased α-tubulin acetylation | 10 µM[1] | [1] |
| SirReal2 | HeLa | Increased α-tubulin acetylation | 10 µM | |
| Tenovin-6 | MCF-7 | Increased p53 acetylation (SIRT1 substrate) | 25 µM[4] | [4] |
| TM | HCT116 | Inhibition of anchorage-independent growth | - | [5] |
Experimental Protocols for Inhibitor Validation
To ensure reproducibility and accuracy, detailed experimental protocols are necessary. The following sections outline standard methods for validating SIRT2 inhibitors.
SIRT2 Enzymatic Assay (Fluorometric)
This assay measures the enzymatic activity of SIRT2 by detecting the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or H3K9)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add the SIRT2 inhibitor to be tested at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Nicotinamide).
-
Initiate the reaction by adding the recombinant SIRT2 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate the development step by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the release of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment.[6][7][8] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and reagents
-
SIRT2 inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
SIRT2-specific antibody
Procedure:
-
Culture cells to the desired confluency and treat with the SIRT2 inhibitor or vehicle control for a defined period.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells to release soluble proteins. Common methods include freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant and quantify the amount of soluble SIRT2 using Western blotting or an ELISA-based method.
-
Plot the amount of soluble SIRT2 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for validating a SIRT2 inhibitor.
Caption: Simplified SIRT2 signaling pathway.
References
- 1. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of SIRT2-IN-15 and Other Leading SIRT2 Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of sirtuin modulators, the selection of a potent and selective SIRT2 inhibitor is critical for advancing investigations into the multifaceted roles of this enzyme in health and disease. This guide provides an objective comparison of SIRT2-IN-15 (also known as TM) with other prominent SIRT2 inhibitors, including AGK2, SirReal2, AK-7, and Tenovin-6, supported by experimental data and detailed methodologies.
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders and cancer.[1][2] Its primary cytoplasmic localization and key role in deacetylating non-histone proteins, such as α-tubulin, make it a subject of intense research.[3] A variety of small molecule inhibitors have been developed to probe SIRT2 function and assess its therapeutic potential. This guide focuses on a direct comparison of their performance based on available data.
Quantitative Comparison of SIRT2 Inhibitor Potency and Selectivity
The efficacy of a SIRT2 inhibitor is determined by its potency, typically measured as the half-maximal inhibitory concentration (IC50), and its selectivity for SIRT2 over other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3. The following tables summarize the available IC50 data for this compound and its counterparts. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Potency of SIRT2 Inhibitors (IC50, µM)
| Inhibitor | SIRT2 Deacetylation | SIRT2 Demyristoylation | SIRT1 Deacetylation | SIRT3 Deacetylation | Reference |
| This compound (TM) | 0.038 | 0.049 | ~26 | >100 | [4] |
| AGK2 | 3.5 - 9 | Not Inhibited | 30 | 91 | [4][5] |
| SirReal2 | 0.14 - 0.23 | Not Inhibited | >100 | >100 | [4] |
| AK-7 | 15.5 | Not Reported | Not Inhibited | Not Inhibited | N/A |
| Tenovin-6 | 9 | Not Inhibited | ~26 | Not Reported | [4] |
Table 2: Cellular Activity of SIRT2 Inhibitors
| Inhibitor | Cell Growth Inhibition (GI50, µM) | Notes on Cellular Effects | Reference |
| This compound (TM) | Varies by cell line (e.g., ~5-20 µM) | Cancer cell-specific toxicity, promotes c-Myc degradation. | [4][6] |
| AGK2 | Varies by cell line | Rescues α-synuclein-mediated toxicity. | [4] |
| SirReal2 | Varies by cell line (e.g., >25 µM) | Induces tubulin hyperacetylation. | [4] |
| AK-7 | Not Reported | Neuroprotective in Huntington's disease models. | N/A |
| Tenovin-6 | 1 - 9 | Potent cytotoxicity, but not cancer cell-specific. | [4] |
Mechanism of Action
The mechanism by which an inhibitor interacts with its target enzyme is a crucial aspect of its profile.
-
This compound (TM) is a mechanism-based inhibitor that forms a stalled covalent intermediate with NAD+ and the enzyme.[6]
-
AGK2 acts as a competitive inhibitor with respect to the NAD+ co-substrate.[7]
-
SirReal2 is an allosteric inhibitor, binding to a pocket adjacent to the active site and inducing a conformational change.[8]
-
AK-7 's mechanism is not as extensively detailed in the provided search results but is known to be a selective SIRT2 inhibitor.
-
Tenovin-6 is a non-selective inhibitor of SIRT1 and SIRT2.[4]
Experimental Protocols
Reproducible and rigorous experimental design is the bedrock of reliable inhibitor comparison. The following are detailed methodologies for key experiments used to characterize and compare SIRT2 inhibitors.
In Vitro SIRT2 Enzymatic Assay (HPLC-based)
This assay quantifies the enzymatic activity of SIRT2 by measuring the deacylation of a peptide substrate using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human SIRT2 enzyme
-
Acylated peptide substrate (e.g., H3K9Ac or H3K9Myr)
-
NAD+
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Quench solution (e.g., 0.1% Trifluoroacetic acid)
-
HPLC system with a C18 column
Procedure:
-
Prepare a serial dilution of the inhibitors in the assay buffer.
-
In a microcentrifuge tube, combine the SIRT2 enzyme, NAD+, and the inhibitor (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the acylated peptide substrate.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the quench solution.
-
Analyze the reaction mixture by HPLC to separate the acylated and deacetylated peptide products.
-
Quantify the peak areas to determine the percentage of substrate conversion and calculate the IC50 values.[1][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cultured cells (e.g., HEK293T)
-
SIRT2 inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against SIRT2 and a secondary antibody
Procedure:
-
Treat cultured cells with the SIRT2 inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble SIRT2 in the supernatant using Western blotting.
-
Plot the amount of soluble SIRT2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[10][11]
Signaling Pathways and Experimental Workflows
// Nodes SIRT2 [label="SIRT2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_tubulin [label="α-Tubulin", fillcolor="#FBBC05", fontcolor="#202124"]; microtubule_dynamics [label="Microtubule\nDynamics", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_cycle [label="Cell Cycle\nProgression", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; cMyc [label="c-Myc", fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_degradation [label="Protein\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; cancer [label="Cancer", fillcolor="#202124", fontcolor="#FFFFFF"]; neurodegeneration [label="Neurodegeneration", fillcolor="#202124", fontcolor="#FFFFFF"]; SIRT2_Inhibitors [label="SIRT2 Inhibitors\n(this compound, etc.)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges SIRT2 -> alpha_tubulin [label="Deacetylates"]; alpha_tubulin -> microtubule_dynamics; microtubule_dynamics -> cell_cycle; SIRT2 -> p53 [label="Deacetylates"]; p53 -> apoptosis; SIRT2 -> cMyc [label="Stabilizes"]; cMyc -> protein_degradation [dir=back]; cell_cycle -> cancer; apoptosis -> cancer [dir=back]; protein_degradation -> cancer [dir=back]; microtubule_dynamics -> neurodegeneration; SIRT2_Inhibitors -> SIRT2 [arrowhead=tee]; } SIRT2 signaling in cancer and neurodegeneration.
// Nodes start [label="Start: Select SIRT2 Inhibitors", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vitro [label="In Vitro Enzymatic Assay\n(HPLC-based)", fillcolor="#FBBC05", fontcolor="#202124"]; ic50 [label="Determine IC50 Values\n(Potency & Selectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; cellular [label="Cell-Based Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cetsa [label="Cellular Thermal Shift Assay\n(Target Engagement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; western_blot [label="Western Blot\n(α-tubulin acetylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cytotoxicity [label="Cytotoxicity Assay\n(GI50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis & Comparison", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> in_vitro; in_vitro -> ic50; start -> cellular; cellular -> cetsa; cellular -> western_blot; cellular -> cytotoxicity; ic50 -> data_analysis; cetsa -> data_analysis; western_blot -> data_analysis; cytotoxicity -> data_analysis; } Workflow for comparing SIRT2 inhibitors.
Conclusion
The comparative analysis reveals that this compound (TM) is a highly potent and selective SIRT2 inhibitor, unique in its ability to inhibit both the deacetylation and demyristoylation activities of SIRT2.[4] While other inhibitors like SirReal2 also exhibit high potency and selectivity for deacetylation, and Tenovin-6 shows potent cytotoxicity, this compound's dual activity and cancer-cell-specific toxicity make it a valuable tool for studying the full range of SIRT2's biological functions.[4] AGK2 and AK-7 have demonstrated utility in models of neurodegenerative diseases. The choice of inhibitor will ultimately depend on the specific research question and experimental context. This guide provides a foundational dataset and standardized protocols to aid in the informed selection and application of these critical research tools.
References
- 1. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-Based Enzyme Assays for Sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of SIRT2-IN-15 and AGK2 in Neuroprotective Assays
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the roles of specific biological targets in disease pathogenesis. Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a promising therapeutic target for a variety of neurodegenerative disorders. This guide provides a detailed, objective comparison of two commercially available SIRT2 inhibitors, SIRT2-IN-15 and AGK2, with a focus on their application in neuroprotection assays.
This document summarizes available quantitative data, presents detailed experimental protocols for key neuroprotection assays, and visualizes the core signaling pathways and experimental workflows to aid in the informed selection of a SIRT2 inhibitor for research purposes.
Mechanism of Action: Targeting SIRT2 Deacetylase Activity
Both this compound and AGK2 exert their biological effects by inhibiting the catalytic activity of SIRT2. SIRT2 is predominantly a cytoplasmic protein that deacetylates a number of substrates, including α-tubulin, a key component of microtubules.[1] By inhibiting SIRT2, these small molecules lead to the hyperacetylation of α-tubulin and other substrates, which in turn can modulate various cellular processes implicated in neurodegeneration, such as microtubule stability, protein aggregation, and cellular stress responses. The primary mechanism of neuroprotection afforded by SIRT2 inhibition is thought to involve the modulation of downstream signaling pathways that are dysregulated in neurodegenerative diseases.
Quantitative Comparison of Inhibitor Performance
A direct head-to-head comparison of this compound and AGK2 in the same neuroprotection assays is not extensively documented in the available scientific literature. However, by compiling data from independent studies, we can provide an overview of their respective potencies and selectivities.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| This compound | SIRT2 | 1.3 µM | >230-fold selective over SIRT1 and SIRT3 (IC50 >300 µM) | |
| AGK2 | SIRT2 | ~3.5 µM | ~8.6-fold selective over SIRT1 (IC50 ~30 µM) and ~26-fold selective over SIRT3 (IC50 ~91 µM) | [2][3] |
Note: IC50 values can vary depending on the specific assay conditions, substrates, and enzyme preparations used. The data presented here are for comparative purposes.
Performance in Neuroprotection Assays
While data for this compound in neuroprotection models is limited in the reviewed literature, AGK2 has been more extensively studied and has demonstrated neuroprotective effects across a range of in vitro and in vivo models of neurodegenerative diseases.
In Vitro Neuroprotection Data
| Assay | Cell Model | Neurotoxic Insult | Inhibitor | Concentration | Observed Effect | Reference |
| Neuronal Viability | Primary striatal neurons | Mutant Huntingtin (Htt171-82Q) | AGK2 | Not specified | Significantly rescued striatal neurons from mutant Htt toxicity | [4][5] |
| Inclusion Body Formation | Primary striatal neurons | Mutant Huntingtin (Htt171-82Q) | AGK2 | Not specified | Significantly reduced the number of mutant Htt positive inclusions | [4][5] |
In Vivo Neuroprotection Data
| Animal Model | Disease Model | Inhibitor | Dosing Regimen | Key Findings | Reference |
| Mouse | Huntington's Disease (R6/2 and 140 CAG Htt knock-in) | AK-7 (a brain-permeable SIRT2 inhibitor similar to AGK2) | Daily injections | Improved motor function, extended survival, reduced brain atrophy, and reduction of aggregated mutant huntingtin | [6][7] |
| Mouse | Ischemic Stroke (MCAO) | AGK2 | Not specified | Substantial reduction in ipsilateral infarct area and significant improvement in neurological outcomes | [8] |
| Mouse | Ischemic Stroke (MCAO) | SIRT2 knockout | Genetic ablation | Less neurological deficits compared to wild-type mice | [9] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of SIRT2 inhibitors are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing neuroprotective efficacy.
Signaling Pathways Modulated by SIRT2 Inhibition
Caption: SIRT2 inhibition leads to neuroprotection through multiple downstream pathways.
Experimental Workflow for In Vitro Neuroprotection Assay
References
- 1. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 3. RTN4B‐mediated suppression of Sirtuin 2 activity ameliorates β‐amyloid pathology and cognitive impairment in Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme inhibition protects against Huntington's disease damage in 2 animal models | EurekAlert! [eurekalert.org]
- 8. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockout of silent information regulator 2 (SIRT2) preserves neurological function after experimental stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SIRT2-IN-15 vs. Tenovin-6 for Sirtuin 2 Inhibition
For Immediate Release
[City, State] – December 12, 2025 – In the landscape of sirtuin-targeted drug discovery, the demand for potent and selective inhibitors is paramount for dissecting the intricate roles of these enzymes in health and disease. This guide provides a comprehensive head-to-head comparison of two small molecule inhibitors of Sirtuin 2 (SIRT2): SIRT2-IN-15 and Tenovin-6. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of SIRT2 inhibitors for their experimental needs.
Executive Summary
This comparison guide delves into the inhibitory potency, selectivity, mechanism of action, and cellular effects of this compound and Tenovin-6. While both compounds demonstrate inhibitory activity against SIRT2, they exhibit distinct profiles. This compound emerges as a highly potent and selective inhibitor of SIRT2. In contrast, Tenovin-6, while also inhibiting SIRT2, displays a broader spectrum of activity, notably inhibiting Sirtuin 1 (SIRT1) and activating the tumor suppressor p53. These differences have significant implications for their application in research and potential therapeutic development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Tenovin-6, providing a clear comparison of their biochemical and cellular activities.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | SIRT2 IC50 | SIRT1 IC50 | SIRT3 IC50 | Data Source(s) |
| This compound (compound 15) | ~0.25 µM | >50 µM | >50 µM | [1] |
| Tenovin-6 | 10 µM | 21 µM | 67 µM | [2] |
Table 2: Cellular Activity
| Compound | Effect on α-tubulin acetylation | Effect on p53 acetylation | Other Reported Cellular Effects | Data Source(s) |
| This compound (compound 15) | Increased | Not explicitly reported | Anti-proliferative activity in breast cancer cell lines (MDA-MB-231 and MCF-7) | [3] |
| Tenovin-6 | Increased | Increased | Induces apoptosis, inhibits autophagy, activates p53 transcriptional activity | [2][4] |
Mechanism of Action
This compound (compound 15) is a potent and selective inhibitor of the NAD+-dependent deacetylase SIRT2. Its mechanism of action is primarily through direct inhibition of the enzymatic activity of SIRT2, leading to the hyperacetylation of its substrates, such as α-tubulin.[1][3]
Tenovin-6 exhibits a dual mechanism of action. It functions as an inhibitor of both SIRT1 and SIRT2, leading to the hyperacetylation of their respective substrates.[2] Concurrently, Tenovin-6 is known to activate the transcriptional activity of the tumor suppressor p53, which contributes to its anti-cancer effects.[2] Its inhibitory effect on autophagy has also been reported to be a key mechanism of its action in certain cancer types, independent of its effects on sirtuins and p53.[4]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Selectivity Profile of a Potent SIRT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of a potent Sirtuin 2 (SIRT2) inhibitor against other human sirtuin isoforms. While the specific compound "SIRT2-IN-15" was not identified in the reviewed literature, this guide utilizes data for a representative and highly selective SIRT2 inhibitor, SirReal2, to illustrate a characteristic selectivity profile. The information herein is intended to provide a framework for evaluating the specificity of SIRT2-targeted compounds.
Selectivity Profile of SirReal2
The inhibitory activity of SirReal2 was assessed against a panel of human sirtuins (SIRT1-SIRT6). The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of selectivity.
| Sirtuin Isoform | IC50 (nM) | Selectivity vs. SIRT2 |
| SIRT2 | 140 | - |
| SIRT1 | >100,000 (22% inhibition at 100 µM) | >714-fold |
| SIRT3 | >100,000 | >714-fold |
| SIRT4 | Not reported | Not reported |
| SIRT5 | >100,000 | >714-fold |
| SIRT6 | >200,000 (19% inhibition at 200 µM) | >1428-fold |
| SIRT7 | Not reported | Not reported |
Data sourced from a study on SirReal2, a potent and selective SIRT2 inhibitor[1]. It is important to note that IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of sirtuin inhibitor selectivity is crucial for understanding its biological effects. The following outlines a common experimental methodology for assessing the potency and selectivity of SIRT2 inhibitors.
In Vitro Sirtuin Activity Assay (Fluorogenic Peptide-Based)
This assay measures the NAD+-dependent deacetylase activity of sirtuins.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT5, SIRT6)
-
Fluorogenic sirtuin substrate (e.g., Z-Lys(Acetyl)-AMC for SIRT1/2, Fluor-de-Lys for SIRT3)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
Test inhibitor (e.g., SirReal2) dissolved in DMSO
-
96-well or 384-well microplates (black, for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The sirtuin enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., SirReal2) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The deacetylation reaction is initiated by the addition of a mixture of the fluorogenic substrate and NAD+.
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 30-60 minutes).
-
Development: A developer solution is added to the wells. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis: The fluorescence readings are corrected for background fluorescence (wells without enzyme or with a known inhibitor). The percent inhibition at each inhibitor concentration is calculated relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity profile of a sirtuin inhibitor.
Caption: Workflow for determining sirtuin inhibitor selectivity.
SIRT2 Signaling Pathway Context
SIRT2 is a predominantly cytoplasmic deacetylase that plays a role in various cellular processes. Its inhibition can impact multiple signaling pathways. The diagram below illustrates a simplified pathway involving SIRT2 and some of its key substrates.
References
A Researcher's Guide: Validating the Mechanism of Action of SIRT2-IN-15 Using siRNA
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target mechanism of action for a novel Sirtuin 2 (SIRT2) inhibitor, exemplified by SIRT2-IN-15. We will compare the use of small interfering RNA (siRNA) with alternative validation methods and provide detailed experimental protocols and representative data.
Introduction to SIRT2 as a Therapeutic Target
Sirtuin 2 (SIRT2) is a NAD⁺-dependent protein deacetylase, a member of the sirtuin family of enzymes.[1][2] Primarily located in the cytoplasm, SIRT2 plays a crucial role in a variety of cellular processes, including metabolic regulation, cell cycle control, and microtubule dynamics.[1][3][4] Its involvement in the pathophysiology of cancer, neurodegenerative diseases, and metabolic disorders has made it an attractive target for therapeutic intervention.[1][5][6]
Novel small molecule inhibitors like this compound hold therapeutic promise. However, it is critical to confirm that their biological effects are a direct result of engaging and inhibiting SIRT2. Target validation ensures that the observed phenotype is not due to off-target interactions, a common challenge in drug development.
The Principle of Target Validation: siRNA Phenocopying
Caption: Logical framework for validating an inhibitor's on-target effect.
SIRT2 Signaling and Experimental Workflow
SIRT2's best-characterized cytoplasmic function is the deacetylation of α-tubulin, a key component of microtubules.[10] Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can affect microtubule stability, cell migration, and cell division.[6][10] This provides a direct and measurable biomarker for assessing SIRT2 inhibition in cells.
Caption: SIRT2-mediated deacetylation of α-tubulin.
The experimental process involves treating cells with the inhibitor or siRNA and then measuring key outcomes at the protein, substrate, and phenotypic levels.
Caption: Experimental workflow for validating this compound mechanism of action.
Data Presentation and Comparison
The following tables summarize hypothetical, yet realistic, data from experiments designed to validate this compound.
Table 1: Comparison of this compound vs. SIRT2 siRNA Effects
| Parameter Measured | Vehicle Control | This compound (10 µM) | Negative Control siRNA | SIRT2 siRNA | Expected Outcome |
| Target Engagement | |||||
| SIRT2 mRNA Level (qPCR) | 100% | 98% ± 5% | 100% | 18% ± 4% | siRNA specifically reduces mRNA |
| SIRT2 Protein Level (Western) | 100% | 95% ± 8% | 100% | 25% ± 6% | siRNA specifically reduces protein |
| Biomarker Modulation | |||||
| Acetylated α-tubulin (Western) | 100% | 450% ± 35% | 100% | 420% ± 40% | Both inhibitor and siRNA increase substrate acetylation |
| Phenotypic Outcome | |||||
| Cell Migration (% Wound Closure) | 85% ± 6% | 35% ± 5% | 82% ± 7% | 38% ± 6% | Both inhibitor and siRNA impair cell migration |
Data are represented as mean ± SD relative to the appropriate control. The close alignment in the effects of this compound and SIRT2 siRNA on α-tubulin acetylation and cell migration strongly supports an on-target mechanism of action.
Table 2: Comparison of Target Validation Methodologies
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Post-transcriptional gene silencing via mRNA degradation.[7] | Rapid and transient, mimics pharmacological inhibition, high-throughput potential.[11] | Incomplete knockdown, potential for off-target effects, requires transfection optimization.[7] |
| CRISPR/Cas9 Knockout | Permanent gene disruption at the DNA level. | Complete loss of protein, stable cell lines can be generated. | Can induce compensatory mechanisms, more time-consuming to generate clones, potential for off-target gene edits.[11] |
| Alternative Inhibitor | Use of a structurally distinct inhibitor with the same target (e.g., AGK2).[12] | Helps rule out artifacts specific to one chemical scaffold. | The alternative inhibitor may have its own off-target effects. |
| Rescue Experiment | Re-expressing an siRNA-resistant version of the target gene.[9] | Conclusively proves the phenotype is due to loss of the target.[9] | Technically complex, requires molecular cloning and expression optimization. |
Detailed Experimental Protocols
-
Cell Seeding: The day before transfection, seed cells (e.g., MCF-7 breast cancer cells) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[13]
-
siRNA Complex Preparation:
-
For each well, dilute 50 pmol of SIRT2 siRNA or a non-targeting control siRNA into 250 µL of serum-free medium (e.g., Opti-MEM).[13]
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 5-10 minutes at room temperature.[13]
-
-
Transfection: Add the 500 µL siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate cells for 24-72 hours at 37°C. The optimal time should be determined to achieve maximal protein knockdown.
-
Validation of Knockdown:
-
qPCR: Harvest cells, extract total RNA, and perform reverse transcription to generate cDNA. Use SIRT2-specific primers to quantify mRNA levels by real-time PCR, normalizing to a housekeeping gene (e.g., GAPDH). A successful knockdown is typically >70% reduction in mRNA.[14]
-
Western Blot: Lyse cells and quantify total protein. Separate 20-30 µg of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against SIRT2 and a loading control (e.g., GAPDH or β-actin).
-
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Treat cells for a predetermined duration (e.g., 24 hours), based on the compound's known activity or time-course experiments.
-
Analysis: Harvest cells for downstream analysis, such as Western blot for biomarker modulation.
-
Cell Lysis: After treatment (siRNA or inhibitor), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate overnight at 4°C with primary antibodies for acetylated α-tubulin (e.g., Lys40) and total α-tubulin.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and quantify band intensity. Normalize the acetylated tubulin signal to the total tubulin signal.
-
-
Create Monolayer: Seed cells in a 24-well plate and grow to 95-100% confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a uniform scratch (wound) through the center of the monolayer.
-
Treatment: Gently wash with PBS to remove detached cells. Add fresh medium containing this compound, the vehicle control, or transfect with siRNAs as described previously.
-
Imaging: Capture images of the wound at time 0 and after a set period (e.g., 24 hours).
-
Analysis: Measure the area of the wound at both time points using software like ImageJ. Calculate the percentage of wound closure.[6]
Conclusion
Validating the mechanism of action is a non-negotiable step in the development of a targeted therapeutic agent. The combination of a potent small molecule inhibitor like this compound with a specific genetic tool like siRNA provides a rigorous and reliable method to confirm on-target activity. By demonstrating that the pharmacological inhibition of SIRT2 phenocopies its genetic knockdown, researchers can proceed with confidence that the observed biological effects are indeed mediated by the intended target, paving the way for further preclinical and clinical investigation.
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Cloning, Expression, and Functional Analysis of Sirtuin2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthego.com [synthego.com]
- 8. RNA-Targeting Techniques: A Comparative Analysis of Modern Approaches for RNA Manipulation in Cancer Research and Therapeutics [mdpi.com]
- 9. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 11. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
A Comparative Analysis of SIRT2 Inhibitors: SIRT2-IN-15 and SirReal2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable SIRT2 inhibitors, SIRT2-IN-15 and SirReal2. This analysis is supported by experimental data on their biochemical potency, selectivity, cellular activity, and impact on key signaling pathways.
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders. Its primary cytoplasmic localization and role in deacetylating key proteins like α-tubulin, c-Myc, and BubR1 have spurred the development of specific inhibitors to modulate its activity. This guide focuses on a comparative analysis of two such inhibitors: this compound and SirReal2.
Biochemical Performance and Selectivity
A critical aspect of any pharmacological inhibitor is its potency and selectivity for the intended target. The following table summarizes the in vitro inhibitory activities of this compound and SirReal2 against SIRT2 and other sirtuin family members.
| Inhibitor | Target | IC50 Value | Selectivity Notes |
| This compound | SIRT2 (deacetylase) | 7 µM | Data on selectivity against other sirtuins is limited. |
| SIRT2 (demyristoylase) | 37 µM | ||
| SirReal2 | SIRT2 | 140 nM[1][2] | Highly selective over SIRT1, SIRT3, SIRT4, SIRT5, and SIRT6 (>1000-fold).[1] |
| SIRT1 | >100 µM | ||
| SIRT3 | >100 µM |
SirReal2 demonstrates significantly higher potency against SIRT2, with an IC50 in the nanomolar range, compared to the micromolar potency of this compound. Furthermore, SirReal2 exhibits exceptional selectivity for SIRT2 over other tested sirtuins, a crucial feature for minimizing off-target effects in experimental and potential therapeutic applications.
Cellular Activity and Cytotoxicity
The efficacy of an inhibitor in a biological context is determined by its ability to engage its target within cells and elicit a functional response. Both this compound and SirReal2 have been evaluated for their effects on cellular processes regulated by SIRT2, such as α-tubulin acetylation. Inhibition of SIRT2 leads to an accumulation of acetylated α-tubulin, a key component of the microtubule network.
| Inhibitor | Cell Line | Assay | Result |
| SirReal2 | HeLa | α-tubulin acetylation | Induces hyperacetylation of the microtubule network.[1] |
| HeLa | BubR1 abundance | Induces destabilization of the checkpoint protein BubR1.[1] | |
| HCT116 | Anchorage-independent growth (GI50) | 55.8 µM | |
| MCF-7 | Cytotoxicity (GI50) | > 50 µM |
Impact on Signaling Pathways
SIRT2 is implicated in several critical cellular signaling pathways, and its inhibition can have profound effects on cell fate. Two key pathways influenced by SIRT2 activity are the regulation of the oncoprotein c-Myc and the mitotic checkpoint protein BubR1.
SIRT2 and c-Myc Degradation
SIRT2 has been shown to stabilize the c-Myc oncoprotein.[7][8][9][10] Inhibition of SIRT2 can promote the ubiquitination and subsequent proteasomal degradation of c-Myc, leading to anti-proliferative effects in cancer cells.[7] While this has been demonstrated with other SIRT2 inhibitors like TM, it represents a key pathway through which SIRT2 inhibitors may exert their anticancer activity.[7]
SIRT2 and BubR1 Stability
SIRT2 plays a crucial role in regulating the stability of the mitotic checkpoint protein BubR1.[3][4][5][6] SIRT2 deacetylates BubR1, protecting it from ubiquitination and proteasomal degradation.[3][4] Inhibition of SIRT2, as demonstrated with SirReal2, leads to the destabilization and degradation of BubR1, which can impact mitotic progression.[1]
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., FdL-SIRT2 substrate)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound, SirReal2) in assay buffer.
-
In the wells of the microplate, add the assay buffer, NAD+, and the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the recombinant SIRT2 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and initiate the development by adding the developer solution to all wells.
-
Incubate the plate at room temperature for a further period (e.g., 15-30 minutes) to allow for the generation of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for α-Tubulin Acetylation
This method is used to assess the level of α-tubulin acetylation in cells following treatment with SIRT2 inhibitors.
Materials:
-
Cultured cells
-
SIRT2 inhibitors (this compound, SirReal2)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound or SirReal2 for a specified duration. Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal to determine the relative increase in acetylation.
Conclusion
Both this compound and SirReal2 are valuable tools for studying the function of SIRT2. SirReal2 stands out for its high potency and exceptional selectivity, making it a preferred choice for experiments requiring precise targeting of SIRT2. Its demonstrated cellular activity in modulating α-tubulin acetylation and BubR1 stability provides a solid foundation for its use in cell-based assays.
This compound, while less potent, offers an alternative chemical scaffold for SIRT2 inhibition and has the documented ability to inhibit both deacetylase and deamyloacylase activities of SIRT2. Further characterization of its selectivity profile and cellular effects is warranted to fully understand its potential as a research tool.
The choice between these inhibitors will depend on the specific experimental needs, with SirReal2 being the more potent and selective option based on currently available data. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate the roles of SIRT2 and the effects of its inhibition in various biological systems.
References
- 1. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIRT2 induces the checkpoint kinase BubR1 to increase lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin to the rescue: SIRT2 extends life span of BubR1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deacetylation of the mitotic checkpoint protein BubR1 at lysine 250 by SIRT2 and subsequent effects on BubR1 degradation during the prometaphase/anaphase transition. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sirt2-BubR1 acetylation pathway mediates the effects of advanced maternal age on oocyte quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The histone deacetylase SIRT2 stabilizes Myc oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of SIRT2 Inhibitors: TM (SIRT2-IN-15 surrogate) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the potent and selective SIRT2 inhibitor, ThioMyristoyl (TM), against other widely used SIRT2 inhibitors, including AGK2, SirReal2, and Tenovin-6. As specific in vivo efficacy data for a compound designated "SIRT2-IN-15" is not publicly available, this guide will utilize TM as a representative example of a highly potent and selective, mechanism-based SIRT2 inhibitor. The information presented herein is curated from peer-reviewed scientific literature to facilitate an objective assessment of their therapeutic potential in various disease models.
Data Presentation: Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo experimental data for TM and its comparators. Direct comparison is challenging due to the variety of animal models and disease contexts studied. However, this compilation offers a side-by-side view of their demonstrated biological effects.
| Inhibitor | Animal Model | Disease Context | Dosing Regimen | Key In Vivo Efficacy Metrics | Reference(s) |
| TM (ThioMyristoyl) | Xenograft and Genetically Engineered Mouse Models | Breast Cancer | Not specified in abstract, but assessed for efficacy. | - Inhibited tumor growth. - Increased acetyl-α-tubulin levels in tumors, confirming SIRT2 inhibition in vivo. - Showed little to no toxicity in mice. | [1][2][3] |
| AGK2 | Mouse Model of Focal Cerebral Ischemia (MCAO) | Stroke | 1 mg/kg, intraperitoneally | - Significantly reduced infarct area. - Improved neurological severity score. | [4][5] |
| HBV Transgenic Mice | Hepatitis B Virus (HBV) Infection | 82 mg/kg, intraperitoneally | - Inhibited serum HBV DNA, HBeAg, and HBsAg levels. - Suppressed hepatic HBV DNA, RNA, and HBc protein. | [6] | |
| Drosophila Model | Parkinson's Disease | Fed 250-1000 µM | - Rescued α-synuclein-induced loss of dopaminergic neurons. | [4][7] | |
| SirReal2 | Xenograft Mouse Model (subcutaneous and tail vein injection) | Acute Myeloid Leukemia (AML) | 4 mg/kg, intraperitoneally, every 3 days (in combination with VS-5584) | - Suppressed tumor growth. - Extended survival rate of mice. | [8][9][10] |
| Tenovin-6 | Xenograft Mouse Model (SCID mice) | Melanoma | 50 mg/kg, intraperitoneally, daily | - Delayed the growth of ARN8-derived xenograft tumors. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the in vivo experimental protocols for the key studies cited.
TM in a Breast Cancer Xenograft Model
-
Animal Model: Genetically engineered and xenotransplantation mouse models of breast cancer[1][2].
-
Cell Lines: Human breast cancer cell lines such as MCF-7, MDA-MB-468, and MDA-MB-231 were likely used for xenografts[3].
-
Drug Administration: The exact route and frequency were not detailed in the abstracts, but the compound was administered to tumor-bearing mice[1][2].
-
Efficacy Assessment: Tumor growth was monitored over the treatment period. At the end of the study, tumors were excised, and protein extracts were analyzed by Western blot for levels of acetyl-α-tubulin to confirm target engagement[3]. Mouse body weight was monitored to assess toxicity[3].
AGK2 in a Mouse Model of Focal Cerebral Ischemia
-
Animal Model: Adult male mice (e.g., C57BL/6) subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia[4][5].
-
Drug Administration: AGK2 was administered at a dose of 1 mg/kg via intraperitoneal injection at the onset of reperfusion[4][5].
-
Efficacy Assessment: Neurological deficits were scored using a standardized neurological severity scale. After a 24-hour reperfusion period, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area[5].
SirReal2 in an Acute Myeloid Leukemia (AML) Xenograft Model
-
Animal Model: Male nude mice[9].
-
Cell Line: THP-1 human AML cells were used to establish subcutaneous xenografts[9].
-
Drug Administration: Once tumors reached approximately 100 mm³, mice were treated with SirReal2 (4 mg/kg) in combination with VS-5584 (4 mg/kg) via intraperitoneal injection every 3 days[9].
-
Efficacy Assessment: Tumor volume was measured regularly. For survival studies, mice were injected with tumor cells via the tail vein, and survival time was recorded[9].
Tenovin-6 in a Melanoma Xenograft Model
-
Animal Model: Severe Combined Immunodeficient (SCID) mice[11].
-
Cell Line: ARN8 human melanoma cells were injected subcutaneously to establish tumors[11].
-
Drug Administration: Tenovin-6 was administered daily by intraperitoneal injection at a dose of 50 mg/kg[11].
-
Efficacy Assessment: Tumor growth was measured over a 15-day period and compared between the treatment and vehicle control groups[11].
Mandatory Visualization
SIRT2 Signaling Pathways
SIRT2 is a predominantly cytoplasmic deacetylase that influences multiple signaling pathways implicated in cancer and neurodegenerative diseases.
Caption: Key signaling pathways modulated by SIRT2 in cancer and neuroinflammation.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a generalized workflow for assessing the in vivo efficacy of a SIRT2 inhibitor in a xenograft cancer model.
Caption: Generalized workflow for assessing in vivo efficacy in a xenograft model.
Logical Relationship of Inhibitor Comparison
This diagram illustrates the logical framework for comparing the in vivo efficacy of different SIRT2 inhibitors.
Caption: Logical framework for the comparative assessment of SIRT2 inhibitors.
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SIRT2 inhibitor SirReal2 enhances anti‐tumor effects of PI3K/mTOR inhibitor VS‐5584 on acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT2 inhibitor SirReal2 enhances anti-tumor effects of PI3K/mTOR inhibitor VS-5584 on acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SIRT2 Inhibitor Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular activity of the potent and selective Sirtuin 2 (SIRT2) inhibitor, TM (Thiomyristoyl), alongside other widely used SIRT2 inhibitors, AGK2 and SirReal2. The data presented herein has been compiled from various studies to offer an objective overview of their performance in different cancer cell lines, supported by detailed experimental protocols.
SIRT2, a predominantly cytosolic NAD+-dependent deacetylase, has emerged as a compelling therapeutic target in oncology.[1][2] It plays a crucial role in various cellular processes, including the regulation of microtubule dynamics through the deacetylation of α-tubulin and the control of oncoprotein stability, such as c-Myc.[1][2][3] Inhibition of SIRT2 has been shown to induce cancer cell death and suppress tumor growth, making the characterization of specific inhibitors critical for advancing cancer therapy.[1][4]
Comparative Activity of SIRT2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for TM, AGK2, and SirReal2 in a panel of human cancer cell lines. This data highlights the differential sensitivity of various cancer types to these SIRT2 inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| TM | MCF-7 | Breast Cancer | IC50: 15.4 | [1] |
| MDA-MB-468 | Breast Cancer | IC50: 11.2 | [1] | |
| BT-549 | Breast Cancer | IC50: 10.8 | [1] | |
| K562 | Leukemia | IC50: 1.8 | [1] | |
| AGK2 | T47D | Breast Cancer | IC50: 16.32 | [5] |
| MCF7 | Breast Cancer | IC50: 66.2 | [5] | |
| MDA-MB-231 | Breast Cancer | IC50: 7.49 | [5] | |
| MDA-MB-468 | Breast Cancer | IC50: 3.84 | [5] | |
| BT-549 | Breast Cancer | IC50: 2.56 | [5] | |
| HCC1937 | Breast Cancer | IC50: 1.33 | [5] | |
| Hs 683 | Glioma | IC50: 80.2 | [6] | |
| U-373MG | Glioblastoma | IC50: 47.6 | [6] | |
| SirReal2 | HeLa | Cervical Cancer | IC50: 0.14 (in vitro) | [7] |
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
SIRT2 inhibitors (e.g., TM, AGK2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the SIRT2 inhibitors in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors or a vehicle control (e.g., DMSO). Incubate the plate for the desired treatment period (e.g., 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals in viable cells.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.[8]
α-Tubulin Acetylation Assay (Western Blot)
This protocol is used to determine the level of α-tubulin acetylation, a direct downstream target of SIRT2, as a measure of inhibitor activity in cells.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SIRT2 inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with the SIRT2 inhibitors at the desired concentrations for a specified time (e.g., 24 hours). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the direct engagement of a drug with its target protein in a cellular environment based on ligand-induced thermal stabilization.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SIRT2 inhibitor
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Equipment for protein quantification and Western blotting (as described above)
Procedure:
-
Cell Treatment: Treat cells with the SIRT2 inhibitor or a vehicle control for a defined period.
-
Heat Challenge: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler to induce protein denaturation and aggregation.[11]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[11]
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of soluble SIRT2 by Western blotting.
-
Data Analysis: Plot the amount of soluble SIRT2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11]
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
On-Target Engagement of SIRT2-IN-15: A Comparative Guide Using Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) for confirming the on-target engagement of SIRT2 inhibitors, using SIRT2-IN-15 as a focal point. Due to the limited availability of specific public data for this compound, this guide will leverage data from other well-characterized, potent, and selective SIRT2 inhibitors as representative examples to illustrate the experimental principles and comparative analyses.
The Sirtuin 2 (SIRT2) protein, a NAD+-dependent deacetylase, is a key regulator in various cellular processes, including cell cycle control, microtubule dynamics, and metabolic homeostasis.[1][2] Its dysregulation has been implicated in cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3][4] Validating that a small molecule inhibitor, such as this compound, directly binds to SIRT2 within a cellular context is a critical step in drug development. CETSA is a powerful biophysical method that enables the direct assessment of target engagement in a physiologically relevant environment.[5][6]
Comparative Analysis of SIRT2 Inhibitors
The efficacy and specificity of a SIRT2 inhibitor are paramount. The following table summarizes the inhibitory potency of several known SIRT2 inhibitors, providing a benchmark for evaluating novel compounds like this compound.
| Inhibitor | Target(s) | IC50 (µM) | Key Characteristics |
| TM (Tenovin-6 analogue) | SIRT2 | 0.038 (deacetylation), 0.049 (demyristoylation) | A potent and selective mechanism-based SIRT2 inhibitor.[3][7] |
| AGK2 | SIRT2 | 3.5 | A cell-permeable and selective SIRT2 inhibitor.[7] |
| SirReal2 | SIRT2 | 0.23 | A potent and selective SIRT2 inhibitor.[3][7] |
| Tenovin-6 | SIRT1, SIRT2 | ~9 | A dual inhibitor of SIRT1 and SIRT2.[7] |
Target Engagement Assay Comparison: CETSA vs. Alternatives
While CETSA is a robust method for confirming target engagement, other techniques can provide complementary information.
| Assay | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein.[5] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[6][8] | Not all ligand binding events result in a significant thermal shift; can be lower throughput.[9] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc® fusion protein and a fluorescent ligand.[8] | Quantitative, real-time measurements in live cells, high-throughput compatible.[8] | Requires genetic modification of the target protein, potential for steric hindrance from the tag. |
| DARTS (Drug Affinity Responsive Target Stability) | Ligand binding protects the target protein from proteolysis. | Does not rely on thermal stability changes, can detect weak or transient interactions.[10] | Requires careful optimization of protease conditions, can be less quantitative.[10] |
| Tubulin Acetylation Assay | Measures the downstream effect of SIRT2 inhibition on its major substrate, α-tubulin.[9] | Functional cellular readout, does not require protein modification. | Indirect measure of target engagement, can be influenced by other cellular pathways.[9] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to validate the on-target engagement of a SIRT2 inhibitor.
1. Cell Culture and Treatment:
-
Culture a human cell line (e.g., MCF-7, HeLa) to 70-80% confluency.
-
Treat cells with the desired concentrations of the SIRT2 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Lysis:
-
Wash cells with PBS and harvest them by scraping.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Lyse the cells through freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
3. Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.[11]
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Sample Preparation and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Prepare samples for Western blot analysis by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for SIRT2, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[7]
6. Data Analysis:
-
Quantify the band intensities for SIRT2 at each temperature point.
-
Normalize the intensity of each band to the intensity of the unheated control (100% soluble).
-
Plot the normalized soluble SIRT2 fraction against the temperature for both inhibitor-treated and vehicle-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and therefore, target engagement.
Visualizing Key Pathways and Workflows
SIRT2 Signaling Pathway
SIRT2 is a cytoplasmic deacetylase that targets several key proteins involved in metabolism and cell cycle regulation.[12][13] Its activity is dependent on the availability of NAD+.[14]
Caption: SIRT2 deacetylates key substrates like α-tubulin, p53, and FOXO1.
CETSA Experimental Workflow
The Cellular Thermal Shift Assay provides a direct measure of target engagement by assessing the thermal stabilization of a protein upon ligand binding.[7]
Caption: Workflow of CETSA for confirming this compound target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Comparative Pharmacokinetic Profiling of SIRT2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) properties of novel inhibitors is paramount for their successful translation into clinical candidates. This guide provides a comparative overview of the pharmacokinetic profiles of several known Sirtuin 2 (SIRT2) inhibitors. While specific pharmacokinetic data for a compound designated "SIRT2-IN-15" is not publicly available, this guide will serve as a valuable resource by presenting data on established SIRT2 inhibitors, detailing the experimental protocols for key PK assays, and outlining a typical workflow for characterizing novel compounds.
SIRT2 is a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. The development of potent and selective SIRT2 inhibitors is an active area of research. A critical aspect of this development is the characterization of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively define their pharmacokinetic profile.
Comparative Pharmacokinetic Data of SIRT2 Inhibitors
To provide a relevant comparative landscape, the following table summarizes available in vitro ADME and in vivo pharmacokinetic data for several well-characterized SIRT2 inhibitors. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.
| Compound | Assay | Species | Matrix | Value | Unit |
| TM | In vitro Deacetylation IC50 | - | - | 0.038 | µM |
| In vitro Demyristoylation IC50 | - | - | 0.049 | µM | |
| SirReal2 | In vitro Deacetylation IC50 | - | - | 0.23 | µM |
| In vitro Demyristoylation IC50 | - | - | >100 | µM | |
| AGK2 | In vitro Deacetylation IC50 (SIRT2) | - | - | 3.5 | µM |
| In vitro Deacetylation IC50 (SIRT1) | - | - | ~10 | µM | |
| Tenovin-6 | In vitro Deacetylation IC50 (SIRT2) | - | - | 9 | µM |
| In vitro Deacetylation IC50 (SIRT1) | - | - | ~10 | µM | |
| NH4-6 | In vivo Cmax | Mouse | Plasma | 1.8 | µM |
| In vivo T1/2 | Mouse | Plasma | 2.5 | h | |
| NH4-13 | In vivo Cmax | Mouse | Plasma | 0.5 | µM |
| In vivo T1/2 | Mouse | Plasma | 1.5 | h |
Data compiled from multiple sources.[1][2] Note that IC50 values can vary depending on the assay conditions.
Experimental Workflow for Pharmacokinetic Profiling
A systematic approach is essential for the comprehensive pharmacokinetic characterization of a novel SIRT2 inhibitor. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the foundation of a reliable pharmacokinetic assessment. Below are detailed methodologies for key in vitro ADME assays.
Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance of a compound by liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Protocol:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, mouse) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed incubation mixture.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.[3][4]
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.
Protocol:
-
Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane.
-
Sample Loading: The test compound is added to plasma in one chamber, and buffer is added to the other chamber.
-
Equilibration: The device is incubated with shaking until equilibrium is reached (typically 4-6 hours).
-
Sample Collection: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Protocol:
-
Cell Culture: Caco-2 cells are cultured on permeable supports for 21 days to form a confluent monolayer that mimics the intestinal epithelium.
-
Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time.
-
Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral (B) side, and its appearance on the apical (A) side is monitored.
-
Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.[5]
Conclusion
The pharmacokinetic profiling of novel SIRT2 inhibitors is a critical step in their development as therapeutic agents. While specific data for "this compound" remains elusive in the public domain, the comparative data and detailed protocols provided in this guide offer a robust framework for researchers to characterize their own compounds. By systematically evaluating the ADME properties, scientists can make informed decisions to select and optimize candidates with favorable pharmacokinetic profiles, ultimately increasing the likelihood of clinical success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Unraveling the Therapeutic Promise of SIRT2 Inhibition in Neurodegenerative Disease Models
A Comparative Analysis of SIRT2 Inhibitors in Animal Studies
In the quest for effective treatments for neurodegenerative diseases, Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a significant therapeutic target. Its inhibition has shown promise in various preclinical models of diseases like Huntington's, Parkinson's, and Alzheimer's. While a specific compound designated "SIRT2-IN-15" lacks documented in vivo data, this guide provides a comparative overview of other well-researched SIRT2 inhibitors—AK-7, 33i, and AGK2—evaluating their therapeutic potential in relevant animal models.
Comparative Efficacy of SIRT2 Inhibitors in Animal Models
The therapeutic effects of SIRT2 inhibitors have been predominantly studied in mouse models that replicate key pathological features of human neurodegenerative diseases. These models include the R6/2 and 140CAG knock-in mice for Huntington's disease, the APP/PS1 transgenic mice for Alzheimer's disease, and the MPTP-induced model for Parkinson's disease. The efficacy of AK-7, 33i, and AGK2 in these models is summarized below.
| Inhibitor | Disease Model | Animal Model | Key Efficacy Outcomes |
| AK-7 | Huntington's Disease | R6/2 Mice | - Improved motor function on rotarod (29-44% increase in latency to fall)[1].- Extended mean survival by 13.2%[2].- Increased total striatal volume by 9% and striatal neuronal cell body volume by 15%[2].- Reduced the volume of mutant huntingtin aggregates in the striatum by 35%[2]. |
| Huntington's Disease | 140CAG Htt Knock-in Mice | - Significantly improved motor activity (distance traveled and resting time)[3].- Reduced the number of mutant huntingtin aggregates in the striatum by over 50%[2][3]. | |
| Parkinson's Disease | MPTP-induced Mice | - Ameliorated dopamine (B1211576) depletion and dopaminergic neuron loss[4]. | |
| 33i | Alzheimer's Disease | APP/PS1 Mice | - Improved cognitive function, partially reversing the increased escape latency in the Morris water maze[5].- Reduced amyloid pathology and neuroinflammation[6]. |
| AGK2 | Parkinson's Disease | MPTP-induced Mice | - In a related model using genetic inhibition via miR-212-5p which targets SIRT2, there was a prevention of dopaminergic neuron loss[7]. While direct quantitative data for AGK2 is limited in the provided search results, its protective role is established[8]. |
| Parkinson's Disease | Drosophila Model | - Rescued α-synuclein-mediated toxicity of dopaminergic neurons[9]. |
Understanding the Mechanism: The SIRT2 Signaling Pathway
SIRT2 exerts its effects in neurodegenerative diseases through multiple downstream pathways. Its inhibition can lead to neuroprotection by modulating processes such as protein aggregation, microtubule stability, neuroinflammation, and apoptosis.
Caption: SIRT2 signaling pathways in neurodegeneration.
Experimental Protocols
The validation of SIRT2 inhibitors relies on standardized and reproducible experimental protocols. Below are outlines for key behavioral and histological assessments used in the cited studies.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for preclinical evaluation.
1. Rotarod Test for Motor Coordination (Huntington's Disease Models)
-
Apparatus: An automated rotarod device with a rotating rod (e.g., 5 cm diameter) that can accelerate at a set rate[6].
-
Procedure:
-
Acclimate mice to the testing room for at least 15 minutes[6].
-
Place the mouse on the rod, which is initially rotating at a slow, constant speed (e.g., 4 rpm)[6].
-
Once the mouse is balanced, start the acceleration protocol (e.g., from 4 to 40 rpm over 300 seconds)[6].
-
Record the latency (time) for the mouse to fall off the rod. A trial may also be ended if the mouse clings to the rod and makes a full passive rotation[10].
-
Conduct multiple trials (e.g., three) with an inter-trial interval of at least 15 minutes[6][11].
-
-
Data Analysis: The average latency to fall across the trials is calculated and compared between the treated and vehicle groups.
2. Morris Water Maze for Spatial Learning and Memory (Alzheimer's Disease Models)
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the pool for spatial orientation[1][4].
-
Procedure:
-
Acquisition Phase: Mice undergo multiple training trials per day (e.g., four trials) for several consecutive days (e.g., five days)[4]. In each trial, the mouse is released from a different starting position and allowed to search for the hidden platform. The time to find the platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is guided to it[4].
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located and the number of platform crossings are recorded[4].
-
-
Data Analysis: Escape latency during acquisition and the percentage of time in the target quadrant during the probe trial are compared between treated and vehicle groups to assess learning and memory[5].
3. Stereological Quantification of Dopaminergic Neurons (Parkinson's Disease Models)
-
Procedure:
-
Following euthanasia, mouse brains are fixed, sectioned, and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons[12][13].
-
The optical fractionator method, an unbiased stereological technique, is used to estimate the total number of TH-positive neurons in the substantia nigra pars compacta (SNpc).
-
This involves systematic random sampling of sections and counting neurons within a defined counting frame at different focal planes through the thickness of the section.
-
-
Data Analysis: The total number of TH-positive neurons is estimated and compared between MPTP-treated animals with and without the SIRT2 inhibitor to determine the extent of neuroprotection.
Conclusion
While direct evidence for the in vivo therapeutic potential of a compound named "this compound" is not available in the public domain, a compelling body of research on other SIRT2 inhibitors like AK-7, 33i, and AGK2 strongly supports the therapeutic promise of targeting SIRT2 in neurodegenerative diseases. These compounds have demonstrated significant efficacy in improving motor and cognitive functions, reducing neuronal loss, and clearing pathological protein aggregates in various animal models. The underlying neuroprotective mechanisms appear to be multifaceted, involving the modulation of microtubule dynamics, apoptosis, and neuroinflammation. Further research and development of potent and selective SIRT2 inhibitors are warranted to translate these promising preclinical findings into effective therapies for patients suffering from these devastating disorders.
References
- 1. Will Sirtuin 2 Be a Promising Target for Neuroinflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The NAD‐dependent deacetylase sirtuin 2 is a suppressor of microglial activation and brain inflammation | The EMBO Journal [link.springer.com]
- 4. Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 6. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT1 and SIRT2: emerging targets in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Well-Characterized SIRT2 Inhibitors
An Independent Verification of Published Data for Researchers, Scientists, and Drug Development Professionals.
While specific public data for a compound designated "SIRT2-IN-15" is not available, this guide provides a comprehensive comparison of several well-characterized and commercially available SIRT2 inhibitors. This document aims to offer an objective analysis of their performance based on published experimental data, empowering researchers to make informed decisions for their studies.
Introduction to SIRT2
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. Primarily located in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis. Its involvement in the pathophysiology of cancer and neurodegenerative diseases has made it an attractive target for therapeutic intervention.
Comparative Analysis of SIRT2 Inhibitors
This section presents a quantitative comparison of four prominent SIRT2 inhibitors: AGK2, SirReal2, Tenovin-6, and Thiomyristoyl (TM). The data summarized below is collated from various published studies and vendor-supplied information.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of the selected inhibitors against SIRT2 and other sirtuin isoforms, providing insight into their potency and selectivity.
| Inhibitor | SIRT2 IC50 | SIRT1 IC50 | SIRT3 IC50 | Selectivity Notes |
| AGK2 | 3.5 µM[1][2][3] - 9 µM[4][5] | 30 µM[2][6] | 91 µM[2][6] | Selective for SIRT2 over SIRT1 and SIRT3.[2][3][6] |
| SirReal2 | 140 nM[1][7][8] - 230 nM[4][5] | - | Very little effect on SIRT3-5.[7] | Highly selective for SIRT2.[5][7] |
| Tenovin-6 | ~10 µM[1] | ~21 µM[9] | ~67 µM[9] | Pan-sirtuin inhibitor, also inhibits SIRT1.[1][9] |
| Thiomyristoyl (TM) | 28 nM[1][10][11] - 38 nM[4] | 98 µM[1][10][11] | >200 µM[1][10][11] | Potent and highly selective for SIRT2.[1][4][10] |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Activity
A critical aspect of an inhibitor's utility is its ability to engage its target within a cellular context. A primary indicator of SIRT2 inhibition in cells is the hyperacetylation of its substrate, α-tubulin.
| Inhibitor | Cellular Effect on α-tubulin Acetylation | Other Reported Cellular Activities |
| AGK2 | Increases acetylated tubulin in HeLa cells.[3] | Inhibits cell proliferation and colony formation.[2] Can induce apoptosis and necrosis in glioma cells.[2][3] |
| SirReal2 | Leads to tubulin hyperacetylation in HeLa cells.[7] | Induces destabilization of the checkpoint protein BubR1.[7] Inhibits acute myeloid leukemia cell proliferation.[7] |
| Tenovin-6 | Increases α-tubulin acetylation in MCF-7 cells at 25 µM.[4] | Potently activates p53.[1] Has shown anti-proliferative effects in various cancer cell lines.[9] |
| Thiomyristoyl (TM) | Increases acetylated α-tubulin in MCF-7 cells.[4] | Decreases c-Myc oncoprotein levels in cancer cells.[10] Exhibits broad anticancer activity with limited effects on non-cancerous cells.[10][11] |
Experimental Protocols
Reproducible experimental data relies on well-defined protocols. The following are standardized methodologies for key assays used in the characterization of SIRT2 inhibitors.
SIRT2 Enzymatic Assay (Fluorometric)
This assay quantifies SIRT2 activity by measuring the deacetylation of a fluorogenic substrate.
-
Reagent Preparation :
-
Prepare SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human SIRT2 enzyme to the desired concentration in assay buffer.
-
Prepare a solution of a fluorogenic acetylated peptide substrate (e.g., a peptide derived from p53 or histone H3).
-
Prepare a solution of NAD+ in assay buffer.
-
Prepare a developer solution that generates a fluorescent signal from the deacetylated peptide.
-
-
Assay Procedure :
-
In a 96-well plate, add the SIRT2 enzyme, test inhibitor at various concentrations, and NAD+.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm or 485/535 nm, depending on the substrate).[12][13]
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for α-Tubulin Acetylation
This method assesses the intracellular activity of SIRT2 inhibitors by measuring the acetylation status of α-tubulin.
-
Cell Culture and Treatment :
-
Plate cells (e.g., HeLa, MCF-7, or SH-SY5Y) and allow them to adhere overnight.
-
Treat the cells with the SIRT2 inhibitor at various concentrations for a desired period (e.g., 24 hours).
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting :
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.[14]
-
Incubate with a primary antibody against total α-tubulin or a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of acetylated α-tubulin to total α-tubulin or the loading control.
-
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability following treatment with an inhibitor.
-
Cell Seeding and Treatment :
-
Assay Procedure (MTT) :
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[17][18]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[17]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Assay Procedure (MTS) :
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value for cell viability by plotting the data on a dose-response curve.
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the SIRT2 signaling pathway, a typical experimental workflow for inhibitor characterization, and a logical flow for selecting an appropriate inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. merckmillipore.com [merckmillipore.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. benchchem.com [benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
A Head-to-Head Battle: A Next-Generation SIRT2 Inhibitor vs. First-Generation Compounds
A Comparative Guide for Researchers and Drug Development Professionals
Sirtuin 2 (SIRT2), a key NAD+-dependent deacetylase, has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. The development of small molecule inhibitors targeting SIRT2 has provided invaluable tools for dissecting its cellular functions and has paved the way for potential clinical applications. This guide provides a comprehensive comparison of a representative potent and selective next-generation SIRT2 inhibitor against well-established first-generation inhibitors, offering a clear perspective on their performance based on experimental data.
Performance Comparison of SIRT2 Inhibitors
The landscape of SIRT2 inhibitors has evolved significantly, moving from initial broad-spectrum compounds to highly potent and selective molecules. This section summarizes the key quantitative data for a selection of first-generation inhibitors (AGK2, SirReal2, Tenovin-6) and a potent, selective next-generation inhibitor, Thiomyristoyl (TM), which serves as a benchmark for advanced SIRT2-IN-15 like compounds.
| Inhibitor | Class | SIRT2 IC50 (Deacetylation) | SIRT2 IC50 (Demyristoylation) | Selectivity Notes | Reference |
| AGK2 | First-Generation | 3.5 µM | Not active | Minimally affects SIRT1 or SIRT3 at 10-fold higher concentrations. | [1][2] |
| SirReal2 | First-Generation | 0.140 µM (140 nM) | Not active | Highly selective for SIRT2. | [2][3] |
| Tenovin-6 | First-Generation | ~9 µM | Not active | Dual inhibitor of SIRT1 and SIRT2. | [1][2] |
| Thiomyristoyl (TM) | Next-Generation | 0.028 µM (28 nM) | 0.049 µM | Highly potent and selective for SIRT2 over SIRT1 (IC50 ~98 µM) and SIRT3 (inactive at 200 µM). | [2][4] |
Key Findings:
-
Potency: The next-generation inhibitor, TM, demonstrates significantly greater potency against SIRT2's deacetylase activity compared to first-generation inhibitors like AGK2 and Tenovin-6.[2][4] SirReal2 shows good potency but is still surpassed by TM.[2][3]
-
Substrate-Dependent Inhibition: A critical differentiator is the ability to inhibit SIRT2's demyristoylation activity. TM is a potent inhibitor of both deacetylation and demyristoylation, while the first-generation compounds tested were unable to inhibit demyristoylation.[4][5] This suggests that TM may have a broader impact on SIRT2's biological functions.
-
Selectivity: While SirReal2 is highly selective, TM also exhibits excellent selectivity for SIRT2 over other sirtuins, particularly SIRT1 and SIRT3.[2][4] In contrast, Tenovin-6 is a dual inhibitor of SIRT1 and SIRT2, which can complicate the interpretation of experimental results.[1][2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data when comparing SIRT2 inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
In Vitro SIRT2 Deacetylase/Demyristoylase Activity Assay (Fluorometric)
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against SIRT2's enzymatic activity.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated or myristoylated peptide substrate
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated/demyristoylated substrate and release the fluorophore)
-
Test inhibitors (e.g., this compound, AGK2, SirReal2, Tenovin-6)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well, except for the negative control wells.
-
Add the diluted inhibitors to their respective wells. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+ to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution to each well.
-
Incubate at room temperature for an additional period (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1][3]
Cellular Target Engagement: Western Blot for α-tubulin Acetylation
A key downstream target of SIRT2 in the cytoplasm is α-tubulin. Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin, which can be readily detected by Western blotting.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Test inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with varying concentrations of the test inhibitors or a vehicle control for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.[3]
Visualizing the Landscape of SIRT2 Inhibition
To better understand the context of SIRT2 inhibition, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the comparative logic of evaluating these inhibitors.
Caption: SIRT2 signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor comparison.
Caption: Logical framework for comparing SIRT2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of SIRT2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for potent and selective therapeutics. This guide provides a comparative analysis of structure-activity relationship (SAR) studies on various analogs of Sirtuin 2 (SIRT2) inhibitors, offering insights into the chemical modifications that enhance potency and selectivity.
SIRT2, a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and cancer.[1][2] The development of small molecule inhibitors against SIRT2 is a key strategy for modulating its activity and exploring its therapeutic potential.[1][3] This guide summarizes key findings from SAR studies, presenting quantitative data, experimental protocols, and visual representations of underlying molecular interactions and pathways.
Comparative Inhibitory Activity of SIRT2 Inhibitor Analogs
The potency of SIRT2 inhibitors is a critical parameter in their development. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various inhibitor analogs against SIRT2, along with their selectivity over other sirtuin isoforms, primarily SIRT1 and SIRT3. This data, extracted from multiple independent studies, allows for a direct comparison of the efficacy and specificity of different chemical scaffolds.
| Compound/Analog | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| Thienopyrimidinone Series | This series was optimized for SIRT2 inhibition, with several analogs showing submicromolar activity and excellent selectivity.[4] | [4] | |||
| 19a | < 1 | > 100 | > 100 | Initial hit with high selectivity.[4] | [4] |
| 29c | Submicromolar | > 100 | > 100 | Co-crystal structure revealed binding in a selectivity pocket.[4] | [4] |
| Benzamide (B126) Derivatives | SAR studies led to the discovery of potent and highly selective SIRT2 inhibitors.[5] | [5] | |||
| 17k | 0.60 | > 100 | > 100 | Showed over 150-fold selectivity for SIRT2.[5] | [5] |
| Sirtinol (B612090) Analogs | Modifications to the sirtinol scaffold led to improved potency against human SIRT1 and SIRT2.[6] | [6] | |||
| Sirtinol | 57.7 | - | - | Parent compound with moderate potency.[6][7] | [6][7] |
| m-sirtinol (7) | 36.1 | - | - | 1.6-fold more potent than sirtinol against hSIRT2.[7] | [7] |
| p-sirtinol (8) | 26.2 | - | - | 2.2-fold more potent than sirtinol against hSIRT2.[7] | [7] |
| Suramin Analogs | SAR studies revealed that modifications to the naphthyl and benzoyl moieties significantly impact potency and selectivity.[8] | [8] | |||
| 7a | 7.9 | 0.236 | - | More potent towards SIRT1 than SIRT2.[8] | [8] |
| 7d | > 50 | 0.491 | - | Demonstrates high selectivity for SIRT1.[8] | [8] |
| Piperine-Resveratrol Hybrids | Designed as dual-target agents, these hybrids showed preferential inhibition of SIRT2 over SIRT1.[9] | [9] | |||
| 5b | - | - | - | Showed 78 ± 3% inhibition of SIRT2 at 50 µM.[9] | [9] |
Key Experimental Protocols
Reproducibility and standardization are cornerstones of scientific research. Below are detailed methodologies for key experiments commonly cited in SIRT2 inhibitor SAR studies.
SIRT2 Inhibition Assay (Fluorogenic)
This assay is widely used to determine the IC50 values of potential inhibitors.
-
Reagents and Materials:
-
Recombinant human SIRT2 enzyme.
-
Fluorogenic peptide substrate (e.g., derived from p53).[4]
-
NAD+.
-
Developer solution (e.g., containing trypsin).
-
Assay buffer (e.g., Tris buffer, pH 8.0).
-
Test compounds dissolved in DMSO.
-
96-well black microplates.
-
-
Procedure:
-
A mixture of the SIRT2 enzyme and the test compound at various concentrations is pre-incubated in the assay buffer.
-
The reaction is initiated by adding a solution of the fluorogenic peptide substrate and NAD+.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
The developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
-
Western Blot for α-Tubulin Acetylation
This cellular assay assesses the ability of a compound to inhibit SIRT2's deacetylase activity in a biological context.
-
Cell Culture and Treatment:
-
Cells (e.g., MCF-7 breast cancer cells) are cultured under standard conditions.[1]
-
Cells are treated with the test compound at various concentrations for a specified duration (e.g., 24 hours).
-
A vehicle control (e.g., DMSO) is included.
-
-
Protein Extraction and Quantification:
-
Cells are lysed to extract total protein.
-
The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for acetylated α-tubulin. A primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative levels of acetylated α-tubulin.[1]
-
Visualizing Molecular Interactions and Pathways
Understanding the broader biological context of SIRT2 inhibition is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving SIRT2 and a typical experimental workflow for SAR studies.
Caption: SIRT2 signaling pathways.
Caption: SAR experimental workflow.
References
- 1. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 34.237.233.138 [34.237.233.138]
- 9. Structure-based design, synthesis, and biological evaluation of novel piperine–resveratrol hybrids as antiproliferative agents targeting SIRT-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of SIRT2-IN-15 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information and a procedural framework for the safe disposal of the research chemical SIRT2-IN-15, emphasizing the importance of adhering to institutional and regulatory guidelines, especially in the absence of a specific Safety Data Sheet (SDS).
Prioritizing Safety: The Role of the Safety Data Sheet (SDS)
The primary source of information for the safe handling and disposal of any chemical is its Safety Data Sheet (SDS), provided by the manufacturer. An SDS contains comprehensive information on the chemical's properties, hazards, and approved disposal methods. It is imperative to obtain the SDS for this compound from your supplier before proceeding with its disposal.
General Disposal Protocol for Research Chemicals without a Specific SDS
-
Contact the Supplier: The first and most crucial step is to contact the vendor or manufacturer of this compound to request the Safety Data Sheet. They are legally obligated to provide this document.
-
Consult Your Institutional Environmental Health & Safety (EHS) Office: Your institution's EHS office is a vital resource. They can provide guidance on hazardous waste management, help in identifying the potential hazards of an uncharacterized substance, and ensure compliance with local and federal regulations.
-
Waste Segregation and Labeling:
-
Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS office.
-
Collect all waste containing this compound (including contaminated consumables like gloves, pipette tips, and paper towels) in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date the waste was first added to the container.
-
The primary hazards (if known, otherwise state "Hazards Not Fully Known").
-
Your name, lab location, and contact information.
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat or ignition sources.
-
Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.
-
-
Arrange for Pickup: Once the waste container is full or you are ready for disposal, follow your institution's procedures to schedule a hazardous waste pickup with the EHS office.
Understanding Disposal Information from a Typical SDS
While a specific SDS for this compound is not provided here, the following table summarizes the kind of information you would typically find in the "Disposal Considerations" section of an SDS for a research chemical. This data is aggregated from representative safety data sheets for similar laboratory compounds.
| Parameter | Typical Guidance |
| Waste Treatment Methods | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
| Product Disposal | Contact a licensed professional waste disposal service to dispose of this material. |
| Contaminated Packaging | Dispose of as unused product. |
| Special Precautions | Avoid release to the environment. |
Experimental Protocols Referenced in Safety and Disposal
The determination of a chemical's properties for an SDS involves standardized experimental protocols. While the specific results for this compound are not available, understanding these tests can inform handling procedures.
-
Flammability: Determined by methods such as the Pensky-Martens Closed Cup Test (ASTM D93) to find the flashpoint.
-
Toxicity: Acute toxicity is often determined through oral, dermal, and inhalation studies in animal models (e.g., OECD Guidelines for the Testing of Chemicals).
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Environmental Hazards: Assessed through studies on aquatic toxicity and biodegradability (e.g., OECD Guideline 202, Daphnia sp. Acute Immobilisation Test).
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Chemical Disposal Decision Workflow.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a secure research environment and building a foundation of trust in laboratory safety practices.
Essential Safety and Logistical Guidance for Handling SIRT2-IN-15
Disclaimer: As a novel research chemical, comprehensive safety and toxicity data for SIRT2-IN-15 may not be publicly available. It is imperative to obtain the Safety Data Sheet (SDS) from the supplier before handling this compound. The following guidance is based on best practices for handling potentially hazardous research chemicals and should be supplemented with a thorough risk assessment specific to your laboratory's procedures.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with the SIRT2 inhibitor, this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Solution Preparation and Handling | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handled in a fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handled in a biological safety cabinet |
| Spill Cleanup | Chemical splash goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or coveralls | Respirator with appropriate cartridges |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Experiment Preparation:
-
Obtain and Review SDS: Before any work begins, acquire and thoroughly review the Safety Data Sheet (SDS) for this compound from the manufacturer or supplier.
-
Designated Work Area: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment and supplies, including PPE, weighing paper, spatulas, vials, solvents, and waste containers.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit appropriate for chemical spills nearby.
2. Weighing and Aliquoting (Solid Form):
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
-
Use anti-static weighing dishes and tools to minimize dispersal of the powder.
-
Carefully transfer the weighed compound to a labeled, sealed container.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Slowly add the solvent to the solid compound to avoid splashing.
-
If sonication or heating is required to dissolve the compound, ensure the container is appropriately sealed or vented to prevent aerosolization or pressure buildup.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
4. Experimental Use (e.g., Cell Culture):
-
When adding this compound solutions to cell cultures or other experimental systems, perform the work in a biological safety cabinet to maintain sterility and containment.
-
Avoid creating aerosols.
-
After use, decontaminate all work surfaces with an appropriate disinfectant.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to protect personnel and the environment.
1. Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, in a designated, labeled hazardous waste bag or container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Dispose of any needles or other sharps used to handle this compound in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the major components of the waste (e.g., "DMSO solution").
-
Keep waste containers securely closed when not in use.
-
Store waste in a designated satellite accumulation area away from general laboratory traffic.
3. Disposal Procedure:
-
Follow your institution's specific procedures for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro experiment using a chemical inhibitor like this compound.
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
